1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201234. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(17)14-8-9-15(16(10-14)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUAWSQBQLYDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171428 | |
| Record name | Acetophenone, 4'-(benzyloxy)-3'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-11-6 | |
| Record name | 1-(4-Benzyloxy-3-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 4'-(benzyloxy)-3'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1835-11-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 4'-(benzyloxy)-3'-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-Benzyloxy-3'-methoxyacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNL24ZK4PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone (CAS: 1835-11-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone, registered under CAS number 1835-11-6, is a highly versatile aromatic ketone that serves as a pivotal intermediate in a multitude of synthetic applications. Also known by synonyms such as 4-Benzyloxy-3-methoxyacetophenone and Acetovanillone Benzyl Ether, this compound's strategic importance lies in its role as a protected form of acetovanillone, a common building block derived from natural sources.[1] The presence of the benzyl ether provides a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule. This guide offers an in-depth exploration of its properties, synthesis, reactivity, and applications, providing a critical resource for professionals in organic synthesis and pharmaceutical development.
Part 1: Physicochemical Properties and Structural Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section details the core attributes and spectral signature of this compound.
Core Physicochemical Properties
The compound is typically supplied as a white to pale yellow crystalline solid.[2][3] Key physical and chemical data are summarized in the table below for quick reference. It is important to note the variability in reported melting points, which may be attributable to different crystallization solvents or levels of purity; the value of 85-87°C is frequently cited.[3]
| Property | Value | Reference(s) |
| CAS Number | 1835-11-6 | [4] |
| Molecular Formula | C₁₆H₁₆O₃ | [4][5] |
| Molecular Weight | 256.30 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder / Pale Yellow Solid | [1][2][3] |
| Melting Point | 85-87°C / 60-65°C | [1][3] |
| Boiling Point | 396.5°C at 760 mmHg (Predicted) | [3] |
| Density | 1.115 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, DMF) | [1][6] |
Structural Elucidation
The molecular architecture of this compound features a central acetophenone core functionalized with a methoxy group and a benzyloxy group. This structure is key to its utility as a protected intermediate.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. scbt.com [scbt.com]
- 5. 1-(4-Benzyloxy-3-methoxy-phenyl)-ethanone | C16H16O3 | CID 99215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-BENZYLOXY-3-METHOXYACETOPHENONE | 1835-11-6 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxyacetophenone
This guide provides a comprehensive overview of the synthesis of 4-benzyloxy-3-methoxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthetic process, including the underlying chemical principles, experimental protocols, and analytical characterization.
Introduction: The Significance of 4-Benzyloxy-3-methoxyacetophenone
4-Benzyloxy-3-methoxyacetophenone, also known as benzylated acetovanillone, serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a protected catechol-like moiety, makes it an ideal precursor for compounds with applications in areas such as cardiovascular and neurological drug discovery. The strategic placement of the benzyl protecting group allows for selective modifications at other positions of the molecule before its eventual removal to unmask the free hydroxyl group.
The Core Synthesis Route: Williamson Ether Synthesis
The most prevalent and efficient method for the preparation of 4-benzyloxy-3-methoxyacetophenone is the Williamson ether synthesis. This classic yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2][3] The overall transformation is depicted below:
Caption: General scheme of the Williamson ether synthesis for 4-benzyloxy-3-methoxyacetophenone.
Mechanistic Insights: An SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The key steps are:
-
Deprotonation: The weakly acidic phenolic hydroxyl group of 4-hydroxy-3-methoxyacetophenone is deprotonated by a base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide. This occurs in a concerted fashion, where the carbon-oxygen bond forms at the same time as the carbon-bromine bond breaks.[2]
-
Product Formation: The final product, 4-benzyloxy-3-methoxyacetophenone, is formed along with a salt byproduct.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Rationale for Experimental Choices
The Base: Potassium Carbonate (K₂CO₃)
While stronger bases like sodium hydride (NaH) can be used, potassium carbonate is often the base of choice for the benzylation of phenols for several reasons:[5]
-
Sufficient Basicity: The pKa of the phenolic proton in acetovanillone is low enough to be effectively deprotonated by potassium carbonate.[6]
-
Safety and Handling: Potassium carbonate is a non-flammable, easy-to-handle solid, making it a safer and more convenient option for large-scale synthesis compared to highly reactive bases like NaH.[1]
-
Reduced Side Reactions: The moderate basicity of potassium carbonate minimizes the risk of side reactions, such as elimination reactions with the alkyl halide or undesired reactions with other functional groups.[5]
The Solvent: N,N-Dimethylformamide (DMF)
The choice of solvent is critical for the success of an SN2 reaction. Polar aprotic solvents like DMF are ideal for the Williamson ether synthesis because:[2][7]
-
Solubility: DMF effectively dissolves both the ionic phenoxide intermediate and the organic benzyl bromide.
-
Enhanced Nucleophilicity: DMF solvates the cation (K⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive.[8]
-
Reaction Rate: By promoting the solubility of reactants and enhancing the nucleophilicity of the phenoxide, DMF significantly increases the reaction rate.[8]
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 4-Hydroxy-3-methoxyacetophenone | Starting material |
| Benzyl bromide | Benzylating agent |
| Potassium carbonate (anhydrous) | Base |
| N,N-Dimethylformamide (DMF) | Solvent |
| Ethyl acetate | Extraction solvent |
| Water (deionized) | for work-up |
| Brine (saturated NaCl solution) | for work-up |
| Anhydrous sodium sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | for mixing |
| Heating mantle with temperature control | for heating |
| Condenser | to prevent solvent loss |
| Separatory funnel | for extraction |
| Rotary evaporator | for solvent removal |
| Buchner funnel and filter flask | for crystal filtration |
| Thin-layer chromatography (TLC) setup | for reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methoxyacetophenone (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add a sufficient volume of dry DMF to dissolve the starting material (approximately 5-10 mL per gram of acetovanillone).
-
-
Addition of Benzyl Bromide:
-
Stir the mixture at room temperature for 15-20 minutes to ensure a homogeneous suspension.
-
Slowly add benzyl bromide (1.1 - 1.2 eq) to the reaction mixture dropwise using a syringe or dropping funnel. A slight exotherm may be observed.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The product will have a higher Rf value than the starting material. The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of water to remove DMF and inorganic salts.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent for recrystallization, such as ethanol or a mixture of ethanol and water.[9]
-
Heat the mixture with gentle swirling until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, during which time crystals of the pure product will form.
-
To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure 4-benzyloxy-3-methoxyacetophenone as a white to off-white solid.
-
Characterization of the Product
The identity and purity of the synthesized 4-benzyloxy-3-methoxyacetophenone should be confirmed by various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₃[10][11] |
| Molecular Weight | 256.30 g/mol [10][11] |
| Melting Point | 85-88 °C |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.55-7.30 (m, 7H, Ar-H)
-
δ 6.95 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 5.20 (s, 2H, -OCH₂Ph)
-
δ 3.90 (s, 3H, -OCH₃)
-
δ 2.55 (s, 3H, -COCH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 196.8, 152.5, 149.0, 136.5, 130.2, 128.6, 128.0, 127.2, 122.8, 112.5, 111.8, 70.8, 56.0, 26.3
-
-
IR (KBr, cm⁻¹):
-
~2920 (C-H stretch)
-
~1670 (C=O stretch, ketone)
-
~1590, 1510 (C=C stretch, aromatic)
-
~1260 (C-O stretch, ether)
-
-
Mass Spectrometry (EI):
-
m/z 256 (M⁺), 91 (C₇H₇⁺, tropylium ion - characteristic of benzyl group)[10]
-
Potential Side Reactions and Troubleshooting
While the Williamson ether synthesis is generally reliable, side reactions can occur, leading to reduced yields or impure products.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom. Under certain conditions, C-alkylation of the aromatic ring can compete with the desired O-alkylation. Using polar aprotic solvents like DMF favors O-alkylation.[12]
-
Elimination: If a secondary or tertiary alkyl halide is used instead of a primary one like benzyl bromide, an E2 elimination reaction can become a significant side reaction, leading to the formation of an alkene.[2]
-
Incomplete Reaction: If the reaction does not go to completion, it could be due to insufficient base, wet solvent, or deactivated benzyl bromide. Ensure all reagents and solvents are of high quality and anhydrous.
Safety Considerations
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[13][14][15][16]
-
DMF: N,N-Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.
Conclusion
The Williamson ether synthesis provides a straightforward and high-yielding route to 4-benzyloxy-3-methoxyacetophenone. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can reliably produce this valuable intermediate for a wide range of applications in drug discovery and chemical synthesis. The protocol described herein, with its emphasis on causality and self-validation, offers a robust framework for the successful synthesis and purification of this important compound.
References
- 1. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]
- 11. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. fishersci.com [fishersci.com]
- 14. westliberty.edu [westliberty.edu]
- 15. synquestlabs.com [synquestlabs.com]
- 16. lobachemie.com [lobachemie.com]
Physical and chemical properties of acetovanillone benzyl ether
An In-depth Technical Guide to Acetovanillone Benzyl Ether
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of acetovanillone benzyl ether (CAS No. 1835-11-6), a key organic compound utilized in pharmaceutical research and development. The document delineates its fundamental physicochemical properties, detailed synthesis protocols, analytical characterization, and primary applications. Emphasis is placed on the practical insights and causal reasoning behind experimental methodologies, grounded in authoritative scientific data. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for applications ranging from analytical standard development to synthetic chemistry.
Introduction and Significance
Acetovanillone benzyl ether, systematically named 1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone, is an aromatic ketone and a derivative of acetovanillone.[1][2] Its molecular structure incorporates the core of acetovanillone, a naturally occurring compound known for its anti-inflammatory properties, with a benzyl ether protecting group.[3] This structural modification is crucial in multi-step organic syntheses, where protecting the phenolic hydroxyl group of acetovanillone is necessary to prevent unwanted side reactions.
The primary role of acetovanillone benzyl ether is in the pharmaceutical industry, where it serves as a high-purity reference standard for analytical method development, validation, and quality control of active pharmaceutical ingredients (APIs).[4][5] Its well-characterized nature makes it an indispensable tool for ensuring the accuracy and reliability of analytical techniques such as HPLC, LC-MS, and GC.[4] Furthermore, it functions as a critical building block in the synthesis of novel, potentially bioactive molecules.[6]
Chemical Structure:
(Representation of 1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone)
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its handling, application, and behavior in various systems. The properties of acetovanillone benzyl ether are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1835-11-6 | [1][4][5][7] |
| Molecular Formula | C₁₆H₁₆O₃ | [5][7] |
| Molecular Weight | 256.30 g/mol | [4][5][7] |
| Synonyms | 1-(4-Benzyloxy-3-methoxyphenyl)ethanone; 4'-(Benzyloxy)-3'-methoxy-acetophenone | [1][2][8] |
| Appearance | White to pale yellow solid (inferred from related compounds) | [6][9] |
| Melting Point | Not explicitly available; related derivatives melt in the 134-138 °C range. | [6] |
| Solubility | Low solubility in water is expected due to the aromatic and ether functionalities. | [9][10] |
Synthesis and Purification
The most common and efficient method for preparing acetovanillone benzyl ether is through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of acetovanillone to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic benzyl halide.
Causality in Experimental Design
-
Choice of Base (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the phenolic hydroxyl group without competing in the subsequent nucleophilic substitution. Its use drives the reaction to completion.
-
Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected because it effectively solvates the sodium cation, leaving the phenoxide anion highly reactive. It also has a high boiling point, allowing for flexibility in reaction temperature if needed.
-
Reaction Monitoring (TLC): Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the disappearance of the starting material (acetovanillone) and the appearance of the product, confirming the reaction's progression towards completion.[6]
Experimental Protocol: Synthesis of Acetovanillone Benzyl Ether
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetovanillone (1.0 equivalent).
-
Solvation: Dissolve the acetovanillone in anhydrous DMF.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise to the solution at 0 °C (ice bath) to control the exothermic reaction and hydrogen gas evolution.
-
Activation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: Add benzyl chloride or benzyl bromide (1.0 equivalent), dissolved in a small amount of anhydrous DMF, dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of acetovanillone.[6]
-
Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of acetovanillone benzyl ether.
Analytical Characterization
Structural elucidation and purity assessment are achieved through a combination of spectroscopic techniques. The expected spectral data, based on analyses of closely related derivatives, provide a fingerprint for the compound's identity.[6]
| Technique | Characteristic Peaks / Signals | Interpretation |
| FT-IR | ~3035 cm⁻¹~2950 cm⁻¹~1670 cm⁻¹~1250 & 1050 cm⁻¹ | Aromatic C-H stretchAliphatic C-H stretchConjugated Ketone (C=O) stretch[6]Aryl-Alkyl Ether (C-O) stretch[11] |
| ¹H NMR | ~2.5 ppm (s, 3H)~3.8 ppm (s, 3H)~5.2 ppm (s, 2H)~7.1-7.6 ppm (m) | Acetyl group (-COCH₃)Methoxy group (-OCH₃)Benzylic protons (-OCH₂-Ph)[6]Aromatic protons |
| ¹³C NMR | ~27 ppm~56 ppm~70 ppm~110-153 ppm~197 ppm | Acetyl carbon (-COCH₃)Methoxy carbon (-OCH₃)Benzylic carbon (-OCH₂-Ph)Aromatic carbonsKetone carbonyl carbon (C=O)[6] |
| Mass Spec. | m/z ≈ 256.3 | Corresponds to the molecular ion [M]⁺, confirming the molecular weight. |
Applications in Research and Drug Development
Acetovanillone benzyl ether is not typically an active pharmaceutical ingredient itself but rather a critical ancillary material in the pharmaceutical pipeline.
-
Pharmaceutical Reference Standard: It is manufactured to high purity and rigorously tested, serving as a benchmark for identifying and quantifying impurities in drug substances.[4][5]
-
Method Development: Its consistent and reliable purity is essential for developing and validating analytical methods (e.g., HPLC, GC) used for routine quality control and stability testing of APIs.[4]
-
Synthetic Intermediate: As a protected form of acetovanillone, it is a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates where the phenolic hydroxyl needs to be unmasked in a later synthetic step.[6]
Logical Flow of Application
Caption: Key applications of acetovanillone benzyl ether.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical compound. The following guidelines are based on available Material Safety Data Sheets (MSDS).[5][8][10]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (inspected prior to use), and a lab coat.[8]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][8]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend refrigerated storage conditions.[8][10]
-
Disposal: Dispose of the material and its container through a licensed hazardous material disposal company, in accordance with all federal and local regulations.[8]
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. alentris.org [alentris.org]
- 3. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetovanillone Benzyl Ether - SRIRAMCHEM [sriramchem.com]
- 5. Acetovanillone Benzyl Ether | CAS No: 1835-11-6 [aquigenbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Acetovanillone Benzyl Ether | 1835-11-6 | SynZeal [synzeal.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Page loading... [wap.guidechem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone molecular weight and formula
An In-Depth Technical Guide to 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone for Researchers and Drug Development Professionals
Introduction
This compound, also widely known by its synonym Acetovanillone Benzyl Ether, is an aromatic ketone of significant interest in the fields of organic synthesis and pharmaceutical sciences. Its molecular architecture, featuring a protected catechol system, makes it a valuable and versatile intermediate for the synthesis of more complex molecules. This compound serves as a critical building block in the development of novel chemical entities and is also utilized as a pharmaceutical reference standard for quality control and analytical method development.[1][2][3]
This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol with mechanistic insights, analytical characterization methods, and its applications in research and drug development.
Molecular and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in chemical reactions and biological systems. This compound is a stable, crystalline solid under standard conditions.[4]
Key Identifiers and Properties
A summary of the essential molecular and physical data is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆O₃ | [5] |
| Molecular Weight | 256.30 g/mol | [5] |
| CAS Number | 1835-11-6 | [5] |
| IUPAC Name | This compound | N/A |
| Appearance | White to off-white crystalline powder / Pale Yellow Solid | [4][6] |
| Melting Point | 86-89 °C | [7] |
| Boiling Point | 396.5±27.0 °C at 760 mmHg | [7] |
| Solubility | Soluble in organic solvents like ethanol and acetone | [4] |
| Synonyms | Acetovanillone Benzyl Ether, 4'-Benzyloxy-3'-methoxyacetophenone, 1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone | [7][8] |
Molecular Structure
The structure comprises an acetophenone core functionalized with a methoxy group and a benzyloxy group, the latter serving as a protecting group for the phenolic hydroxyl.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Pathway
The most common and efficient synthesis of this compound is achieved through the Williamson ether synthesis. This method involves the O-alkylation of the phenolic hydroxyl group of acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) with benzyl bromide.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (SN2) mechanism.
-
Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of acetovanillone to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide.
-
Displacement: The attack displaces the bromide ion, which serves as the leaving group, resulting in the formation of the desired ether linkage.
This selective protection of the 4-hydroxyl group is foundational for subsequent chemical modifications at other positions of the molecule.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for benzyl ether synthesis.[9]
Materials:
-
Acetovanillone (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetovanillone and anhydrous acetone. Stir until the solid is fully dissolved.
-
Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.
-
Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Perform a liquid-liquid extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an ethyl acetate/hexane solvent system to yield this compound as a crystalline solid.[7]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of the target compound.
Analytical Characterization
Verification of the identity and purity of the synthesized compound is critical. Standard spectroscopic methods are employed for this purpose. While specific analytical data can vary slightly by instrument and conditions, representative data is well-documented.[10]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence of all expected protons. Key signals include singlets for the acetyl methyl protons (~2.5 ppm) and methoxy protons (~3.8 ppm), a characteristic singlet for the benzylic methylene protons (~5.2 ppm), and a series of multiplets in the aromatic region (~6.9-7.6 ppm) corresponding to the two different phenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the ketone (~196 ppm), the benzylic carbon (~70 ppm), the methoxy carbon (~56 ppm), and the acetyl methyl carbon (~26 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups. A strong absorption band around 1670-1680 cm⁻¹ is indicative of the conjugated ketone (C=O) stretching vibration.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 256.3 or 257.3, respectively.
Applications in Research and Drug Development
The utility of this compound is primarily centered on its role as a synthetic intermediate and a reference standard.
-
Intermediate in Multi-Step Synthesis: The benzyl ether serves as a stable protecting group for the phenolic hydroxyl, allowing for selective reactions elsewhere on the molecule. This is crucial in the synthesis of pharmaceuticals and biologically active compounds where a free phenol might interfere with subsequent reaction steps. It is a precursor for compounds investigated for antileishmanial and antibacterial activities.[10] It has also been used as an intermediate in the preparation of epinephrine metabolites.[6]
-
Pharmaceutical Reference Standard: Due to its high purity and well-characterized nature, it is used as a reference standard in quality control (QC) laboratories.[1][3] Its applications include analytical method development and validation (e.g., for HPLC, LC-MS), stability testing, and impurity profiling for active pharmaceutical ingredients (APIs).[1][2]
Safety and Handling
While the compound has low toxicity, standard laboratory safety practices are required.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.[2]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7] Prevent contact with skin and eyes.[2][7]
-
Storage: Store in a cool, dry place in a tightly sealed container.[3]
Conclusion
This compound is a compound of significant practical importance in synthetic chemistry and pharmaceutical development. Its well-defined properties, straightforward synthesis, and role as a protected precursor make it an invaluable tool for researchers. This guide has provided the core technical information necessary for its effective synthesis, characterization, and application in a scientific setting.
References
- 1. Acetovanillone Benzyl Ether - SRIRAMCHEM [sriramchem.com]
- 2. Acetovanillone Benzyl Ether | CAS No: 1835-11-6 [aquigenbio.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. innospk.com [innospk.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. biosynce.com [biosynce.com]
- 8. CAS#:1835-11-6 | this compound | Chemsrc [chemsrc.com]
- 9. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Literature review on 4-Benzyloxy-3-methoxyacetophenone
An In-Depth Technical Guide to 4-Benzyloxy-3-methoxyacetophenone: Synthesis, Characterization, and Applications
Introduction: Unveiling a Key Synthetic Intermediate
4-Benzyloxy-3-methoxyacetophenone, also known as O-benzylacetovanillone, is an aromatic ketone that serves as a pivotal intermediate in the landscape of organic and medicinal chemistry. With the chemical formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol , its structure is characterized by an acetophenone core functionalized with both a methoxy and a benzyloxy group.[1][2][3] The strategic placement of the benzyl group as a protective shield for the phenolic hydroxyl of its precursor, acetovanillone, makes it an invaluable building block. This protection allows for selective chemical modifications at other sites of the molecule, which is a cornerstone of complex molecule synthesis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and critical applications for researchers and drug development professionals.
| Chemical Identifiers | |
| IUPAC Name | 1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-one[4] |
| CAS Number | 1835-11-6[1] |
| Molecular Formula | C₁₆H₁₆O₃[1][3] |
| Molecular Weight | 256.30 g/mol [2] |
| InChIKey | HRUAWSQBQLYDKH-UHFFFAOYSA-N[1][4] |
| SMILES | CC(=O)c1ccc(c(c1)OC)OCc2ccccc2[5] |
Synthesis: The Williamson Ether Pathway and Mechanistic Rationale
The most prevalent and efficient synthesis of 4-Benzyloxy-3-methoxyacetophenone is achieved through the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a high-yield route from readily available starting materials.
Causality Behind Experimental Choices:
-
Starting Material: The synthesis commences with 4'-Hydroxy-3'-methoxyacetophenone (acetovanillone).[6] This precursor provides the core structure, with its phenolic hydroxyl group being the reaction site.
-
Reagent and Protecting Group Strategy: Benzyl bromide is the reagent of choice for introducing the benzyl group.[7] The benzyl group is an excellent protecting group for phenols because it is robust under a wide range of reaction conditions (acidic, basic, oxidative, and reductive) but can be selectively removed later through catalytic hydrogenolysis, a non-harsh method that preserves most other functional groups.
-
Base and Solvent System: The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group of acetovanillone, transforming it into a potent nucleophile (phenoxide). Potassium carbonate (K₂CO₃) is a commonly used base for this purpose as it is inexpensive, moderately strong, and easy to handle.[7] The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal.[7][8] They effectively dissolve the reactants and, lacking acidic protons, do not interfere with the strong nucleophile, thereby facilitating the SN2 mechanism.
The overall transformation is a classic SN2 reaction. The generated phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.
Experimental Protocol: Synthesis of 4-Benzyloxy-3-methoxyacetophenone
This protocol is adapted from established laboratory procedures.[7]
Materials:
-
4-Hydroxy-3-methoxyacetophenone (Acetovanillone)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Ice
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-3-methoxyacetophenone (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of benzyl bromide (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 40°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing ice water. A solid product will precipitate out.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid product thoroughly with distilled water to remove DMF and inorganic salts.
-
Drying: Dry the collected solid product to obtain 1-(4-benzyloxy-3-methoxyphenyl)ethanone. The reported yield for this procedure is typically very high, around 99%.[7]
Caption: Williamson Ether Synthesis Workflow for 4-Benzyloxy-3-methoxyacetophenone.
Physicochemical and Spectroscopic Profile
The physical properties and spectroscopic data are crucial for the identification and quality control of 4-Benzyloxy-3-methoxyacetophenone.
| Physical Properties | Value | Reference |
| Appearance | White to pale yellow solid/powder | [4][9] |
| Melting Point | 85-87 °C | [9][10] |
| Boiling Point | 396.5 °C at 760 mmHg | [9][10] |
| Density | 1.115 g/cm³ | [9][10] |
| Solubility | Slightly soluble in Acetonitrile, Dichloromethane, and DMSO | [9] |
Spectroscopic Data Interpretation
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include a singlet for the acetyl group protons (-COCH₃) around δ 2.5 ppm, a singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm, a singlet for the benzylic methylene protons (-OCH₂Ph) around δ 5.1 ppm, and a series of multiplets in the aromatic region (δ 6.8-7.6 ppm) corresponding to the protons on the two distinct benzene rings.[11]
-
¹³C NMR: The carbon spectrum would show a characteristic peak for the carbonyl carbon (~197 ppm), peaks for the aromatic carbons (110-155 ppm), a peak for the benzylic carbon (~70 ppm), a peak for the methoxy carbon (~56 ppm), and a peak for the acetyl methyl carbon (~26 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming the functional groups. A strong absorption peak around 1670-1680 cm⁻¹ corresponds to the C=O stretching of the aryl ketone. Multiple peaks in the 1600-1450 cm⁻¹ region are indicative of aromatic C=C stretching, and strong C-O stretching bands for the ether linkages appear around 1250-1050 cm⁻¹.[1][12]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 256.[1][13] Key fragmentation patterns would include the loss of the acetyl group (CH₃CO•) resulting in a fragment at m/z 213, and a very prominent peak at m/z 91 corresponding to the stable benzyl cation [C₇H₇]⁺, formed by cleavage of the ether bond.
Applications in Research and Drug Development
The utility of 4-Benzyloxy-3-methoxyacetophenone is primarily as a versatile intermediate in multi-step organic synthesis.
-
Pharmaceutical Synthesis: It is a documented intermediate in the preparation of various pharmaceutical targets and metabolites.[9] For instance, it is used in synthetic routes leading to epinephrine metabolites, which are crucial for developing medications for a range of medical conditions.[9] Its precursor, acetovanillone, is known to have anti-inflammatory properties, and derivatives are often explored for novel therapeutic activities.[6]
-
Chemical Research: In a broader context, this compound is employed in chemical research to explore new synthetic pathways.[9] The protected phenol allows chemists to perform reactions on the acetyl group (e.g., reduction, oxidation, alpha-halogenation) or on the aromatic ring (e.g., nitration, halogenation) without interference from the more reactive hydroxyl group. The benzyl group can then be removed in a final step to yield the functionalized phenol.
-
Lignin and Polymer Research: Related structures are used as model compounds in the study of lignin, a complex polymer found in wood.[9] Understanding the chemistry of such model compounds helps in developing new methods for biomass conversion and polymer synthesis.
Conclusion
4-Benzyloxy-3-methoxyacetophenone stands as a testament to the power of strategic functional group protection in organic synthesis. Its straightforward, high-yield synthesis via the Williamson ether reaction, coupled with its well-characterized physical and spectroscopic properties, makes it a reliable and valuable tool for synthetic chemists. Its role as a key intermediate in the development of pharmaceuticals and novel chemical entities underscores its importance in both academic research and the drug development industry, providing a stable and versatile platform for molecular innovation.
References
- 1. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. 4'-Benzyloxy-3'-methoxyacetophenone, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. L08430.06 [thermofisher.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-BENZYLOXY-3-METHOXYACETOPHENONE | 1835-11-6 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Cas 1835-11-6,4-BENZYLOXY-3-METHOXYACETOPHENONE | lookchem [lookchem.com]
- 10. alfa-labotrial.com [alfa-labotrial.com]
- 11. 4-BENZYLOXY-3-METHOXYACETOPHENONE(1835-11-6) 1H NMR [m.chemicalbook.com]
- 12. 4-BENZYLOXY-3-METHOXYACETOPHENONE(1835-11-6) IR2 [m.chemicalbook.com]
- 13. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]
An In-depth Technical Guide to the Safe Handling and Application of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
Introduction
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone, also known as 4-Benzyloxy-3-methoxyacetophenone or O-benzyl acetovanillone, is a crystalline solid widely utilized as a key intermediate in organic synthesis. Its molecular structure, featuring a protected phenolic hydroxyl group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it serves as a precursor in the development of various drug candidates.[1][2][3] Given its role in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the hazards associated with this compound, detailed protocols for its safe handling, and a practical example of its synthesis, contextualizing the importance of the recommended safety measures.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound are related to its potential health effects upon exposure.
GHS Classification and Toxicological Profile
Globally Harmonized System (GHS) classification provides a standardized framework for communicating the hazards of chemical substances.[2] this compound is classified with the following hazards:
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[4][5] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1][4] | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[1][4] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation.[4] |
Expert Interpretation of Hazard Statements:
-
H302 (Harmful if swallowed): This indicates that accidental ingestion of the compound can lead to adverse health effects. Acute toxicity data in mice show a lethal dose (LD50) of 42 mg/kg via the intravenous route, suggesting significant toxicity if it enters the bloodstream.[6] While the oral toxicity is expected to be lower, this value underscores the need to prevent ingestion.
-
H315 (Causes skin irritation): Direct contact with the skin can cause redness, itching, and inflammation.[7] Repeated or prolonged contact should be avoided to prevent dermatitis.
-
H319 (Causes serious eye irritation): The compound is a significant eye irritant.[7] Contact with the eyes can cause pain, tearing, and redness, and potentially lead to more severe damage if not promptly addressed.
-
H335 (May cause respiratory irritation): As a fine powder, there is a risk of airborne dust generation during handling.[7][8] Inhalation of these particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Physical and Chemical Properties
Understanding the physical properties of a compound is crucial for its safe handling and storage.
| Property | Value |
| CAS Number | 1835-11-6[9] |
| Molecular Formula | C₁₆H₁₆O₃[9] |
| Molecular Weight | 256.30 g/mol [9] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 86-89 °C[7] |
| Storage | Sealed in a dry, room temperature environment[10] |
Incompatibilities: The compound should be kept away from strong oxidizing agents, as they may cause vigorous reactions.[11]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict handling protocols is essential to minimize the risks of exposure.
Engineering Controls
The primary line of defense against exposure to hazardous powders is the use of appropriate engineering controls.
-
Chemical Fume Hood: All weighing and transfer operations involving this compound should be conducted within a certified chemical fume hood. This prevents the inhalation of airborne particles and contains any potential spills.[12]
-
Ventilation: Ensure the laboratory is well-ventilated to further reduce the concentration of any airborne contaminants.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against eye contact.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[13][14]
-
Protective Clothing: A lab coat must be worn to protect against skin contact.[13]
-
Respiratory Protection: If there is a risk of generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.
The following diagram illustrates the logical workflow for ensuring safety during handling procedures.
Caption: Workflow for the safe handling of this compound.
Emergency and First-Aid Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[7]
Application in Synthesis: O-Benzylation of Acetovanillone
To provide a practical context for the handling of this compound, this section details a common laboratory synthesis of this compound from its precursor, acetovanillone. This reaction, a Williamson ether synthesis, highlights the steps where careful handling is crucial.[3]
Reaction Principle
The synthesis involves the deprotonation of the phenolic hydroxyl group of acetovanillone with a base, followed by nucleophilic substitution with benzyl bromide to form the benzyl ether.
Caption: Simplified reaction pathway for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Acetovanillone (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Benzyl Bromide (BnBr) (1.1 equivalents) - Caution: Lachrymator and irritant
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
Preparation: In a chemical fume hood, add acetovanillone and anhydrous potassium carbonate to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.
-
Reagent Addition: Slowly add benzyl bromide to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Extraction: Wash the organic layer with water (3 times) and then with brine (1 time).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Conclusion
This compound is a valuable chemical intermediate whose safe use is contingent upon a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize the risk of exposure and ensure a safe laboratory environment. The principles of risk assessment, proper use of engineering controls and PPE, and adherence to established emergency procedures are the cornerstones of responsible chemical handling.
References
- 1. GHS label - ChemicalBook [chemicalbook.com]
- 2. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 5. H-phrases (hazard statements) [stoffenmanager.com]
- 6. CAS#:1835-11-6 | this compound | Chemsrc [chemsrc.com]
- 7. biosynce.com [biosynce.com]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. scbt.com [scbt.com]
- 10. 25892-94-8|1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 11. resources.psi-bfm.com [resources.psi-bfm.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. gz-supplies.com [gz-supplies.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 4-Benzyloxy-3-methoxyacetophenone in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and chemical process design. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Benzyloxy-3-methoxyacetophenone, a key intermediate in various synthetic pathways, including the preparation of epinephrine metabolites.[1] We will explore the physicochemical properties of this compound, delve into the theoretical principles governing its dissolution in organic solvents, present qualitative solubility data, and provide a detailed, field-proven protocol for experimental solubility determination. This document is intended to serve as a practical resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, and formulation development.
Introduction: The Critical Role of Solubility
4-Benzyloxy-3-methoxyacetophenone (CAS No. 1835-11-6), also known as acetovanillone benzyl ether, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1][2] Its utility in the preparation of pharmaceutical metabolites underscores the importance of understanding its physical properties.[1] Solubility, in particular, is a critical parameter that dictates the efficiency of several key processes:
-
Chemical Synthesis: Proper solvent selection ensures that reactants are in the appropriate phase for reaction to occur, influencing reaction rates and yields.
-
Purification: Techniques such as recrystallization are fundamentally dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[3]
-
Formulation: For drug development professionals, the solubility of an intermediate can provide early insights into the potential challenges of formulating the final API.
-
Analytical Chemistry: The compound's pale yellow solid nature makes it useful as a reference material in the development of analytical methods, which requires precise knowledge of its solubility for preparing standard solutions.[1]
This guide aims to provide a foundational understanding of the solubility of 4-Benzyloxy-3-methoxyacetophenone, bridging theoretical principles with practical laboratory applications.
Physicochemical Profile of 4-Benzyloxy-3-methoxyacetophenone
A molecule's structure and inherent physical properties are the primary determinants of its solubility behavior.
Molecular Structure:
The structure of 4-Benzyloxy-3-methoxyacetophenone contains several key functional groups that influence its interactions with various solvents:
-
Aromatic Rings: The two phenyl rings contribute to van der Waals forces and can engage in π-π stacking interactions.
-
Ether Linkages (Methoxy and Benzyloxy): The oxygen atoms in the ether groups are potential hydrogen bond acceptors.
-
Ketone Group: The carbonyl group is polar and can act as a hydrogen bond acceptor.
These features result in a molecule of moderate polarity.
Caption: Molecular structure of 4-Benzyloxy-3-methoxyacetophenone.
Key Physicochemical Properties:
A summary of the essential properties of 4-Benzyloxy-3-methoxyacetophenone is presented below.
| Property | Value | Source |
| CAS Number | 1835-11-6 | [1][4][5] |
| Molecular Formula | C₁₆H₁₆O₃ | [1][4][5] |
| Molecular Weight | 256.3 g/mol | [1][4][5] |
| Appearance | White to cream or pale brown solid/powder | [1][6] |
| Melting Point | 82.5-88.5 °C | [1][2][6] |
| Boiling Point | 396.5 °C at 760 mmHg | [1][2] |
| Density | 1.115 g/cm³ | [1][2] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by a complex interplay of thermodynamic factors and intermolecular forces. The guiding principle is often the empirical rule "like dissolves like," which states that substances with similar polarities and intermolecular forces tend to be miscible.[7][8]
Thermodynamics of Dissolution:
The process of dissolution can be conceptually broken down into three steps:
-
Solute-solute interactions must be overcome: This requires energy to break the crystal lattice forces of the solid (endothermic).[9]
-
Solvent-solvent interactions must be disrupted: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic).[9]
-
Solute-solvent interactions are formed: Energy is released as the solute molecule is solvated by the solvent molecules (exothermic).[9]
The net enthalpy change of the solution (ΔH_sol) is the sum of the energy changes in these three steps.[9] Dissolution is favored when ΔH_sol is exothermic (negative) or only slightly endothermic (positive).[9][10] Even for endothermic processes, dissolution can be spontaneous if the increase in entropy (ΔS_sol), the measure of disorder, is large enough to make the overall Gibbs free energy change (ΔG_sol = ΔH_sol - TΔS_sol) negative.[10]
Intermolecular Forces and Structural Considerations:
For 4-Benzyloxy-3-methoxyacetophenone, its moderate polarity suggests it will be more soluble in polar organic solvents than in nonpolar ones.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, DMSO): These solvents can engage in dipole-dipole interactions with the ketone group. The presence of a ketone often indicates good solubility in acetone.[11]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the ether and ketone oxygens, although the lack of a hydrogen bond donor on the solute molecule limits the strength of this interaction compared to solutes with -OH or -NH groups.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be limited in these solvents, as they can only interact through weak London dispersion forces, which are insufficient to overcome the solute's crystal lattice energy and the solvent's own cohesive forces.
Qualitative Solubility Profile
| Solvent | Solvent Class | Expected/Reported Solubility | Rationale |
| Dichloromethane (DCM) | Chlorinated | Slightly Soluble | [1][2] Moderately polar, good for dissolving many organic compounds. |
| Acetonitrile | Polar Aprotic | Slightly Soluble | [1][2] Polar nature interacts well with the ketone and ether groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble (may require heating) | [1][2] Highly polar solvent, effective at dissolving a wide range of compounds. |
| Ethanol/Methanol | Polar Protic | Likely Soluble | Common solvents for acetophenone derivatives, capable of hydrogen bonding.[7] |
| Ethyl Acetate | Moderately Polar | Likely Soluble | Often a good choice for moderately polar compounds like acetophenones.[7] |
| Hexanes/Heptane | Nonpolar | Likely Poorly Soluble | "Like dissolves like" principle suggests poor interaction between the nonpolar solvent and the moderately polar solute.[7] |
Note: "Slightly Soluble" as reported by chemical suppliers often indicates that the compound is not freely soluble but can be dissolved to a useful extent for reactions or analysis, sometimes with heating.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[12] It is a robust and reliable technique that measures the concentration of a saturated solution at a specific temperature.
Objective: To determine the equilibrium solubility of 4-Benzyloxy-3-methoxyacetophenone in a selected organic solvent at a controlled temperature.
Materials:
-
4-Benzyloxy-3-methoxyacetophenone (powder form)[6]
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (incubator shaker)[13]
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4-Benzyloxy-3-methoxyacetophenone to a vial containing a known volume of the chosen solvent.[12] The key is to ensure there is undissolved solid remaining at the end of the experiment, confirming that the solution is saturated.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[13][14] The agitation time should be sufficient for the concentration in the liquid phase to become constant.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period, allowing the excess solid to settle. Centrifugation can also be used for more effective separation.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the solution through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[15][14]
-
Calculation: Determine the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Implications for a Research and Development Setting
The solubility data gathered through the methods described above directly informs several critical decisions in a laboratory setting:
-
Recrystallization Solvent System Design: An ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[3][7] The shake-flask method can be adapted to measure solubility at different temperatures to identify such solvents. For acetophenone derivatives, common solvents to consider include ethanol, methanol, isopropanol, and ethyl acetate.[7] Mixed solvent systems, like dichloromethane-hexanes, can also be highly effective.[7]
-
Reaction Solvent Choice: For synthesis, a solvent must be chosen that dissolves the reactants to a sufficient concentration while not interfering with the reaction chemistry.
-
Early-Stage Formulation: In drug development, poor solubility in organic solvents can be an early indicator of challenges with oral bioavailability. While this guide focuses on organic solvents, these initial studies often precede more complex aqueous solubility and formulation work.
Conclusion
4-Benzyloxy-3-methoxyacetophenone is a moderately polar compound whose solubility is dictated by the interplay of its ketone, ether, and aromatic functional groups. It exhibits slight solubility in common polar aprotic solvents like dichloromethane, acetonitrile, and DMSO, and is expected to be soluble in polar protic solvents such as ethanol. Its solubility in nonpolar solvents is predicted to be poor. A systematic approach to solubility determination, using the robust shake-flask method, is essential for generating reliable data. This information is not merely academic; it is a prerequisite for the rational design of efficient and scalable synthetic routes, purification protocols, and ultimately, for advancing chemical and pharmaceutical development projects.
References
- 1. lookchem.com [lookchem.com]
- 2. 4-BENZYLOXY-3-METHOXYACETOPHENONE | 1835-11-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]
- 5. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]
- 6. L08430.06 [thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. Video: Energetics of Solution Formation [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. scielo.br [scielo.br]
- 14. bioassaysys.com [bioassaysys.com]
- 15. enamine.net [enamine.net]
A Comprehensive Guide to the Nomenclature, Synthesis, and Application of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
Abstract: This technical guide provides an in-depth analysis of the chemical compound 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone (CAS No. 1835-11-6). It is designed for researchers, scientists, and professionals in drug development and organic synthesis. This document delineates the compound's extensive list of synonyms, systematic nomenclature, and unique identifiers. Furthermore, it details its physicochemical properties, provides a validated protocol for its synthesis via Williamson ether synthesis, and explores its critical applications as a versatile intermediate in the pharmaceutical and chemical industries. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Primary Identification and Molecular Structure
This compound, registered under CAS Number 1835-11-6, is an aromatic ketone that serves as a significant building block in organic synthesis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] Its molecular structure features a core acetophenone moiety substituted with methoxy and benzyloxy groups on the phenyl ring. This specific arrangement of functional groups is pivotal to its reactivity and utility as a chemical intermediate.
Caption: Molecular structure of this compound.
Nomenclature and Synonyms
The varied nomenclature for a single chemical entity can often pose a challenge in literature searches and procurement. A comprehensive understanding of its synonyms is essential for effective research.
Systematic (IUPAC) Nomenclature
The formal IUPAC name for this compound is 1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-one .[6][14] This name is derived by identifying the base molecule as ethanone, substituted with a (4-(benzyloxy)-3-methoxyphenyl) group at the first position. An alternative, yet equally valid, IUPAC name is 1-(3-methoxy-4-phenylmethoxyphenyl)ethanone .[3]
Common Synonyms and Trivial Names
In practice, several common and trivial names are used more frequently than the systematic IUPAC name. The most prevalent synonym is 4-Benzyloxy-3-methoxyacetophenone .[1][2][3] This name treats the molecule as a substituted acetophenone, which is a common and intuitive naming convention for this class of compounds.
Another widely used name is Acetovanillone benzyl ether .[4][5][8] This name provides insight into its synthesis, as it is prepared from acetovanillone (also known as 4-hydroxy-3-methoxyacetophenone) by converting the hydroxyl group into a benzyl ether.
| Synonym Category | Name |
| Common Name | 4-Benzyloxy-3-methoxyacetophenone[1][2][3] |
| Synthesis-Derived Name | Acetovanillone benzyl ether[4][5][8] |
| Alternative Phrasing | 4'-Benzyloxy-3'-methoxyacetophenone[1][9][10] |
| Systematic Variation | Ethanone, 1-(3-methoxy-4-(phenylmethoxy)phenyl)-[1][2][9] |
| Database Identifier | NSC 201234[3][8][10] |
Unique Identifiers
To eliminate ambiguity, standardized registry numbers are used globally.
-
CAS Registry Number: 1835-11-6 . This is the most reliable and universally accepted identifier for this specific chemical substance.
Physicochemical and Spectroscopic Data
The physical and chemical properties are critical for designing experiments, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆O₃ | [2][3][6][9][13] |
| Molecular Weight | 256.30 g/mol | [2][3][6][9][13] |
| Appearance | White to cream or pale yellow solid/powder | [2][14] |
| Melting Point | 85-89 °C | [1][2][14] |
| Boiling Point | 396.5 ± 27.0 °C at 760 mmHg | [1][2] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 185.2 °C | [2] |
| Solubility | Acetonitrile (Slightly), Dichloromethane (Slightly), DMSO (Slightly, Heated) | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Synthesis and Mechanistic Considerations
Williamson Ether Synthesis: A Validated Approach
The most common and efficient method for preparing this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenoxide is generated from the hydroxyl group of 4-hydroxy-3-methoxyacetophenone (acetovanillone) using a mild base. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide to form the desired ether linkage. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base (e.g., K⁺), leaving the phenoxide anion more available for reaction, thereby accelerating the rate of this Sₙ2 reaction.
Experimental Protocol
The following protocol is a self-validating system adapted from established literature procedures.[11][16]
-
Reagent Preparation: To a round-bottom flask, add 4-hydroxy-3-methoxyacetophenone (1 equivalent), potassium carbonate (K₂CO₃, 1.5 equivalents), and N,N-dimethylformamide (DMF) to create a stirrable mixture.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 40 °C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice water.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid product thoroughly with water to remove residual DMF and salts. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the final product with high purity (typically >98%).[1]
Workflow Visualization
Caption: Experimental workflow for the synthesis of the target compound.
Applications in Research and Development
The utility of this compound lies in its role as a protected intermediate. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical compounds, including metabolites of Epinephrine.[2][15] Its structure provides a scaffold that can be elaborated into more complex, biologically active molecules.
-
Chemical Research: The compound is used in the development of novel synthetic pathways.[2] For instance, it is a precursor in the synthesis of novel acetovanillone-derived benzyl ethers, which have been investigated for their potential biological activities.[17]
-
Dye Synthesis: It also finds application as an intermediate in the manufacturing of certain dyes.[1]
-
Analytical Standard: Due to its stable, solid nature, it is employed as a reference standard in analytical chemistry for the development and validation of methods to detect and quantify related compounds.[2][4][7]
Safety and Handling
While the compound has low toxicity, adherence to standard laboratory safety protocols is mandatory.[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]
Conclusion
This compound is a valuable chemical compound with a well-defined role in organic and medicinal chemistry. Understanding its various synonyms, from the systematic IUPAC name to common trivial names like Acetovanillone benzyl ether, is crucial for efficient scientific communication and procurement. Its straightforward synthesis, coupled with its utility as a protected intermediate, ensures its continued importance as a building block for pharmaceuticals, research chemicals, and other specialty materials. The consistent use of its CAS number, 1835-11-6, remains the most effective way to ensure unambiguous identification.
References
- 1. biosynce.com [biosynce.com]
- 2. Cas 1835-11-6,4-BENZYLOXY-3-METHOXYACETOPHENONE | lookchem [lookchem.com]
- 3. 1-(4-Benzyloxy-3-methoxy-phenyl)-ethanone | C16H16O3 | CID 99215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Acetovanillone Benzyl Ether | 1835-11-6 | SynZeal [synzeal.com]
- 6. 1835-11-6 | this compound - AiFChem [aifchem.com]
- 7. Acetovanillone Benzyl Ether | CAS No: 1835-11-6 [aquigenbio.com]
- 8. clinivex.com [clinivex.com]
- 9. 4-Benzyloxy-3-methoxyacetophenone [webbook.nist.gov]
- 10. arctomsci.com [arctomsci.com]
- 11. 4-BENZYLOXY-3-METHOXYACETOPHENONE | 1835-11-6 [chemicalbook.com]
- 12. CAS#:1835-11-6 | this compound | Chemsrc [chemsrc.com]
- 13. scbt.com [scbt.com]
- 14. L08430.06 [thermofisher.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Selective Benzylation of Acetovanillone via Williamson Ether Synthesis
Abstract: This document provides a comprehensive guide and a detailed experimental protocol for the O-benzylation of acetovanillone (4'-hydroxy-3'-methoxyacetophenone). Benzylation is a critical chemical strategy for protecting the phenolic hydroxyl group, enabling further selective modifications at other positions of the molecule. We will delve into the mechanistic underpinnings of the Williamson ether synthesis as applied to this transformation, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step laboratory procedure designed for reproducibility and high yield. This guide is intended for researchers in synthetic chemistry, drug development, and materials science who utilize acetovanillone, a versatile bio-based platform chemical, as a starting material.
Introduction: The Strategic Importance of Benzylating Acetovanillone
Acetovanillone, also known as apocynin, is a naturally occurring organic compound derived from lignin, a major component of biomass.[1][2] Its structure, featuring a ketone, a methoxy group, and a reactive phenolic hydroxyl group, makes it a valuable and sustainable building block for the synthesis of pharmaceuticals, fine chemicals, and polymers.
However, the nucleophilicity and mild acidity of the phenolic hydroxyl group can interfere with many synthetic transformations planned for the ketone or aromatic ring. To achieve chemoselectivity, this hydroxyl group must often be temporarily "masked" or "protected."[3][4] The benzyl ether is an ideal protecting group in this context due to its robustness under a wide range of reaction conditions (e.g., acidic, basic, oxidative, and reductive environments).[5] It can be selectively removed later under mild conditions, typically through catalytic hydrogenolysis, to regenerate the original phenol.[5]
The most reliable and widely adopted method for forming this ether linkage is the Williamson ether synthesis , an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[6][7] This application note details a field-proven protocol for the benzylation of acetovanillone using this classic, yet powerful, reaction.
Mechanistic Rationale and Key Parameters
The benzylation of acetovanillone proceeds via the Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[7][8] The process can be broken down into two fundamental steps:
-
Deprotonation: The acidic proton of the phenolic hydroxyl group on acetovanillone is abstracted by a suitable base. This generates a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This attack occurs from the backside, displacing the halide leaving group in a single, concerted step to form the desired benzyl ether.[8]
Diagram of the Reaction Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Choice of Base: A strong base is required to fully deprotonate the phenol. Sodium hydride (NaH) is highly effective as it irreversibly forms the phenoxide and hydrogen gas, driving the equilibrium forward.[5][9] An alternative, milder base is potassium carbonate (K₂CO₃), which is less hazardous but may require heating to achieve a sufficient reaction rate.[6][10]
-
Choice of Benzylating Agent: Benzyl bromide (BnBr) is often preferred over benzyl chloride (BnCl) because bromide is a better leaving group, leading to a faster SN2 reaction. The benzylic position is particularly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.[11]
-
Choice of Solvent: A polar aprotic solvent is essential for SN2 reactions.[12] N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices because they solvate the cation (e.g., Na⁺) effectively, leaving the phenoxide anion "naked" and highly nucleophilic. They do not participate in hydrogen bonding, which would otherwise stabilize and deactivate the nucleophile.[12]
Detailed Experimental Protocol
This protocol describes the benzylation of acetovanillone on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Materials & Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (10 mmol scale) | Key Properties / Hazards |
| Acetovanillone | C₉H₁₀O₃ | 166.17 | 1.66 g (1.0 equiv) | Solid, irritant |
| Sodium Hydride (60% disp.) | NaH | 24.00 (as 100%) | 0.50 g (1.25 equiv) | Flammable solid, water-reactive |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.3 mL (1.1 equiv) | Liquid, lachrymator, corrosive |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Liquid, irritant, teratogen |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | Liquid, flammable, irritant |
| Deionized Water | H₂O | 18.02 | ~150 mL | - |
| Brine (sat. NaCl) | NaCl(aq) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Solid, hygroscopic |
Step-by-Step Methodology
-
Reaction Setup:
-
Place a magnetic stir bar into a 250 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Add acetovanillone (1.66 g, 10.0 mmol) to the flask.
-
Add anhydrous DMF (50 mL) via syringe to dissolve the starting material.
-
-
Deprotonation:
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (0.50 g of 60% dispersion in mineral oil, 12.5 mmol) to the stirred solution in small portions over 10-15 minutes. Caution: NaH reacts vigorously with water and protic solvents, evolving flammable H₂ gas. Ensure the system is dry and under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The formation of the sodium phenoxide may result in a slight color change.
-
-
Benzylation (SN2 Reaction):
-
While maintaining the temperature at 0 °C, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise via syringe over 5 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours.[9]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a developing solution (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The product should appear as a new, less polar spot (higher Rf value) compared to the highly polar acetovanillone. The reaction is complete when the acetovanillone spot is no longer visible.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by adding 10 mL of deionized water dropwise to destroy any excess NaH.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Dilute the mixture with 100 mL of ethyl acetate and 100 mL of deionized water.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous (bottom) layer.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc) to yield the pure 4-benzyloxy-3-methoxyacetophenone.
-
Experimental Workflow Diagram
Caption: A summary of the experimental workflow for acetovanillone benzylation.
Expected Results and Characterization
The final product, 4-benzyloxy-3-methoxyacetophenone, should be obtained as a white or off-white solid. A typical yield for this procedure is in the range of 85-95%.
Characterization Data (Reference):
-
¹H NMR (400 MHz, DMSO-d₆), δ (ppm): 7.57 (d, 3H), 7.40 (t, 3H), 7.10 (d, 1H), 5.16 (s, 2H, –OCH₂), 3.81 (s, 3H, –OCH₃), 2.48 (s, 3H, –CH₃).[9]
-
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm): 196.7 (C=O), 152.1, 149.2, 136.4, 131.8, 130.6, 130.3, 123.3, 121.5, 112.8, 110.9, 69.4 (–OCH₂), 56.0 (–OCH₃), 26.7 (–CH₃).[9]
-
Mass Spec (ESI-m/z): Calculated for C₁₆H₁₆O₃, 256.11; found [M+H]⁺ 257.1.
Conclusion
The protocol outlined in this application note describes a robust and high-yielding method for the benzylation of acetovanillone. By employing the Williamson ether synthesis under optimized conditions, the phenolic hydroxyl group can be effectively protected, thus facilitating a wide array of subsequent synthetic manipulations. The detailed explanation of the mechanistic principles and procedural steps provides researchers with a reliable foundation for utilizing this important bio-derived building block in their synthetic endeavors.
References
- 1. The biosynthesis of acetovanillone in tobacco cell-suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. media.neliti.com [media.neliti.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 12. jk-sci.com [jk-sci.com]
Application Notes and Protocols: The Strategic Use of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone as a Protecting Group in the Synthesis of Bioactive Phenols
Abstract
In the landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious selection and implementation of protecting groups are paramount. This guide provides an in-depth technical overview of 1-(4-(benzyloxy)-3-methoxyphenyl)ethanone, also known as O-benzyl acetovanillone, as a highly effective protecting group for the phenolic hydroxyl of acetovanillone (apocynin). Beyond the fundamental mechanics of protection and deprotection, we will explore the strategic rationale for its application, centering on the synthesis of apocynin and its derivatives—compounds of significant interest for their therapeutic properties, including antioxidant and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the successful application of this protecting group strategy.
Introduction: The Benzyl Ether as a Robust Protecting Group
The benzyl (Bn) group is a cornerstone in the repertoire of protecting groups for hydroxyl functionalities due to its intrinsic stability across a wide range of reaction conditions, including many mild acidic and basic treatments that would cleave other common protecting groups like silyl ethers or acetals.[1][2] This robustness makes it an ideal choice for complex synthetic routes that require multiple transformations on other parts of the molecule.[1]
The key advantage of the benzyl ether lies in its selective removal under conditions that are often orthogonal to other protecting groups.[3][4] The most prevalent method for deprotection is catalytic hydrogenolysis, a mild process that cleaves the benzylic carbon-oxygen bond, liberating the free hydroxyl group and generating toluene as a readily removable byproduct.[1][2]
The Strategic Application of this compound
The use of this compound as a protecting group is intrinsically linked to the biological significance of its deprotected form, 4-hydroxy-3-methoxyacetophenone, commonly known as acetovanillone or apocynin.[5] Apocynin is a naturally occurring compound that has garnered considerable attention for its therapeutic potential, exhibiting antioxidant, anti-inflammatory, and neuroprotective properties.[5][6] It is known to be an inhibitor of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS).[7]
Therefore, the primary application of O-benzyl acetovanillone is as a key intermediate in the synthesis of apocynin and its derivatives, which are being investigated for the treatment of various medical conditions.[8][9] By protecting the reactive phenolic hydroxyl group, subsequent chemical modifications can be performed on other parts of the molecule without unintended side reactions.
Core Advantages:
-
Robustness: The benzyl ether is stable to a wide array of non-reductive chemical transformations.
-
Facile Cleavage: Deprotection can be achieved under mild catalytic transfer hydrogenation conditions, preserving sensitive functional groups.
-
Strategic Synthesis: It serves as a pivotal intermediate in the synthesis of the bioactive molecule apocynin and its analogues.[8][9]
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and a thorough understanding of the underlying chemistry.
Protection of Acetovanillone (Synthesis of this compound)
This protocol employs the Williamson ether synthesis, a classic and reliable method for the formation of ethers.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Hydroxy-3-methoxyacetophenone | 166.17 | 40 g | 240 |
| Benzyl bromide | 171.04 | 31.4 mL (45.1 g) | 260 |
| Potassium carbonate (K₂CO₃) | 138.21 | 99.6 g | 720 |
| N,N-Dimethylformamide (DMF) | 73.09 | 800 mL | - |
Procedure:
-
To a suitable reaction vessel, add 4-hydroxy-3-methoxyacetophenone (40 g, 240 mmol), potassium carbonate (99.6 g, 720 mmol), and N,N-dimethylformamide (800 mL).
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group, forming the phenoxide nucleophile. An excess of the base ensures complete deprotonation.
-
-
Stir the mixture and add benzyl bromide (31.4 mL, 260 mmol) dropwise at room temperature.
-
Rationale: A slight excess of the alkylating agent, benzyl bromide, is used to drive the reaction to completion.
-
-
Heat the reaction mixture to 40°C and stir overnight.
-
Rationale: Gentle heating increases the reaction rate without promoting significant side reactions. Overnight stirring ensures the reaction proceeds to completion.
-
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Rationale: This step quenches the reaction and precipitates the solid product, which has low solubility in water.
-
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain this compound.[10]
-
Expected Yield: Approximately 61 g (99%).[10]
-
Deprotection via Catalytic Transfer Hydrogenation
This method is a mild and efficient way to cleave the benzyl ether, avoiding the need for high-pressure hydrogenation gas.
Reaction Scheme:
Figure 2: Deprotection to yield Apocynin.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 256.30 | 10 g | 39 |
| 10% Palladium on carbon (Pd/C) | - | 1 g | - |
| Formic acid (HCOOH) | 46.03 | ~5 mL | - |
| Methanol (MeOH) | 32.04 | 200 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (10 g, 39 mmol) in methanol (200 mL).
-
Carefully add 10% Pd/C (1 g, 10 wt%) to the solution.
-
Rationale: Palladium on carbon is a highly effective heterogeneous catalyst for hydrogenolysis.
-
-
To the stirred suspension, add formic acid (~5 mL) as the hydrogen donor.
-
Rationale: Formic acid serves as an in-situ source of hydrogen for the catalytic cycle, making the procedure more convenient and safer than using hydrogen gas. It is a good solvent for many organic compounds, including peptides.[8]
-
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rationale: Celite is a filter aid that prevents the fine catalyst particles from passing through the filter paper.
-
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure apocynin.
Orthogonal Protecting Group Strategies
The benzyl ether of acetovanillone can be effectively used in orthogonal protecting group strategies, which are essential in the synthesis of complex molecules.[11] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reaction conditions.[4]
For instance, the benzyl ether is stable to the acidic conditions used to remove acid-labile groups like trityl (Tr) or tert-butyldimethylsilyl (TBDMS) ethers.[3][12] Conversely, the catalytic hydrogenolysis conditions used to cleave the benzyl ether will not affect these acid-labile groups.[3] This differential reactivity allows for a stepwise and controlled manipulation of a polyfunctional molecule.
Figure 3: Orthogonal protection workflow.
Conclusion
This compound is more than just a protected form of acetovanillone; it is a strategic intermediate in the synthesis of bioactive compounds. Its robust nature, combined with the mild conditions required for its removal, makes it an excellent choice for protecting the phenolic hydroxyl group in complex synthetic endeavors. The protocols and strategies outlined in this guide are designed to provide researchers with the necessary tools and understanding to effectively utilize this valuable protecting group in their work, ultimately facilitating the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The NADPH oxidase inhibitor apocynin (acetovanillone) induces oxidative stress (Journal Article) | OSTI.GOV [osti.gov]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-BENZYLOXY-3-METHOXYACETOPHENONE | 1835-11-6 [chemicalbook.com]
- 11. jocpr.com [jocpr.com]
- 12. uwindsor.ca [uwindsor.ca]
Application of 4-Benzyloxy-3-methoxyacetophenone in API Synthesis: A Detailed Guide to Papaverine Synthesis
Introduction: The Strategic Importance of 4-Benzyloxy-3-methoxyacetophenone
In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of versatile and strategically functionalized starting materials is paramount. 4-Benzyloxy-3-methoxyacetophenone, a derivative of acetovanillone, emerges as a pivotal building block, particularly in the construction of isoquinoline alkaloids. Its structure offers a unique combination of a protected phenol, an activating methoxy group, and a reactive acetophenone moiety, making it an ideal precursor for complex molecular architectures.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Benzyloxy-3-methoxyacetophenone in the synthesis of Papaverine, a well-known benzylisoquinoline alkaloid used as a vasodilator and antispasmodic.[1] The synthetic strategy detailed herein is a modern adaptation of the classical Pictet and Gams synthesis, showcasing the versatility of 4-Benzyloxy-3-methoxyacetophenone as a key starting material.[1]
Synthetic Strategy Overview: A Convergent Approach to Papaverine
The synthesis of Papaverine from 4-Benzyloxy-3-methoxyacetophenone is a multi-step process that elegantly converges two key intermediates: a phenylacetic acid derivative and a phenylethylamine derivative. The overall workflow is designed to build the core isoquinoline scaffold through a key Bischler-Napieralski cyclization reaction.
Diagram of the Overall Synthetic Workflow
Caption: A convergent synthetic workflow for Papaverine starting from 4-Benzyloxy-3-methoxyacetophenone.
Part 1: Synthesis of the Phenylacetic Acid Moiety
The initial phase of the synthesis focuses on the conversion of the acetophenone functionality into a phenylacetic acid. This transformation is efficiently achieved through the Willgerodt-Kindler reaction, a powerful method for the rearrangement and oxidation of aryl ketones.[2]
Step 1: The Willgerodt-Kindler Reaction
The reaction of 4-Benzyloxy-3-methoxyacetophenone with sulfur and a secondary amine, typically morpholine, yields the corresponding thioamide.[2] This reaction proceeds through a complex mechanism involving the formation of an enamine, followed by attack on elemental sulfur and a series of rearrangements.
Diagram of the Willgerodt-Kindler Reaction Mechanism
Caption: Simplified mechanism of the Willgerodt-Kindler reaction.
Protocol 1: Synthesis of 2-(4-Benzyloxy-3-methoxyphenyl)thioacetamide
| Parameter | Value | Reference |
| Starting Material | 4-Benzyloxy-3-methoxyacetophenone | N/A |
| Reagents | Sulfur, Morpholine | [2] |
| Solvent | Pyridine (optional) | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 4-8 hours | [2] |
| Typical Yield | 70-85% | [2] |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-Benzyloxy-3-methoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (5.0 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of 10% hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-(4-Benzyloxy-3-methoxyphenyl)thioacetamide.
Step 2: Hydrolysis to 2-(4-Benzyloxy-3-methoxyphenyl)acetic acid
The resulting thioamide is then hydrolyzed under acidic or basic conditions to yield the desired phenylacetic acid derivative.
Protocol 2: Hydrolysis of the Thioamide
| Parameter | Value | Reference |
| Starting Material | 2-(4-Benzyloxy-3-methoxyphenyl)thioacetamide | N/A |
| Reagents | Sulfuric acid (aq) or Sodium hydroxide (aq) | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 2-4 hours | [2] |
| Typical Yield | >90% | [2] |
Procedure:
-
Dissolve the thioamide in a solution of 20% aqueous sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(4-Benzyloxy-3-methoxyphenyl)acetic acid.
Part 2: Synthesis of the Phenylethylamine Moiety (Homoveratrylamine)
Concurrently, the second key intermediate, homoveratrylamine, is synthesized from veratraldehyde.
Protocol 3: Synthesis of Homoveratrylamine
A common route to homoveratrylamine involves the reduction of 3,4-dimethoxybenzyl cyanide, which is in turn prepared from veratraldehyde.
| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| 1 | Veratraldehyde | NaCN, NaHSO₃ | 3,4-Dimethoxybenzyl cyanide | ~85% | [2] |
| 2 | 3,4-Dimethoxybenzyl cyanide | LiAlH₄ or H₂/Raney Ni | Homoveratrylamine | >90% | [2] |
Procedure (summary):
-
Cyanide Formation: Veratraldehyde is converted to its cyanohydrin, which is then reduced to form 3,4-dimethoxybenzyl cyanide.
-
Reduction: The nitrile is reduced using a strong reducing agent like lithium aluminum hydride or catalytic hydrogenation to yield homoveratrylamine.
Part 3: Convergence and Isoquinoline Ring Formation
With both key fragments in hand, the synthesis proceeds to the crucial coupling and cyclization steps.
Step 3: Amide Coupling
The synthesized 2-(4-Benzyloxy-3-methoxyphenyl)acetic acid is coupled with homoveratrylamine to form the corresponding amide. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed.
Protocol 4: Amide Bond Formation
Procedure:
-
Dissolve 2-(4-Benzyloxy-3-methoxyphenyl)acetic acid (1.0 eq) and homoveratrylamine (1.0 eq) in an anhydrous solvent such as dichloromethane or dimethylformamide.
-
Add a coupling agent (e.g., EDC, 1.2 eq) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, perform an aqueous workup and purify the resulting amide by crystallization or column chromatography.
Step 4: The Bischler-Napieralski Reaction
This is the cornerstone of the synthesis, where the amide undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. The reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Diagram of the Bischler-Napieralski Reaction Mechanism
Caption: Key steps in the Bischler-Napieralski reaction mechanism.
Protocol 5: Dihydroisoquinoline Formation
| Parameter | Value | Reference |
| Starting Material | N-(3,4-Dimethoxyphenethyl)-2-(4-benzyloxy-3-methoxyphenyl)acetamide | N/A |
| Reagent | Phosphorus oxychloride (POCl₃) | [1] |
| Solvent | Toluene or Acetonitrile (anhydrous) | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 1-3 hours | [1] |
| Typical Yield | 80-95% | [1] |
Procedure:
-
Dissolve the amide in anhydrous toluene or acetonitrile.
-
Add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 1-3 hours.
-
Cool the reaction and carefully quench with ice water.
-
Basify the aqueous solution with ammonium hydroxide and extract with an organic solvent.
-
Dry the organic extract and concentrate to obtain the crude dihydroisoquinoline.
Part 4: Final Steps to Papaverine
Step 5: Debenzylation and Aromatization
The final step involves the removal of the benzyl protecting group and the aromatization of the dihydroisoquinoline ring to furnish Papaverine. This is typically achieved in a single step via catalytic dehydrogenation using a palladium catalyst.
Protocol 6: Synthesis of Papaverine
Procedure:
-
Dissolve the dihydroisoquinoline intermediate in a high-boiling solvent such as decalin or xylene.
-
Add a palladium on carbon catalyst (10% Pd/C).
-
Heat the mixture to reflux for several hours. The progress of the dehydrogenation can be monitored by the evolution of hydrogen gas.
-
Cool the reaction mixture, filter off the catalyst, and concentrate the solvent.
-
The crude Papaverine can be purified by recrystallization.
Conclusion
4-Benzyloxy-3-methoxyacetophenone serves as an exemplary starting material for the efficient and convergent synthesis of Papaverine. This application note has outlined a robust synthetic pathway, highlighting key transformations such as the Willgerodt-Kindler reaction and the Bischler-Napieralski cyclization. The provided protocols offer a solid foundation for researchers to explore the synthesis of Papaverine and other related isoquinoline alkaloids, demonstrating the strategic value of 4-Benzyloxy-3-methoxyacetophenone in modern API synthesis.
References
Application Notes: Deprotection of Benzyl Ethers via Catalytic Hydrogenolysis
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Benzyl Ether as a Protecting Group
In the landscape of multi-step organic synthesis, the benzyl (Bn) ether stands out as a robust and versatile protecting group for hydroxyl functionalities.[1] Its widespread use is attributed to its stability across a broad spectrum of reaction conditions, including strongly acidic and basic media.[1][2] This stability allows for extensive molecular manipulations on other parts of a complex molecule without premature cleavage of the protecting group.
The strategic value of the benzyl ether, however, lies in its unique and mild deprotection pathway: catalytic hydrogenolysis.[3][4] This method offers a distinct and orthogonal approach to deprotection, enabling its selective removal in the presence of other protecting groups like silyl ethers or esters, which are stable to reductive cleavage.[1]
The Mechanism of Catalytic Hydrogenolysis
The cleavage of a benzyl ether via catalytic hydrogenolysis is a heterogeneous catalytic process, most commonly employing palladium on carbon (Pd/C). The reaction proceeds through the cleavage of the benzylic carbon-oxygen bond, yielding the desired alcohol and toluene as a byproduct.[3][5]
The generally accepted mechanism involves several key steps on the surface of the palladium catalyst:[6][7]
-
Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the active sites of the palladium surface and dissociates into atomic hydrogen.
-
Substrate Adsorption: The benzyl ether substrate adsorbs onto the catalyst surface.
-
C-O Bond Cleavage: The benzylic C-O bond is cleaved through a process often described as an oxidative addition of the substrate to the Pd(0) surface, forming a Pd(II) complex.[6]
-
Hydrogen Transfer: The adsorbed hydrogen atoms are transferred to the substrate, facilitating the release of the deprotected alcohol.
-
Product Formation and Desorption: Reductive elimination releases toluene and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[6]
Caption: Simplified workflow of benzyl ether hydrogenolysis on a palladium catalyst surface.
Critical Parameters for Successful Deprotection
The efficiency and selectivity of benzyl ether deprotection are highly dependent on a careful selection of experimental parameters. Understanding the causality behind these choices is paramount for developing a robust and reproducible protocol.
The Catalyst: Heart of the Reaction
-
Palladium on Carbon (Pd/C): This is the most ubiquitous catalyst for hydrogenolysis due to its high activity and cost-effectiveness.[8][9] It is typically available in 5% or 10% (w/w) palladium loading on activated carbon. A 10% loading is a common starting point for many applications.[10]
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): This catalyst is often more active than Pd/C and can be particularly effective for deprotecting more sterically hindered or electron-rich benzyl ethers.[10] In some challenging cases, a mixture of Pd/C and Pd(OH)₂/C has been shown to be superior to either catalyst alone.[11]
-
Catalyst Loading: Typical catalyst loading ranges from 5-10 mol% by weight relative to the substrate.[1] For difficult substrates or when catalyst poisoning is a concern, higher loadings may be necessary.
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisoning, which occurs when impurities bind strongly to its active sites, rendering it inactive.[12] Common poisons include sulfur-containing compounds (e.g., thiols, thioethers), nitrogen heterocycles, and phosphines.[12][13] It is crucial to use high-purity substrates and solvents to avoid this issue.[12] If poisoning is suspected, filtering the reaction mixture through a short plug of silica gel or celite before adding the catalyst can be beneficial.
The Hydrogen Source: Gas vs. Transfer Reagents
-
Hydrogen Gas (H₂): The most direct hydrogen source. Reactions can be run at atmospheric pressure using a hydrogen-filled balloon or at elevated pressures in a dedicated hydrogenation apparatus like a Parr shaker.[10][14] Elevated pressure can significantly accelerate the reaction rate, which is particularly useful for stubborn substrates.
-
Transfer Hydrogenolysis: This technique avoids the need for handling flammable hydrogen gas by using a hydrogen donor molecule in the presence of the catalyst.[2][7] This method is often faster and can be more selective.[4] Common hydrogen donors include:
-
Ammonium Formate (HCO₂NH₄): A highly effective and common choice, often used in refluxing methanol.[15]
-
1,4-Cyclohexadiene: A very effective hydrogen donor, though it produces benzene as a byproduct.[3][13]
-
Formic Acid (HCO₂H): Can be used, but may require higher catalyst loadings and results in an acidic medium.[2]
-
Solvent Selection
The choice of solvent is critical for solubilizing the substrate and ensuring efficient interaction with the heterogeneous catalyst.
-
Protic Solvents: Methanol (MeOH) and ethanol (EtOH) are excellent, commonly used solvents that facilitate the reaction.[8][10]
-
Aprotic Solvents: Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also widely used and effective.[8]
-
Solvent Effects on Selectivity: In molecules containing multiple reducible functional groups, solvent choice can influence selectivity. For instance, using toluene as a solvent can sometimes selectively reduce olefins while leaving benzyl ethers intact.[6]
Tabulated Reaction Conditions
The optimal conditions can vary significantly based on the substrate. The following table provides general guidelines for common scenarios.
| Substrate Type | Catalyst | Hydrogen Source | Solvent | Temperature | Typical Time | Notes |
| Simple Primary/Secondary Alkyl Bn Ether | 10% Pd/C | H₂ (balloon) | MeOH, EtOH, or EtOAc | Room Temp | 2-12 h | The most standard and common procedure.[1] |
| Phenolic Bn Ether | 5% Rh/Al₂O₃ or Pd/C | H₂ (balloon) | MeOH | Room Temp | 1-6 h | Phenolic benzyl ethers are often cleaved more readily. Rhodium catalysts can offer high selectivity.[6] |
| Sterically Hindered Bn Ether | 20% Pd(OH)₂/C | H₂ (50 psi) | THF or EtOAc | 25-50 °C | 12-48 h | Requires more forcing conditions. Pearlman's catalyst and increased pressure/temperature are often necessary.[10] |
| Substrate with Reducible Groups | 10% Pd/C | Ammonium Formate | MeOH | Reflux | 1-4 h | Transfer hydrogenolysis can offer better chemoselectivity for sensitive substrates.[3][15] |
Standard Experimental Protocol: Deprotection using H₂ Gas
This protocol describes a general procedure for the deprotection of a benzyl ether using hydrogen gas at atmospheric pressure.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Hydrogen balloon with needle assembly
-
Vacuum/Nitrogen line
-
Celite® or similar filter aid
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the benzyl-protected substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable anhydrous solvent (e.g., MeOH, approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% by weight of the substrate) to the solution. Note: Pd/C is flammable, especially when dry. Handle with care in an inert atmosphere if possible.
-
Inert Atmosphere Purge: Seal the flask with a septum. Purge the flask by evacuating the headspace with a vacuum pump and backfilling with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Hydrogen Introduction: Introduce hydrogen gas by puncturing the septum with a needle attached to a hydrogen-filled balloon.
-
Reaction Execution: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Catalyst Removal: Upon completion, carefully purge the flask again with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[14] Wash the filter pad thoroughly with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol. The product can then be purified by standard techniques such as column chromatography or recrystallization if necessary.
Caption: Step-by-step workflow for a typical benzyl ether hydrogenolysis experiment.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Inactive or poisoned catalyst.[12] 2. Insufficient hydrogen supply. 3. Poor substrate solubility. | 1. Use fresh catalyst. If poisoning is suspected, pre-filter the substrate solution. Increase catalyst loading or switch to a more active catalyst like Pd(OH)₂/C.[10] 2. Ensure the H₂ balloon is adequately filled. For difficult reactions, switch to a high-pressure hydrogenation apparatus. 3. Use a co-solvent system (e.g., THF/MeOH) to improve solubility. |
| Decomposition of Starting Material or Product | 1. Reaction is too acidic or basic. 2. Over-reduction of other functional groups. | 1. Ensure the reaction is run under neutral conditions. Some commercial Pd/C can be acidic; it can be washed with water and dried if necessary. 2. Switch to a milder transfer hydrogenolysis method (e.g., with ammonium formate).[3] Consider a more selective catalyst if available. |
| Reaction Stalls After Partial Conversion | Catalyst has become poisoned by the product or a byproduct.[10] | Filter the reaction mixture to remove the spent catalyst and add a fresh batch of catalyst to the filtrate to restart the reaction. |
| Black Product After Workup | Colloidal palladium particles have passed through the filter. | Filter the solution through a 0.45 µm syringe filter or a fresh, more tightly packed Celite® pad. |
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes & Protocols: The Role of Intermediates in the Preparation of Epinephrine Metabolites
Abstract
Epinephrine (adrenaline) metabolism is a critical pathway in human physiology, and its metabolites serve as essential biomarkers for diagnosing and monitoring neuroendocrine tumors such as pheochromocytoma and paraganglioma (PPGLs).[1][2] The intermediates in both the biological degradation and chemical synthesis of these metabolites are of paramount importance. Understanding their formation and characteristics is fundamental for developing robust diagnostic assays and for synthesizing the high-purity analytical standards required for clinical and research applications. This guide provides an in-depth exploration of these intermediates, detailing the biosynthetic pathways and offering validated protocols for their analysis and chemical preparation.
Part 1: The Biosynthetic Pathway and Its Diagnostic Intermediates
The clinical utility of epinephrine metabolites stems from their role as direct products of catecholamine metabolism within tumor cells. Unlike epinephrine itself, which can be released episodically, its metabolites are produced more consistently, providing a more reliable diagnostic window.[3][4]
The Enzymatic Cascade: From Epinephrine to Inactive Products
The degradation of epinephrine is primarily a two-step enzymatic process orchestrated by Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[5][6][7][8][9]
-
O-Methylation by COMT: Epinephrine is first metabolized by COMT, which transfers a methyl group to the 3-hydroxyl position on the catechol ring.[9] This reaction converts epinephrine into the intermediate metabolite Metanephrine .[5][10] This step is crucial because, in patients with pheochromocytomas, this conversion occurs continuously within the tumor cells themselves, independent of catecholamine release events.[3][4][11] This makes metanephrine a highly sensitive and specific biomarker.[4][12]
-
Oxidative Deamination by MAO: Both epinephrine and metanephrine can be further metabolized by MAO, which removes the amine group.[7][9] When metanephrine is acted upon by MAO, it is converted to 3-methoxy-4-hydroxymandelic aldehyde, which is then rapidly oxidized to Vanillylmandelic Acid (VMA) , the major end-product of epinephrine metabolism.[5]
Because the O-methylated intermediates (metanephrine and its norepinephrine-derived counterpart, normetanephrine) are produced consistently by tumors, their measurement in plasma or urine is the recommended first-line test for diagnosing pheochromocytoma.[2][13]
Diagram of Epinephrine Metabolism
The following diagram illustrates the key enzymatic steps and intermediates in the metabolic degradation of epinephrine.
Caption: Metabolic pathway of epinephrine degradation.
Part 2: Analytical Application: Quantification of Plasma Free Metanephrines
The accurate measurement of metanephrine levels is critical for clinical diagnosis. Due to their low physiological concentrations and the complexity of biological matrices like plasma, a highly sensitive and specific analytical method is required.[14] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[15][16]
Rationale for Methodological Choices
-
Sample Preparation (Solid-Phase Extraction - SPE): Plasma is a complex mixture of proteins, lipids, and salts that can interfere with LC-MS/MS analysis. SPE is employed to isolate the target analytes (metanephrines) from these matrix components.[16][17][18] Weak cation exchange (WCX) SPE cartridges are often used; at an appropriate pH, the amine groups on metanephrines are positively charged and bind to the negatively charged sorbent, while neutral and anionic interferences are washed away.[12] This dramatically improves the signal-to-noise ratio and assay robustness.
-
Internal Standards: Deuterated internal standards (e.g., metanephrine-d3) are added to the sample at the very beginning of the preparation process.[14][19] These standards are chemically identical to the analyte but have a higher mass. They co-elute with the analyte and are affected similarly by any sample loss during extraction or by ionization suppression in the mass spectrometer. By comparing the signal of the analyte to the signal of the known concentration of the internal standard, precise and accurate quantification is achieved.
-
Chromatography (LC): The goal of LC is to separate metanephrine from other molecules, including its isomer normetanephrine, before they enter the mass spectrometer. Both reversed-phase (e.g., C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be used.[20] HILIC is particularly effective for retaining and separating very polar compounds like metanephrines.[20]
-
Detection (Tandem Mass Spectrometry - MS/MS): MS/MS provides unparalleled specificity. The first quadrupole (Q1) is set to select only ions with the mass-to-charge ratio (m/z) of the parent metanephrine molecule. These selected ions are then fragmented in the second quadrupole (Q2), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion. This parent-to-daughter "transition" is unique to the analyte, virtually eliminating the risk of interference from other compounds.[15][21]
Workflow for Metanephrine Analysis
Caption: Workflow for plasma metanephrine quantification.
Protocol: LC-MS/MS Quantification of Metanephrine in Plasma
This protocol is a representative method synthesized from established clinical research procedures.[12][14][16][20]
1. Sample Preparation: a. To 500 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard mix (containing metanephrine-d3 and normetanephrine-d3). b. Add 500 µL of a precipitation solution (e.g., 10 mM ammonium phosphate buffer or acetonitrile) to precipitate proteins.[14][16] c. Vortex vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the clear supernatant to a new tube for SPE.
2. Solid-Phase Extraction (SPE): a. Condition a weak cation exchange (WCX) SPE cartridge (e.g., 30 mg, 1 mL) by sequentially passing 1 mL of methanol and 1 mL of 10 mM ammonium phosphate buffer (pH 6.5).[16] b. Load the supernatant from step 1d onto the conditioned cartridge. c. Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of acetonitrile to remove interferences. d. Dry the cartridge under full vacuum for 5 minutes. e. Elute the metanephrines with 2 x 250 µL aliquots of 2% formic acid in acetonitrile.[16]
3. Evaporation and Reconstitution: a. Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 0.2% formic acid in water).[16] c. Transfer to an autosampler vial for analysis.
4. LC-MS/MS Analysis: a. LC System: UHPLC system. b. Column: HILIC or Reversed-Phase C18 column suitable for polar analytes. c. Mobile Phase A: 0.2% Formic Acid in Water. d. Mobile Phase B: Acetonitrile with 0.2% Formic Acid. e. Gradient: A suitable gradient to separate metanephrine and normetanephrine (typically a 5-8 minute run time).[15][20] f. Mass Spectrometer: Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode.[14] g. Detection: Selected Reaction Monitoring (SRM).
Data Presentation: Example Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metanephrine | 180.1 | 148.1 | 15 |
| Metanephrine-d3 | 183.1 | 151.1 | 15 |
| Normetanephrine | 166.1 | 134.1 | 17 |
| Normetanephrine-d3 | 169.1 | 137.1 | 17 |
| Note: These values are illustrative and must be optimized for the specific instrument used.[21] |
Part 3: Synthetic Application: Preparation of a Metanephrine Standard
High-purity, well-characterized chemical standards are essential for the validation and calibration of clinical diagnostic assays. The chemical synthesis of metanephrine involves several key transformations, with each step producing a distinct chemical intermediate. A common and efficient route starts from vanillin, a readily available and inexpensive starting material.[22][23][24]
Synthetic Strategy and Rationale
The overall strategy is to build the ethanolamine side chain onto the vanillin aromatic ring.
-
Cyanohydrin Formation: The aldehyde group of vanillin is converted to a cyanohydrin. This introduces a new carbon and a nitrogen atom, which will become part of the final side chain.
-
Reduction: The nitrile group of the cyanohydrin intermediate is reduced to a primary amine, and the hydroxyl group is typically reduced as well, forming an amino alcohol intermediate.
-
N-Methylation: The primary amine is selectively methylated to introduce the final methylamino group found in metanephrine.
Diagram of Metanephrine Synthesis
Caption: A representative chemical synthesis route for metanephrine.
Protocol: Conceptual Synthesis of Metanephrine
This protocol outlines the key transformations. Note: This is a conceptual guide. All chemical synthesis should be performed by trained professionals with appropriate safety precautions.
Step 1: Synthesis of Vanillin Cyanohydrin (Intermediate 1) a. Vanillin is dissolved in a suitable solvent (e.g., ethanol). b. A solution of sodium cyanide (NaCN) is added, followed by careful acidification (e.g., with HCl) to generate HCN in situ. c. The reaction proceeds at a controlled temperature (e.g., 0-10°C) to form the cyanohydrin intermediate. d. The intermediate is isolated by extraction and purified.
Step 2: Reduction to Amino Alcohol (Intermediate 2) a. The vanillin cyanohydrin intermediate is dissolved in an anhydrous ether solvent (e.g., THF). b. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is slowly added under an inert atmosphere. This agent reduces the nitrile group (-CN) to a primary amine (-CH₂NH₂) and the ketone to a hydroxyl group. c. The reaction is carefully quenched, and the resulting amino alcohol is isolated and purified.
Step 3: N-Methylation to form Metanephrine a. The amino alcohol intermediate is reacted with a methylating agent. A common method is reductive amination, where the amine is first reacted with formaldehyde to form an imine, which is then reduced (e.g., with sodium borohydride) to the methylamine. b. Alternatively, direct methylation with an agent like methyl iodide can be used, though it may require protection of the phenolic hydroxyl groups to ensure selectivity. c. The final product, (±)-Metanephrine, is purified, typically via crystallization of a salt (e.g., hydrochloride). The racemic mixture can be used as a standard or resolved into its individual enantiomers if required.
Conclusion
The intermediates in epinephrine metabolism, particularly metanephrine, are central to modern clinical diagnostics for neuroendocrine tumors. A thorough understanding of the biosynthetic pathway justifies their use as superior biomarkers and informs the development of sensitive analytical methods like LC-MS/MS. Furthermore, knowledge of chemical synthesis pathways allows for the production of essential, high-purity standards, which underpin the accuracy and reliability of these diagnostic tests. The protocols and workflows detailed herein provide a comprehensive guide for researchers and developers working with these critical molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. southtees.nhs.uk [southtees.nhs.uk]
- 5. medicoapps.org [medicoapps.org]
- 6. Epinephrine | Description, Production, & Function | Britannica [britannica.com]
- 7. Catecholamines and aggression: the role of COMT and MAO polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase and catecholamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Metanephrine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. testing.com [testing.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Solid-Phase Extraction Coupled to Tandem Mass Spectrometry for Rapid Quantitation of Urinary Catecholamines and Total Metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ovid.com [ovid.com]
- 20. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [discover.restek.com]
- 21. researchgate.net [researchgate.net]
- 22. Liquid chromatographic determination of urinary metanephrines after pre-column oxidation to vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. Vanillin synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the N-Alkylation of Amines with Benzyl Alcohols
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to C-N Bond Formation
The synthesis of N-alkylated amines, particularly N-benzylated structures, is a cornerstone of modern organic chemistry, providing essential building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials. Historically, the synthesis of these vital compounds relied on methods such as the nucleophilic substitution of alkyl halides or reductive amination.[1][2] While effective, these traditional routes often suffer from significant drawbacks, including the use of hazardous reagents, the generation of stoichiometric salt waste, and harsh reaction conditions.[1]
In the pursuit of more sustainable and efficient chemical processes, the direct N-alkylation of amines with alcohols has emerged as a superior, atom-economical strategy.[3][4] This transformation, which produces water as the sole theoretical byproduct, is most elegantly achieved through a catalytic pathway known as the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) methodology.[2][5][6] This guide provides an in-depth exploration of the BH mechanism, a comparative analysis of state-of-the-art catalytic systems, and detailed, field-proven protocols for the N-alkylation of amines with benzyl alcohols.
The Borrowing Hydrogen (BH) Catalytic Cycle: A Mechanistic Deep Dive
The "Borrowing Hydrogen" concept is a powerful, one-pot oxidation-condensation-reduction cascade that utilizes a single transition metal catalyst to orchestrate the entire transformation. The process avoids the direct and often difficult activation of the alcohol's C-O bond. Instead, the catalyst temporarily "borrows" hydrogen from the alcohol to facilitate the reaction, returning it in the final reduction step.
The generally accepted mechanism proceeds through three key stages[4][7]:
-
Alcohol Dehydrogenation: The catalytic cycle begins with the transition metal catalyst abstracting two hydrogen atoms from the benzyl alcohol. This acceptorless dehydrogenation step forms a transient metal-hydride species and releases the corresponding aldehyde (benzaldehyde) in situ.[2][8] The presence of a base is often crucial here, assisting in the deprotonation of the alcohol.
-
Imine Formation: The newly formed, highly reactive benzaldehyde readily undergoes condensation with the amine present in the reaction mixture. This classical carbonyl-amine condensation forms an imine intermediate and liberates one molecule of water.
-
Imine Hydrogenation: In the final, turnover-limiting step, the metal-hydride species, which has been holding the "borrowed" hydrogen, reduces the imine intermediate. This transfer hydrogenation step yields the desired N-alkylated amine product and regenerates the active catalyst, allowing it to re-enter the catalytic cycle.[2][9]
References
- 1. Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]
- 3. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Benzyl Ethers Under Neutral Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a cornerstone of protecting group chemistry, prized for its robustness across a wide range of reaction conditions and its diverse cleavage methods.[1][2] Traditionally, the synthesis of benzyl ethers, often achieved through the Williamson ether synthesis, necessitates the use of strong bases like sodium hydride to deprotonate the alcohol.[3][4][5] Similarly, another common method involving benzyl trichloroacetimidate typically requires acidic promoters.[6][7][8] However, for complex molecules and sensitive substrates frequently encountered in drug development and natural product synthesis, these harsh acidic or basic conditions can be detrimental, leading to undesired side reactions or degradation.[9][10]
This guide provides a comprehensive overview of methodologies for the synthesis of benzyl ethers under neutral conditions, thereby preserving the integrity of delicate functional groups. We will delve into the mechanisms, applications, and detailed protocols for key reagents and catalytic systems that enable this crucial transformation.
Key Methodologies for Neutral Benzylation
Several powerful strategies have emerged for the formation of benzyl ethers without the need for strong acids or bases. These methods offer significant advantages in terms of chemoselectivity and functional group tolerance.
Benzyl Trichloroacetimidate with Neutral Activation
While often activated by acid catalysts, benzyl trichloroacetimidate can be employed under effectively neutral conditions, particularly when the substrate itself is sensitive to acidic environments.[6][8] The mechanism involves the protonation or silylation of the imidate, creating a highly reactive electrophile that is readily attacked by the alcohol.[6]
Mechanism of Benzylation using Benzyl Trichloroacetimidate
Caption: Activation and reaction pathway for benzyl ether synthesis.
Protocol: Benzylation of a Primary Alcohol using Benzyl 2,2,2-Trichloroacetimidate
This protocol is adapted for substrates sensitive to strongly acidic conditions, using a mild activator.
Materials:
-
Primary alcohol
-
Trimethylsilyl trifluoromethanesulfonate (TMS-OTf)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the alcohol (1.0 mmol) and benzyl 2,2,2-trichloroacetimidate (1.5 mmol) in anhydrous CH2Cl2 (10 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMS-OTf (0.1 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2-Benzyloxy-1-methylpyridinium Triflate (Bn-OPT)
A significant advancement in neutral benzylation is the use of 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT).[9][13] This stable, neutral organic salt thermally decomposes to generate a reactive benzylating species, avoiding the need for any acidic or basic promoters.[9][14] The reaction is typically buffered with magnesium oxide (MgO) to scavenge any acidic byproducts.[13]
Experimental Workflow for Benzylation using Bn-OPT
Caption: Step-by-step workflow for in situ generation of Bn-OPT.
Protocol: In Situ Generation of Bn-OPT for Benzylation
This protocol describes the convenient in situ formation of the active benzylating agent.[13][14]
Materials:
-
Alcohol substrate
-
2-Benzyloxypyridine
-
Magnesium oxide (MgO)
-
Methyl triflate (MeOTf)
-
Toluene
-
Anhydrous dichloromethane (CH2Cl2)
-
Celite®
Procedure:
-
In a flask, combine the alcohol (1.0 equiv), 2-benzyloxypyridine (2.0 equiv), and MgO (2.0 equiv) in toluene (10 mL per mmol of alcohol).
-
Cool the mixture in an ice bath.
-
Add methyl triflate (2.0 equiv) dropwise to the stirred suspension.
-
Remove the ice bath and heat the reaction mixture to 90 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through Celite®, rinsing with CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the benzyl ether.
Palladium-Catalyzed Benzylation of Phenols
For the specific benzylation of phenols under neutral conditions, a palladium-catalyzed approach offers an elegant solution.[15] This method utilizes aryl benzyl carbonates as precursors, which undergo decarboxylative etherification. Alternatively, benzyl methyl carbonates can be used in a nucleophilic substitution reaction with phenols.[15]
Protocol: Palladium-Catalyzed Benzylation of a Phenol
Materials:
-
Phenol
-
Benzyl methyl carbonate
-
Pd(η3-C3H5)Cp
-
1,2-Bis(diphenylphosphino)ethane (dppe) or other suitable phosphine ligand
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the phenol (1.0 equiv), benzyl methyl carbonate (1.2 equiv), Pd(η3-C3H5)Cp (2 mol %), and the phosphine ligand (4 mol %).
-
Add the anhydrous solvent and stir the mixture at 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Silver(I) Oxide Mediated Benzylation
The use of silver(I) oxide (Ag2O) provides a mildly basic, yet effectively neutral, method for benzylation, particularly useful for selective protection of one hydroxyl group in diols.[3] While technically a weak base is present, the conditions are significantly milder than traditional Williamson ether synthesis and are often compatible with base-sensitive functional groups.
Protocol: Selective Monobenzylation of a Diol with Ag2O
Materials:
-
Diol
-
Benzyl bromide
-
Silver(I) oxide (Ag2O)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the diol (1.0 equiv) in anhydrous DMF.
-
Add Ag2O (1.5 equiv) and benzyl bromide (1.1 equiv).
-
Stir the mixture at room temperature for 12-24 hours, keeping the reaction vessel protected from light.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Summary
| Method | Reagent/Catalyst | Substrate Scope | Conditions | Key Advantages |
| Trichloroacetimidate | Benzyl trichloroacetimidate / TMS-OTf | Primary, secondary, tertiary alcohols | 0 °C to RT, neutral pH | High reactivity, good for sterically hindered alcohols.[6] |
| Pyridinium Salt | 2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) | Primary, secondary alcohols; carboxylic acids | 90 °C, neutral (MgO buffered) | Stable reagent, no strong acid/base needed, good functional group tolerance.[9][13] |
| Palladium Catalysis | Pd(η3-C3H5)Cp / Phosphine ligand | Phenols | 60-80 °C, neutral | Specific for phenols, neutral conditions.[15] |
| Silver Oxide | Ag2O / Benzyl bromide | Alcohols, Diols | Room temp., mildly basic | Mild conditions, useful for selective monobenzylation.[3] |
Conclusion
The synthesis of benzyl ethers under neutral conditions is a critical tool for modern organic synthesis, enabling the protection of hydroxyl groups in complex and sensitive molecules. The methods outlined in this guide, from the use of activated pyridinium salts to palladium-catalyzed reactions, provide researchers with a versatile toolkit to overcome the limitations of traditional acidic and basic protocols. The choice of method will depend on the specific substrate and the presence of other functional groups, but the availability of these neutral condition strategies significantly broadens the applicability of the invaluable benzyl protecting group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. surface.syr.edu [surface.syr.edu]
- 8. d-nb.info [d-nb.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. 苄基-2,2,2-三氯乙酰亚氨酸酯 ≥96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Benzyl 2,2,2-Trichloroacetimidate | CymitQuimica [cymitquimica.com]
- 13. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
The Synthesis of Dyes and Dye Intermediates: A Comprehensive Guide for Researchers
Introduction: The Chromophore as the Heart of Color
The vibrant world of synthetic dyes is built upon the principles of organic chemistry, where specific molecular structures, known as chromophores, are responsible for the absorption and reflection of light, a phenomenon we perceive as color. These chromophores are typically aromatic systems rich in conjugated π-electrons. The strategic synthesis of dye molecules and their intermediates is a cornerstone of various industries, including textiles, printing, and photonics, and is a field of continuous innovation in materials science and drug development. This guide provides an in-depth exploration of the synthesis of several key classes of dyes, elucidating the underlying chemical principles and offering detailed, field-proven protocols for their preparation. We will delve into the synthesis of azo dyes, xanthene dyes (exemplified by fluorescein), indigoid dyes, and triphenylmethane dyes, providing a comprehensive resource for researchers and professionals in the field.
I. Azo Dyes: The Power of Diazotization and Coupling
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries.[1] Their defining feature is the azo group (–N=N–), which connects two aromatic rings, forming an extended conjugated system that is the basis of their color.[1] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and proceeds through a robust two-step process: diazotization followed by azo coupling.[1]
Chemical Principles and Reaction Mechanism
-
Diazotization: This initial step involves the conversion of a primary aromatic amine into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][2] The reaction is critically temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and releasing nitrogen gas.[1] The mineral acid protonates the nitrous acid, which then loses water to form the electrophilic nitrosonium ion (NO⁺). The nucleophilic nitrogen of the primary amine attacks the nitrosonium ion, and after a series of proton transfers and the elimination of water, the aryldiazonium ion (Ar–N₂⁺) is formed.[1][2]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then immediately reacted with an electron-rich aromatic compound, known as the coupling component.[3] This coupling component is typically a phenol, a naphthol, or an aromatic amine. The electron-donating groups on the coupling component activate the aromatic ring for electrophilic attack by the diazonium ion. The position of the coupling is directed by these activating groups, generally occurring at the para position unless it is blocked, in which case ortho coupling occurs.[4] The pH of the reaction medium is a critical parameter in the coupling step. For phenols and naphthols, the coupling is carried out in a slightly alkaline medium to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion.[4] For aromatic amines, the coupling is performed in a slightly acidic medium to prevent the diazonium ion from converting to a non-electrophilic diazotate ion while ensuring the amine is sufficiently nucleophilic.
Experimental Workflow: Azo Dye Synthesis
The general workflow for the synthesis of azo dyes emphasizes precise temperature control and the sequential addition of reagents. The instability of the diazonium salt necessitates its immediate use after preparation.
Caption: General workflow for the synthesis of azo dyes.
Protocol: Synthesis of Orange II (Acid Orange 7)
This protocol details the synthesis of Orange II, a widely used azo dye, from sulfanilic acid and 2-naphthol.
Materials:
-
Sulfanilic acid
-
Sodium carbonate
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
Part A: Diazotization of Sulfanilic Acid
-
In a 100 mL beaker, dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water. Warm the mixture gently in a water bath to obtain a clear solution.
-
In a separate test tube, dissolve 0.2 g of sodium nitrite in 1 mL of water.
-
Cool the sulfanilic acid solution in an ice-water bath.
-
In another test tube, place approximately 0.5 mL of concentrated HCl and cool it in the ice-water bath.
-
Once the sulfanilic acid solution is cold, add the sodium nitrite solution to it all at once.
-
Add the resulting mixture to the cold concentrated HCl. A white precipitate of the diazonium salt should form. Keep this mixture in the ice-water bath.
Part B: Azo Coupling
-
In a 25 mL Erlenmeyer flask, dissolve 0.38 g of 2-naphthol in 2 mL of 2.5 M NaOH solution.
-
Cool this solution in an ice-water bath with stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt suspension from Part A to the 2-naphthol solution.[1]
-
A vibrant orange-red precipitate of Orange II will form immediately.
-
Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.
-
Isolate the dye by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.
Data Summary: Synthesis of Orange II
| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles |
| Sulfanilic Acid | 173.19 | 0.49 g | ~0.0028 |
| 2-Naphthol | 144.17 | 0.38 g | ~0.0026 |
| Sodium Nitrite | 69.00 | 0.20 g | ~0.0029 |
II. Xanthene Dyes: The Brilliance of Fluorescein
Xanthene dyes are a class of brilliantly colored and highly fluorescent compounds. Fluorescein, first synthesized by Adolf von Baeyer in 1871, is a quintessential example.[5] Its synthesis involves the acid-catalyzed condensation of phthalic anhydride with resorcinol.[6]
Chemical Principles and Reaction Mechanism
The synthesis of fluorescein is a Friedel-Crafts acylation reaction. In the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or a strong protic acid like sulfuric acid (H₂SO₄), phthalic anhydride reacts with two equivalents of resorcinol.[5][7] The acid catalyst activates the phthalic anhydride, making it more electrophilic. The electron-rich resorcinol molecules then attack the carbonyl carbons of the phthalic anhydride. Subsequent dehydration and cyclization lead to the formation of the characteristic xanthene core of fluorescein.
Reaction Scheme: Synthesis of Fluorescein
Caption: Synthesis of fluorescein from phthalic anhydride and resorcinol.
Protocol: Synthesis of Fluorescein
This protocol describes a laboratory-scale synthesis of fluorescein.
Materials:
-
Phthalic anhydride
-
Resorcinol
-
Concentrated sulfuric acid (H₂SO₄) or anhydrous zinc chloride (ZnCl₂)
-
Acetone
-
Sodium hydroxide (NaOH) solution (0.1 M)
Procedure:
-
Set up an oil bath and preheat it to 180-200 °C.
-
In a large, dry test tube or a small Erlenmeyer flask, combine 0.2 g of powdered phthalic anhydride and 0.3 g of resorcinol.
-
Carefully add 6 drops of concentrated sulfuric acid to the powder mixture. Caution: Concentrated sulfuric acid is highly corrosive.
-
Stir the mixture briefly with a glass rod.
-
Place the reaction vessel in the preheated oil bath and maintain the temperature between 180 °C and 200 °C for 30 minutes. Overheating can cause decomposition of the product.[6]
-
After 30 minutes, carefully remove the vessel from the oil bath and allow it to cool for approximately 5 minutes. A dark red, glassy solid should have formed.
-
Add 10 mL of acetone to the cooled reaction mixture and stir for 5-10 minutes to dissolve the product and separate it from any unreacted starting materials.[6]
-
The product can be further purified by dissolving the crude solid in dilute sodium hydroxide solution and then re-precipitating it by the addition of dilute hydrochloric acid.[7]
-
To observe the characteristic fluorescence, dissolve a small amount of the synthesized fluorescein in a 0.1 M NaOH solution. The solution will appear yellow-brown under normal light but will exhibit a brilliant green fluorescence under UV light.[6][8]
Data Summary: Synthesis of Fluorescein
| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles |
| Phthalic Anhydride | 148.12 | 0.20 g | ~0.00135 |
| Resorcinol | 110.11 | 0.30 g | ~0.00272 |
III. Indigoid Dyes: The Classic Blue of Indigo
Indigo is one of the oldest known dyes and has been used for centuries to produce a characteristic blue color. While originally extracted from plants, synthetic routes now dominate its production. The Baeyer-Drewsen indigo synthesis, developed in 1882, is a classic method for its laboratory preparation.[9]
Chemical Principles and Reaction Mechanism
The Baeyer-Drewsen synthesis is an aldol condensation reaction between 2-nitrobenzaldehyde and acetone in an alkaline medium.[9][10] The base (e.g., sodium hydroxide) deprotonates the acetone to form an enolate ion, which then acts as a nucleophile and attacks the carbonyl carbon of 2-nitrobenzaldehyde. The resulting aldol adduct undergoes an intramolecular cyclization and subsequent dehydration and isomerization to form 2-nitrosoacetophenone. This intermediate then dimerizes and undergoes further reactions, ultimately leading to the formation of the insoluble blue pigment, indigo.
Protocol: Baeyer-Drewsen Synthesis of Indigo
Materials:
-
2-Nitrobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH) solution (2 M)
-
Distilled water
Procedure:
-
In a small flask, dissolve 0.5 g of 2-nitrobenzaldehyde in 10 mL of acetone.
-
While stirring the solution, slowly add 5 mL of distilled water.
-
Continue to stir the mixture and add 2 M sodium hydroxide solution dropwise.
-
A dark color will develop, and a precipitate of indigo will begin to form.
-
Continue adding the NaOH solution until the color of the solution changes from green to blue.
-
Allow the mixture to stand for about 10 minutes to complete the precipitation.
-
Collect the indigo precipitate by vacuum filtration, wash it with distilled water, and then with a small amount of ethanol.
-
Allow the product to air dry.
IV. Triphenylmethane Dyes: The Vivid Hues of Crystal Violet
Triphenylmethane dyes are intensely colored compounds with a central carbon atom attached to three aromatic rings. Crystal violet is a prominent member of this class, known for its use as a biological stain and pH indicator.
Chemical Principles and Reaction Mechanism
Several synthetic routes to crystal violet exist. One common laboratory method involves the reaction of N,N-dimethylaniline with a suitable one-carbon electrophile, such as formaldehyde or diethyl carbonate, followed by oxidation. A Grignard-based synthesis is also a powerful method for creating the triphenylmethane scaffold.[11][12] In this approach, a Grignard reagent is prepared from 4-bromo-N,N-dimethylaniline. This nucleophilic organometallic reagent then attacks an electrophilic carbonyl compound like diethyl carbonate. Two equivalents of the Grignard reagent add to the carbonyl carbon. A third molecule of N,N-dimethylaniline is incorporated, and subsequent acid hydrolysis and oxidation yield the intensely colored crystal violet cation.[11]
Synthetic Pathway: Grignard Synthesis of Crystal Violet
Caption: Grignard-based synthesis of Crystal Violet.
Protocol: Grignard Synthesis of Crystal Violet
Note: Grignard reactions require strictly anhydrous (dry) conditions as the Grignard reagent is highly reactive with water. All glassware must be thoroughly dried.
Materials:
-
4-Bromo-N,N-dimethylaniline
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl carbonate
-
Hydrochloric acid (HCl) solution (5%)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Assemble a dry round-bottom flask equipped with a reflux condenser and a drying tube containing calcium chloride.
-
Place magnesium turnings in the flask and gently flame-dry the apparatus under a stream of inert gas (e.g., nitrogen or argon) and then allow it to cool.
-
In a separate dry flask, dissolve 4-bromo-N,N-dimethylaniline in anhydrous THF.
-
Add a small amount of this solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a grayish color).
-
Once the reaction has started, add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[13]
Part B: Synthesis of Crystal Violet
-
Cool the Grignard reagent solution to room temperature.
-
In a separate dry flask, prepare a solution of diethyl carbonate in anhydrous THF.[13]
-
Slowly add the diethyl carbonate solution to the Grignard reagent with stirring.
-
After the addition is complete, heat the reaction mixture under reflux for 5 minutes.[13]
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a stirred solution of 5% HCl. This will hydrolyze the intermediate and protonate the dye.
-
The solution should develop the characteristic deep violet color of crystal violet. The product can be isolated by crystallization or used in solution for applications such as dyeing.[13]
V. Purification and Characterization of Dyes
The purification of synthetic dyes is crucial to remove unreacted starting materials, byproducts, and inorganic salts. Common purification techniques include:
-
Recrystallization: Effective for solid dyes with temperature-dependent solubility.
-
Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are used to separate components of a dye mixture.[14]
-
Ultrafiltration: A membrane-based technique used to purify and concentrate water-soluble dyes.[15]
Characterization of the synthesized dyes is essential to confirm their identity and purity. Standard analytical methods include:
-
Spectroscopy:
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorbance (λmax), which is characteristic of the dye's color.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the dye molecule.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the dye.[16]
Conclusion
The synthesis of dyes and their intermediates is a rich and diverse field of organic chemistry that continues to be of immense industrial and scientific importance. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of various classes of dyes. By understanding the underlying mechanisms and mastering these synthetic techniques, scientists can not only reproduce these classic transformations but also innovate and develop novel dye molecules with tailored properties for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iscientific.org [iscientific.org]
- 6. chimique.wordpress.com [chimique.wordpress.com]
- 7. scribd.com [scribd.com]
- 8. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 9. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]
- 10. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo [article.sapub.org]
- 11. vernier.com [vernier.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 14. Purification procedures for synthetic dyes: Part 1—dry column chromatography | Semantic Scholar [semanticscholar.org]
- 15. arcjournals.org [arcjournals.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Benzylation of Phenols
Welcome to the Technical Support Center for the benzylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reactions and troubleshooting common challenges. Our goal is to empower you with the understanding to not just follow a procedure, but to rationalize and control your experimental outcomes.
Section 1: Foundational Principles & Core Reaction Mechanisms
The benzylation of phenols is a cornerstone of organic synthesis, primarily utilized for the protection of the hydroxyl group. The resulting benzyl ether is lauded for its stability across a wide range of reaction conditions, yet it can be cleaved when necessary, making the benzyl group an excellent choice for a protecting group.[1] The most prevalent method for this transformation is the Williamson ether synthesis, an SN2 reaction between a phenoxide and a benzylating agent.[1][2]
The Williamson Ether Synthesis Pathway
The reaction proceeds in two fundamental steps:
-
Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the phenol, generating a more nucleophilic phenoxide ion.[1]
-
Nucleophilic Substitution: The newly formed phenoxide attacks the benzylic carbon of the benzylating agent, displacing a leaving group in a classic SN2 fashion to yield the desired aryl benzyl ether.[1][2]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the benzylation of phenols, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I've followed a standard protocol (phenol, base, benzyl halide/tosylate, solvent), but my TLC analysis shows mostly unreacted starting material. What could be the problem?
A: This is a common issue that can often be traced back to one of several key factors. Let's break down the possibilities:
-
Ineffective Deprotonation: The formation of the phenoxide is critical. If the base is not strong enough to deprotonate the phenol, the reaction will not proceed.
-
Troubleshooting:
-
Base Selection: Ensure the pKa of the base's conjugate acid is significantly higher than the pKa of your phenol. For simple phenols (pKa ≈ 10), bases like potassium carbonate (K₂CO₃) are often sufficient.[1] However, for more acidic phenols, a stronger base like sodium hydride (NaH) might be necessary.[3]
-
Moisture: The presence of water can consume your base and quench the phenoxide. Ensure all your reagents and solvents are anhydrous. Flame-dry your glassware and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
-
Poor Quality of Benzylating Agent: Benzyl halides are susceptible to degradation, and benzyl tosylates can decompose upon storage.[1]
-
Troubleshooting:
-
Use freshly distilled or newly purchased benzyl halides.
-
If using benzyl tosylate, it is often best to prepare it fresh from benzyl alcohol and p-toluenesulfonyl chloride.[1]
-
-
-
Reaction Temperature: The SN2 reaction rate is temperature-dependent.
-
Troubleshooting:
-
If you are running the reaction at room temperature, consider gently heating the mixture (e.g., to 60-80 °C) to facilitate the reaction.[1]
-
-
Issue 2: Formation of Unwanted Byproducts (C-Alkylation)
Q: I'm seeing multiple spots on my TLC plate, and after purification, I've identified a byproduct resulting from benzylation on the aromatic ring instead of the hydroxyl group. How can I improve O-selectivity?
A: The competition between O-alkylation (formation of the desired ether) and C-alkylation (formation of a benzylphenol) is a classic challenge in phenol chemistry. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
-
Understanding the Causality:
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO solvate the cation of the phenoxide salt but leave the oxygen atom relatively free and highly nucleophilic, favoring O-alkylation. In contrast, polar protic solvents can hydrogen-bond with the oxygen, making it less available and potentially increasing the propensity for C-alkylation.
-
Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can influence the reactivity of the phenoxide.
-
-
Strategies for Enhancing O-Selectivity:
-
Solvent Choice: Employ polar aprotic solvents such as DMF, acetone, or acetonitrile.[1]
-
Phase-Transfer Catalysis (PTC): This is an excellent technique to promote O-alkylation. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where the reaction with the benzylating agent occurs.[4][5] This environment generally favors O-alkylation.
-
Issue 3: Reaction Stalls or is Sluggish
Q: My reaction starts, but it seems to stop before all the starting material is consumed, even after prolonged reaction times. What's happening?
A: A stalling reaction can be frustrating. Here are some potential causes and their remedies:
-
Leaving Group Ability: The rate of the SN2 reaction is highly dependent on the quality of the leaving group. The general order of reactivity for benzyl halides is BnI > BnBr > BnCl.
-
Troubleshooting:
-
If you are using benzyl chloride, consider switching to benzyl bromide.
-
Finkelstein Reaction Conditions: You can add a catalytic amount of sodium or potassium iodide (NaI or KI) to your reaction mixture when using benzyl chloride or bromide. This will generate the more reactive benzyl iodide in situ.[3]
-
-
-
Steric Hindrance: If your phenol or benzylating agent is sterically bulky, the SN2 reaction will be slower.
-
Troubleshooting:
-
Increase the reaction temperature.
-
Prolong the reaction time.
-
Consider alternative, less sterically demanding benzylation strategies if possible.
-
-
Section 3: Advanced & Alternative Protocols
While the Williamson ether synthesis is the workhorse for phenol benzylation, certain substrates may require alternative approaches.
Palladium-Catalyzed Benzylation Under Neutral Conditions
For sensitive substrates that cannot tolerate basic conditions, a palladium-catalyzed approach offers a mild and effective alternative.[6][7] This method typically involves the reaction of a phenol with an aryl benzyl carbonate in the presence of a palladium catalyst.[8]
-
Key Advantages:
-
Avoids the use of strong bases.
-
Proceeds under neutral conditions, preserving base-sensitive functional groups.
-
Often highly selective for phenols.[7]
-
Benzylation using Benzyl Alcohol
Direct benzylation using benzyl alcohol is possible but often requires harsher conditions, such as high temperatures and the presence of a strong acid like sulfuric acid.[9][10] This method is generally less common in fine chemical synthesis due to the potential for side reactions but can be employed in specific industrial contexts.[11]
Section 4: FAQs - Quick Reference
Q1: What is the best all-around solvent for phenol benzylation?
A1: Acetone and N,N-dimethylformamide (DMF) are excellent choices. Acetone is less toxic and has a convenient boiling point for reflux, while DMF is a highly polar aprotic solvent that can accelerate SN2 reactions.[1]
Q2: How do I remove the benzyl protecting group once I no longer need it?
A2: The most common method for deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[12][13] This method is clean and efficient, yielding the deprotected phenol and toluene as a byproduct.[12]
Q3: Can I benzoylate a phenol instead of benzylating it?
A3: Yes, this is a related but different reaction known as the Schotten-Baumann reaction, which typically uses benzoyl chloride in the presence of a base like dilute sodium hydroxide to form a phenyl benzoate ester.[14][15]
Q4: My phenol has multiple hydroxyl groups. How can I achieve selective monobenzylation?
A4: Selective monobenzylation of diols or polyols can be challenging. One strategy is to use a silver(I) oxide (Ag₂O) mediated reaction, which can sometimes provide selectivity.[16] Careful control of stoichiometry (using only one equivalent of the benzylating agent) is also crucial.
Section 5: Experimental Protocols & Data
General Protocol for Williamson Ether Synthesis of Benzyl Phenyl Ether
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.).[1]
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve/suspend the reactants.
-
Addition of Benzylating Agent: Add benzyl bromide (1.1 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (for acetone) or 60-80°C (for DMF) for 4-12 hours.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure benzyl phenyl ether.[1]
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | Acetone | THF | DMF |
| Temperature | Reflux (56°C) | Room Temp | 80°C |
| Typical Yield | Good to Excellent | Excellent | Excellent |
| Notes | Common, cost-effective | For less reactive phenols | Good for challenging substrates |
Protocol for Fresh Preparation of Benzyl Tosylate
-
Dissolve benzyl alcohol (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.).
-
Add pyridine (1.2 equiv.) dropwise, maintaining the temperature at 0°C.
-
Stir at 0°C for 1 hour, then at room temperature for 4-6 hours.
-
Work-up by washing with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain benzyl tosylate.[1]
Visualizing the Process
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low reaction yield.
Williamson Ether Synthesis Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 8. Benzyl protection of phenols under neutral conditions: palladium-catalyzed benzylations of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. Benzoylation of phenol with benzoyl chloride in the presence of dilute `NaOH` gives phenyl benzoate. This reaction is an example of [allen.in]
- 15. Benzoylation of phenol in alkaline medium is known class 12 chemistry CBSE [vedantu.com]
- 16. Benzyl group - Wikipedia [en.wikipedia.org]
Purification techniques for 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone (also known as Acetovanillone Benzyl Ether, CAS No. 1835-11-6). As a key intermediate in various synthetic pathways, its purity is paramount.[1] This guide moves beyond simple protocols to offer in-depth troubleshooting and FAQs, grounded in the principles of organic chemistry to empower you to resolve common purification challenges.
Physicochemical Profile
A thorough understanding of the compound's properties is the foundation of any successful purification strategy. These values are critical for selecting appropriate techniques and solvents.
| Property | Value | Source(s) |
| CAS Number | 1835-11-6 | [2][3][4] |
| Molecular Formula | C₁₆H₁₆O₃ | [3][4] |
| Molecular Weight | 256.29 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 85-89 °C | [2][3] |
| Boiling Point | 396.5 ± 27.0 °C at 760 mmHg | [2][3] |
| Solubility | Soluble in organic solvents like ethanol and acetone | [5] |
Purification Strategy Selection: A Logic-Driven Approach
The first and most critical step is to analyze your crude product to select the most efficient purification path. A preliminary Thin-Layer Chromatography (TLC) analysis is indispensable.
Caption: Decision workflow for selecting the appropriate primary purification technique.
FAQ & Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds like this compound, provided a suitable solvent is identified. It leverages differences in solubility at high and low temperatures.[6]
Q1: How do I choose the best solvent for recrystallization?
A1: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this specific molecule, its aromatic nature and ether/ketone functional groups suggest moderately polar solvents. A systematic screening is the most reliable approach.
Experimental Protocol: Solvent Screening
-
Place ~20 mg of your crude, dry material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature until a slurry is formed. If the solid dissolves completely at room temperature, the solvent is too good and unsuitable.
-
If the solid is not soluble at room temperature, gently heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure, crystalline solid.
| Solvent System | Observation & Rationale | Recommendation |
| Ethanol | Literature suggests this is an effective solvent.[7] It should dissolve the compound when hot and allow for good crystal formation upon cooling. | Excellent Choice |
| Ethyl Acetate / Hexane | This mixed-solvent system is highly effective.[2] Ethyl acetate acts as the "good" solvent to dissolve the compound, while hexane acts as the "anti-solvent" to reduce solubility and induce crystallization. This allows for fine-tuned control. | Excellent Choice |
| Isopropanol | Similar polarity to ethanol, often a good alternative. | Good Candidate |
| Water | The compound is highly non-polar and will be insoluble. | Unsuitable |
| Hexane | The compound is likely to have very low solubility even when hot. | Unsuitable alone, good as anti-solvent |
Q2: My compound "oiled out" instead of crystallizing. What do I do?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated or cools too quickly. The compound separates as a liquid oil which may solidify into an amorphous, impure mass.
Caption: Troubleshooting flowchart for when a compound "oils out".
Q3: No crystals are forming even after cooling in an ice bath. What's wrong?
A3: This usually indicates that the solution is not supersaturated, either because too much solvent was used or the compound is more soluble than anticipated.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[8]
-
Add a Seed Crystal: If you have a pure crystal of the product, add it to the solution to act as a template.[8]
-
Reduce Solvent Volume: Gently warm the solution and evaporate some of the solvent using a stream of nitrogen or air. Be careful not to evaporate too much. Allow it to cool slowly again.
-
Lower the Temperature: If not already done, use a dry ice/acetone bath for even lower temperatures, which can further decrease solubility.
-
FAQ & Troubleshooting Guide: Column Chromatography
When recrystallization is ineffective due to the presence of multiple impurities with similar solubility, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[9]
Q1: What is a good starting solvent system (eluent) for column chromatography?
A1: The goal is to find a solvent system where the target compound has an Rf value of ~0.3-0.4 on a silica gel TLC plate. This provides the best balance for good separation. Given the compound's structure, a mixture of a non-polar solvent (hexane or petroleum ether) and a moderately polar solvent (ethyl acetate) is a standard choice.
-
Recommended Starting Point: Begin by testing a 10-20% Ethyl Acetate in Hexane mixture (v/v) on a TLC plate.
-
Optimization:
-
If the spot remains at the baseline (Rf=0), increase the polarity by increasing the percentage of ethyl acetate.
-
If the spot runs with the solvent front (Rf=1), decrease the polarity by decreasing the percentage of ethyl acetate.
-
Q2: My compound is stuck on the column and won't elute. How do I get it off?
A2: This is a common issue that happens when the eluent is not polar enough to move the compound through the polar silica gel.
-
Troubleshooting Steps:
-
Gradually Increase Polarity: Do not make a drastic change. If you are running 10% ethyl acetate/hexane, prepare the next eluent at 15% or 20%. Continue to increase the polarity of the mobile phase incrementally until the compound begins to move down the column and elute.
-
Check for Insolubility: In rare cases, the compound may have precipitated at the top of the column if the loading solvent was evaporated too quickly or was different from the mobile phase. This is less likely for this compound in the recommended eluents.
-
Q3: I have poor separation between my product and an impurity. What can I do?
A3: This indicates that the chosen solvent system is not resolving the two compounds effectively.
-
Troubleshooting Steps:
-
Re-optimize on TLC: Before running another column, test different solvent systems on TLC plates. Sometimes, switching one of the solvents (e.g., using dichloromethane/hexane instead of ethyl acetate/hexane) can alter the specific interactions with the silica and improve separation.
-
Use a Gradient Elution: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[9]
-
Ensure Proper Column Packing: Poor separation can result from a badly packed column. Air bubbles or channels in the stationary phase will lead to band broadening and co-elution. Ensure the silica gel is packed as a uniform, homogenous bed.
-
Purity Assessment: How Do I Know It's Pure?
Purification is incomplete without verification.
Q1: How can I use TLC to confirm purity?
A1: After purification, dissolve a small sample of your product and spot it on a TLC plate next to a spot of the crude starting material. Elute with your optimized solvent system. A pure sample should show only a single spot. Any remaining impurities seen in the crude lane should be absent in the purified lane.
Q2: What does the melting point tell me about purity?
A2: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to become depressed and broaden.[8] After recrystallization, your product should melt sharply within the literature range of 85-89 °C.[2][3] A broad range (e.g., 80-86 °C) indicates the presence of residual impurities.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biosynce.com [biosynce.com]
- 3. CAS#:1835-11-6 | this compound | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. innospk.com [innospk.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Benzyloxy-3-methoxyacetophenone
Welcome to the technical support center for the synthesis of 4-Benzyloxy-3-methoxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. As an important intermediate in the preparation of various pharmaceutical compounds, including epinephrine metabolites, achieving a high yield of this molecule is often critical.[1] This document moves beyond standard protocols to address the nuanced challenges you may encounter, providing evidence-based solutions to maximize your synthetic efficiency.
Reaction Overview: The Williamson Ether Synthesis
The most common and reliable method for preparing 4-Benzyloxy-3-methoxyacetophenone is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide ion of 4-hydroxy-3-methoxyacetophenone (acetovanillone) acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide or a similar benzylating agent.[2][3][4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the most common culprits?
Low yield is the most frequent complaint and can stem from several factors. A systematic approach is key to diagnosis.
-
Incomplete Deprotonation: The phenolic hydroxyl group of acetovanillone must be fully deprotonated to form the reactive phenoxide. An insufficient amount of base or a base that is too weak will result in unreacted starting material.
-
Reagent Quality: Benzyl bromide is a lachrymator and can degrade upon exposure to moisture, hydrolyzing to benzyl alcohol.[5] Ensure you are using a fresh or properly stored bottle. Likewise, the solvent must be anhydrous, as water can consume the base and react with the benzylating agent.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, leading to slow kinetics, or too high, promoting side reactions. Reaction time is also critical; insufficient time leads to an incomplete reaction.
-
Side Reactions: The most common side reaction is C-alkylation, where the enolate of the acetophenone attacks the benzyl bromide. While O-alkylation of a phenoxide is generally faster, C-alkylation can become significant under certain conditions.[4]
-
Inefficient Workup: Significant product loss can occur during the workup and purification phase, especially if the product precipitates poorly or if emulsions form during extraction.
Below is a troubleshooting workflow to help diagnose the source of low yield.
Q2: Which base is best for this synthesis (K₂CO₃ vs. NaH), and how much should I use?
The choice of base is a critical parameter that balances reactivity with the potential for side reactions.
-
Potassium Carbonate (K₂CO₃): This is the most commonly recommended base for this specific transformation.[6] It is a mild, inexpensive, and easy-to-handle solid. Being a relatively weak base, it is strong enough to deprotonate the acidic phenol (pKa ≈ 7-8) but generally not strong enough to generate a high concentration of the ketone enolate, thus minimizing the risk of C-alkylation. Typically, 1.5 to 3.0 equivalents are used to drive the equilibrium towards the phenoxide.
-
Sodium Hydride (NaH): NaH is a very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[5] While this can accelerate the reaction, it significantly increases the risk of forming the kinetic enolate of the acetophenone, leading to competitive C-alkylation. It is best reserved for less reactive systems or when K₂CO₃ fails, and should be used at lower temperatures (e.g., starting at 0 °C).
-
Hydroxides (NaOH, KOH): While usable, aqueous hydroxides introduce water, which can lead to hydrolysis of the benzyl bromide. They are more suitable when used in a two-phase system with a phase transfer catalyst.[7][8]
Recommendation: Start with 2.0 equivalents of anhydrous potassium carbonate. This provides a robust and high-yielding system with minimal side products.
Q3: What is the optimal solvent, and how critical is its purity?
The solvent plays a crucial role in facilitating the SN2 reaction. Polar aprotic solvents are ideal as they solvate the cation (K⁺) but do not strongly solvate the nucleophile (phenoxide), leaving it highly reactive.[2][4]
-
N,N-Dimethylformamide (DMF): An excellent choice with a high dielectric constant that promotes the dissolution of the phenoxide salt. A standard reported procedure uses DMF at a moderate temperature (40 °C) to achieve a near-quantitative yield.[6]
-
Dimethyl Sulfoxide (DMSO): Similar to DMF, DMSO is a highly polar aprotic solvent that can accelerate SN2 reactions.
-
Acetone: A less polar but still effective option. Its lower boiling point can be an advantage for easier removal, but reactions may require longer times or reflux temperatures.
Solvent Purity is Critical. The solvent must be anhydrous. The presence of water will hydrolyze the benzyl bromide to benzyl alcohol and can deactivate the phenoxide. Using a sealed bottle of anhydrous solvent is highly recommended.
Q4: I'm seeing an unexpected byproduct with the same mass as my product. Could it be C-alkylation? How can I minimize it?
Yes, an isomer of your product is almost certainly the result of C-alkylation, forming 2-(phenylmethyl)-4-hydroxy-3-methoxyacetophenone. The proton alpha to the ketone is weakly acidic and can be removed by a strong base to form an enolate, which is also a nucleophile.
To minimize C-alkylation:
-
Use a Milder Base: As discussed, K₂CO₃ is preferred over NaH or alkoxides. This is the most effective way to favor O-alkylation.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 40-60 °C). Higher temperatures can favor the formation of the thermodynamic C-alkylated product.
-
Consider a Phase Transfer Catalyst (PTC): A PTC can shuttle the phenoxide into an organic phase to react with the benzyl bromide, often allowing for milder conditions and lower basicity, which suppresses C-alkylation.[9][10]
Q5: What is a phase transfer catalyst (PTC) and can it improve my yield?
A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[9][11] For this synthesis, a PTC like tetrabutylammonium bromide (TBAB) can be highly effective.
The phenoxide, formed in the solid or aqueous phase, pairs with the quaternary ammonium cation (TBA⁺). This new ion pair is soluble in the organic phase, where it can readily react with the benzyl bromide.[7][8]
Benefits of using a PTC:
-
Increased Reaction Rate: Allows for lower reaction temperatures and shorter times.
-
Milder Conditions: Can be used with less hazardous solvents like toluene or in biphasic water/organic solvent systems with bases like NaOH.
-
Improved Yield: Often leads to cleaner reactions and higher yields by minimizing side reactions.[9][10]
Detailed Experimental Protocols
Protocol 1: Standard Williamson Synthesis with K₂CO₃ in DMF
This protocol is a reliable and widely cited method for achieving high yields.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-hydroxy-3-methoxyacetophenone (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) followed by anhydrous DMF to create a stirrable slurry (approx. 0.3 M concentration).
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 40-50 °C and stir overnight (12-16 hours). Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.
-
Workup: Cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring. A solid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove DMF and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from ethanol or isopropanol to yield 4-Benzyloxy-3-methoxyacetophenone as a pale yellow or off-white solid.[1][6]
Protocol 2: Optimized Synthesis with Phase Transfer Catalysis
This protocol is designed for enhanced efficiency and can be adapted for larger-scale synthesis.
-
Setup: To a round-bottom flask, add 4-hydroxy-3-methoxyacetophenone (1.0 eq), toluene, and an aqueous solution of sodium hydroxide (2.0 eq, 25% w/v).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Alkylation: Add benzyl bromide (1.1 eq) and heat the biphasic mixture to 60-70 °C with vigorous stirring for 4-6 hours. The vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with 5% NaOH solution (to remove any unreacted phenol), water, and finally brine.[7][8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify by recrystallization from ethanol/water to afford the final product.
Data and Parameter Summary
| Parameter | Protocol 1 (Standard) | Protocol 2 (PTC) | Rationale |
| Base | K₂CO₃ (anhydrous) | NaOH (aqueous) | K₂CO₃ is mild and minimizes side reactions. PTC allows use of inexpensive NaOH. |
| Solvent | DMF (anhydrous) | Toluene / Water | DMF is a polar aprotic solvent ideal for SN2. PTC enables a biphasic system. |
| Catalyst | None | TBAB (5 mol%) | TBAB facilitates transfer of the phenoxide to the organic phase.[9] |
| Temperature | 40-50 °C | 60-70 °C | Milder temperature in Protocol 1 is sufficient due to the ideal solvent. |
| Time | 12-16 hours | 4-6 hours | PTC significantly accelerates the reaction rate. |
| Typical Yield | >90% | >95% | Both methods are high-yielding; PTC can be faster and more scalable. |
Reaction Mechanism Visualization
References
- 1. Cas 1835-11-6,4-BENZYLOXY-3-METHOXYACETOPHENONE | lookchem [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-BENZYLOXY-3-METHOXYACETOPHENONE | 1835-11-6 [chemicalbook.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. youtube.com [youtube.com]
- 9. globethesis.com [globethesis.com]
- 10. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Minimizing Benzyl Ester Byproduct in Benzylation Reactions
Welcome to the technical support center for optimizing benzylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of benzyl ester byproducts during the benzylation of alcohols. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and refine your synthetic strategies effectively.
Understanding the Root Cause: The Competing Reaction Pathway
The desired reaction, the formation of a benzyl ether, and the undesired side reaction, the formation of a benzyl ester, are often in competition, especially when the substrate contains both hydroxyl and carboxyl functionalities or when residual carboxylic acids are present.
The intended reaction is a Williamson ether synthesis, where an alkoxide nucleophile attacks the electrophilic benzylic carbon of a benzyl halide. However, if a carboxylate is present and deprotonated, it can also act as a nucleophile, leading to the formation of a benzyl ester.
Mechanistic Overview: Ether vs. Ester Formation
Caption: Competing pathways in benzylation reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable solutions grounded in chemical principles.
Issue 1: Significant Benzyl Ester Formation in a Substrate with Both Alcohol and Carboxylic Acid Groups
Probable Cause: The carboxylate is a more reactive or accessible nucleophile under the current reaction conditions. The choice of base is critical in differentiating the reactivity of the alcohol and the carboxylic acid.
Solutions:
-
Reagent Selection:
-
Under Basic Conditions: The classic Williamson ether synthesis using a strong base like sodium hydride (NaH) will deprotonate both the alcohol and the carboxylic acid, leading to a mixture of products.[1][2] For selective O-benzylation of the alcohol, milder bases are recommended. Silver(I) oxide (Ag₂O) can be effective in selectively promoting the benzylation of the more accessible hydroxyl group.[1]
-
Under Acidic Conditions: To avoid the formation of the carboxylate anion altogether, consider protecting the alcohol under acidic conditions. Benzyl trichloroacetimidate, activated by a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), is an excellent choice for substrates that are not acid-sensitive.[1]
-
Under Neutral Conditions: For highly sensitive substrates, reagents that operate under neutral conditions are ideal. 2-Benzyloxy-1-methylpyridinium triflate is a stable salt that can benzylate alcohols upon warming, avoiding both strongly acidic and basic conditions.[1][3]
-
-
Protocol: Selective Benzylation using Benzyl Trichloroacetimidate
-
Dissolve the substrate containing both alcohol and carboxylic acid functionalities in a suitable anhydrous solvent (e.g., dichloromethane or a mixture of cyclohexane and dichloromethane).
-
Add benzyl trichloroacetimidate (1.1-1.5 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.01-0.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography.
-
Issue 2: Benzyl Ester Byproduct Formation from an Unexpected Source
Probable Cause: The starting material or solvent may be contaminated with carboxylic acids. Additionally, over-oxidation of the benzyl ether product or the benzyl alcohol starting material can lead to benzoic acid, which can then be esterified.[1][4]
Solutions:
-
Purification of Starting Materials:
-
Ensure the alcohol substrate is free of acidic impurities. If necessary, purify the starting material by chromatography or recrystallization.
-
Use freshly distilled or anhydrous grade solvents to minimize water and other impurities.[5]
-
-
Reaction Conditions to Prevent Oxidation:
Issue 3: Low Yield of Benzyl Ether and Formation of Dibenzyl Ether
Probable Cause: If benzyl alcohol is used as the benzylating agent, self-condensation to form dibenzyl ether can be a significant side reaction, especially under acidic conditions.[7][8]
Solutions:
-
Choice of Benzylating Agent:
-
Control of Reaction Parameters:
-
Temperature: Lowering the reaction temperature can help to minimize the rate of dibenzyl ether formation relative to the desired benzylation.[5][7]
-
Catalyst: The choice of catalyst can significantly influence the selectivity. For instance, certain iron(III) catalysts have been shown to be effective for the benzylation of arenes with benzyl alcohol, generating water as the only byproduct.[6]
-
FAQs: Optimizing Your Benzylation Reactions
Q1: What is the best base to use for a standard Williamson ether synthesis to form a benzyl ether?
For a simple alcohol without other sensitive functional groups, sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common and effective choice.[1][2] It irreversibly deprotonates the alcohol to form the alkoxide, driving the reaction forward. However, for more complex molecules, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may offer better selectivity and milder reaction conditions.[10]
Q2: How does the choice of solvent affect the outcome of a benzylation reaction?
The solvent can influence both the reaction rate and the selectivity.
-
Polar aprotic solvents like DMF and THF are excellent for Williamson ether synthesis as they solvate the cation of the base, leaving a more "naked" and reactive alkoxide.[2]
-
Non-polar solvents like toluene can be used, but the reaction may be slower.[3] In some cases, more specialized solvents like trifluorotoluene have been shown to improve reactivity for certain substrates.[3][11]
Q3: Can I use benzyl alcohol directly as a benzylating agent?
Yes, but it is more challenging than using benzyl halides. Direct benzylation with benzyl alcohol typically requires a catalyst, often an acid catalyst, and is prone to the formation of dibenzyl ether as a byproduct.[7][8] This method is often explored in the context of "green chemistry" as it avoids the use of halogenated reagents and generates water as the primary byproduct.[6]
Q4: I am working with a very acid- and base-sensitive substrate. What are my options for benzylation?
For highly sensitive substrates, methods that proceed under neutral conditions are preferable.
-
2-Benzyloxy-1-methylpyridinium triflate is an excellent reagent that transfers a benzyl group upon heating, without the need for strong acids or bases.[1][3]
-
Phase-transfer catalysis can also be a mild and effective method for benzylation, often using a quaternary ammonium salt to facilitate the reaction between the alcohol in an organic phase and a base in an aqueous phase.
Comparative Overview of Benzylating Reagents
| Reagent | Activating Agent | Typical Conditions | Advantages | Disadvantages |
| Benzyl Bromide/Chloride | Strong Base (e.g., NaH) | Anhydrous DMF or THF, 0 °C to RT | High reactivity, widely available | Not suitable for base-sensitive substrates |
| Benzyl Trichloroacetimidate | Catalytic Acid (e.g., TfOH) | Anhydrous CH₂Cl₂, 0 °C to RT | Good for acid-stable, base-sensitive substrates | Requires anhydrous conditions, byproduct is trichloroacetamide |
| 2-Benzyloxy-1-methylpyridinium triflate | Heat | Toluene or Trifluorotoluene, elevated temp. | Neutral conditions, good for sensitive substrates | Reagent is less common and more expensive |
| Benzyl Alcohol | Acid Catalyst (e.g., FeCl₃) | Propylene Carbonate, elevated temp. | "Green" reagent, water is byproduct | Can form dibenzyl ether, requires higher temps |
Workflow for Troubleshooting Benzyl Ester Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low conversion in benzyl ether synthesis
Welcome to the technical support center for benzyl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth solutions based on established chemical principles to help you overcome low conversion rates and other experimental hurdles.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during benzyl ether synthesis via the Williamson ether synthesis.
Q1: My benzyl ether synthesis is resulting in a very low yield. What are the most common initial checks I should perform?
When troubleshooting a low-yielding benzyl ether synthesis, start by verifying the quality and dryness of your reagents and solvent. Ensure your alcohol starting material is completely deprotonated to the alkoxide. Also, confirm that your reaction temperature is appropriate, as Williamson ether synthesis can be sensitive to thermal conditions.[1][2]
Q2: I see a significant amount of elimination byproduct (alkene) in my reaction mixture. What causes this and how can I minimize it?
The formation of an alkene byproduct is typically due to a competing E2 elimination reaction.[3][4] This is more likely to occur with secondary and tertiary alkyl halides.[1][3] To favor the desired SN2 substitution, consider using a less sterically hindered base, running the reaction at a lower temperature, and ensuring you are using a primary benzyl halide.[3][5]
Q3: Can I use any solvent for my Williamson ether synthesis?
No, solvent choice is critical. Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity and slowing down the reaction.[1] Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the rate of SN2 reactions.[1][3][4]
Q4: Does the choice of leaving group on the benzyl halide matter?
Yes, the leaving group's ability significantly impacts the reaction rate. A good leaving group is a weak base that is stable on its own.[6][7] For benzyl halides, the reactivity order is generally I > Br > Cl > F.[6][7] Using a benzyl halide with a better leaving group, like benzyl iodide or bromide, can improve your conversion. Tosylates and mesylates are also excellent leaving groups.[3][5]
In-Depth Troubleshooting Guides
For more persistent issues, these detailed guides provide a systematic approach to identifying and resolving the root cause of low conversion in your benzyl ether synthesis.
Guide 1: Incomplete Deprotonation of the Alcohol
A common pitfall is the incomplete formation of the alkoxide nucleophile. The alkoxide is a much stronger nucleophile than the corresponding neutral alcohol, so complete deprotonation is crucial for a high-yielding reaction.[3][5]
Symptoms:
-
Low conversion with recovery of the starting alcohol.
-
Reaction stalls after initial product formation.
Troubleshooting Workflow:
Caption: Troubleshooting incomplete alcohol deprotonation.
Detailed Protocol: Optimizing Alkoxide Formation
-
Base Selection: Choose a base with a pKa significantly higher than that of the alcohol. Sodium hydride (NaH) is a common and effective choice for deprotonating most alcohols, as it irreversibly forms the alkoxide and hydrogen gas, which bubbles out of the solution.[3]
Base pKa of Conjugate Acid Suitability Sodium Hydride (NaH) ~35 Excellent for most alcohols Potassium Hydroxide (KOH) ~15.7 Suitable for phenols and some primary alcohols Sodium Carbonate (Na2CO3) ~10.3 Generally too weak for alcohols -
Reagent Quality: Use a fresh bottle of sodium hydride. NaH can react with atmospheric moisture and lose its activity.
-
Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry. Any water present will react with the strong base, reducing the amount available to deprotonate your alcohol.
-
Reaction Monitoring: Monitor the deprotonation step. The cessation of hydrogen gas evolution when using NaH is a good indicator that the deprotonation is complete.
Guide 2: Competing Side Reactions
The Williamson ether synthesis is an SN2 reaction, which often competes with E2 elimination, especially with sterically hindered substrates.[3][4] In the context of benzyl ether synthesis, this is less of an issue with the benzyl halide itself (as it is a primary halide with no β-hydrogens for elimination), but steric hindrance on the alcohol can be a factor.[8] A more relevant side reaction for some substrates, particularly phenols, is C-alkylation.[9]
Symptoms:
-
Presence of alkene byproducts in the reaction mixture.
-
Formation of C-benzylated isomers when using phenoxides.
Troubleshooting Workflow:
Caption: Minimizing competing side reactions.
Detailed Protocol: Suppressing Side Reactions
-
Minimizing Elimination: If your alcohol is sterically hindered (secondary or tertiary), the resulting alkoxide will be a bulkier base, which can favor elimination.[3][5]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.[2]
-
Base Selection: While a strong base is needed for deprotonation, an excessively bulky base might exacerbate elimination.
-
-
Preventing C-Alkylation of Phenoxides: Aryloxide nucleophiles are ambident, meaning they can react at either the oxygen or the aromatic ring.[10]
-
Solvent Choice: The choice of solvent can significantly influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents like acetonitrile can improve the selectivity for O-alkylation. For example, the reaction of benzyl bromide with sodium β-naphthoxide in methanol gives a 72:28 ratio of O- to C-alkylation, which improves to 97:3 in acetonitrile.[11]
-
Guide 3: Poor Reactivity of the Electrophile or Nucleophile
Even with proper reaction setup, low conversion can occur if the inherent reactivity of your substrates is low.
Symptoms:
-
The reaction is very slow or does not proceed, even with appropriate conditions.
-
Both starting materials are recovered largely unreacted.
Troubleshooting Workflow:
Caption: Addressing low substrate reactivity.
Detailed Protocol: Enhancing Reactivity
-
Optimizing the Leaving Group: As mentioned, the order of leaving group ability for halides is I > Br > Cl > F.[6][7] If you are using benzyl chloride and experiencing low reactivity, switching to benzyl bromide or benzyl iodide can significantly increase the reaction rate.
-
Catalytic Additives: For particularly challenging reactions, the addition of a catalytic amount of sodium or potassium iodide can be beneficial. The iodide can displace the original leaving group in-situ to form the more reactive benzyl iodide (Finkelstein reaction).
-
Temperature and Reaction Time: For sterically hindered alcohols, higher temperatures and longer reaction times may be necessary to achieve good conversion.[12] However, be mindful that higher temperatures can also promote side reactions.[2] Monitor the reaction by TLC or another appropriate analytical technique to find the optimal balance.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Benzylation Reactions Through Strategic Solvent Selection
Welcome to the Technical Support Center for Benzylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent choice in achieving optimal reaction efficiency, yield, and purity. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established mechanistic principles and practical, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fundamental Considerations
Question 1: How does the choice of solvent fundamentally influence the outcome of my benzylation reaction?
The solvent is not merely an inert medium for your reactants; it is an active participant that can dictate the reaction mechanism, rate, and even the product distribution. Its influence is primarily rooted in its ability to stabilize or destabilize reactants, intermediates, and transition states. Benzylation reactions, which typically proceed via a nucleophilic substitution pathway (SN1 or SN2), are particularly sensitive to the solvent's properties.
The key solvent characteristics to consider are:
-
Polarity and Dielectric Constant: A solvent's polarity, often quantified by its dielectric constant, reflects its ability to separate charges.[1] Polar solvents are generally required to dissolve ionic reagents, such as the nucleophile's salt form.[2]
-
Protic vs. Aprotic Nature: This is arguably the most critical factor. Protic solvents possess a hydrogen atom attached to an electronegative atom (like in O-H or N-H bonds) and can act as hydrogen bond donors.[3][4] Aprotic solvents lack this capability.[5]
Question 2: My benzylation is sluggish. Could the solvent be the reason, and how do I choose a better one?
A slow or stalled reaction is a frequent issue directly linked to solvent choice.[6] The root cause often lies in a mismatch between the solvent and the reaction's mechanistic demands (SN1 vs. SN2).
-
For SN2 Pathways (Primary and some Secondary Benzyl Halides): These reactions are favored by polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).[2][7] Protic solvents should be avoided as they can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and hinders its ability to attack the electrophilic benzyl carbon.[2][8] This solvation effect increases the activation energy and slows down the reaction.[9]
-
For SN1 Pathways (Tertiary or resonance-stabilized Benzyl Halides): These reactions proceed through a carbocation intermediate. Polar protic solvents , such as water, methanol, and ethanol, are ideal here.[7][9] They excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding, thus lowering the energy of the transition state and accelerating the rate-determining step.[7][10]
If your reaction is slow, first identify the likely mechanism based on your substrate. If it's an SN2 reaction, switching from a protic or non-polar solvent to a polar aprotic one can significantly boost the rate.[11]
Troubleshooting Specific Issues
Question 3: I'm observing significant side-product formation. How can the solvent help mitigate this?
Side reactions are a common headache in benzylation, and the solvent plays a crucial role in controlling them.
-
Elimination (E2) Reactions: This is a major competing pathway, especially with sterically hindered substrates or strong bases.[12][13] The choice of a less basic nucleophile can help, but using a polar aprotic solvent can also favor the desired SN2 substitution over elimination.[11]
-
Hydrolysis of the Benzylating Agent: In the presence of water (a protic solvent), benzyl halides can hydrolyze to form benzyl alcohol, consuming your reagent.[14] If this is a problem, ensure you are using a dry aprotic solvent.
-
Over-alkylation: In cases of N-benzylation, the product can sometimes be more nucleophilic than the starting material, leading to multiple benzylations.[15] While this is primarily controlled by stoichiometry and temperature, the solvent can influence the relative reaction rates.
-
C- vs. O-Alkylation: For ambident nucleophiles like phenoxides, both C-alkylation and the desired O-alkylation can occur.[12] The solvent can influence this selectivity.[16]
A systematic solvent screening is often the best approach to minimize side products. [6]
Question 4: I'm having trouble with the solubility of my starting materials. What should I do?
Poor solubility is a direct impediment to reaction kinetics.[6] The principle of "like dissolves like" is a good starting point; polar reactants will dissolve better in polar solvents, and non-polar reactants in non-polar solvents.[1][17]
If your nucleophile is a salt (e.g., sodium alkoxide), a polar solvent is essential for dissolution.[2] If you face solubility issues in a suitable reaction solvent, you might consider a co-solvent system or a technique like Phase Transfer Catalysis (PTC) .
Question 5: What is Phase Transfer Catalysis (PTC) and when should I consider it for my benzylation reaction?
Phase Transfer Catalysis is a powerful technique for reacting water-soluble nucleophiles with organic-soluble benzylating agents. It employs a catalyst (often a quaternary ammonium salt like benzyltriethylammonium chloride) that is soluble in both aqueous and organic phases.[18][19]
Consider using PTC when:
-
Your nucleophile is highly water-soluble, and your benzylating agent is not.
-
You want to avoid using expensive, anhydrous polar aprotic solvents. PTC allows the use of greener solvents like toluene or even solvent-free conditions.[18]
-
You need to use inorganic bases like NaOH or K2CO3.[18]
The PTC catalyst transports the nucleophile from the aqueous phase to the organic phase where it can react with the benzyl halide.[19]
Data & Protocols
Table 1: Properties of Common Solvents for Benzylation Reactions
This table provides a quick reference for selecting a suitable solvent based on its physical properties.
| Solvent | Abbreviation | Dielectric Constant (at 20-25°C) | Type | Typical Use Case in Benzylation |
| N,N-Dimethylformamide | DMF | 36.7[20] | Polar Aprotic | SN2 Reactions[2][7] |
| Dimethyl Sulfoxide | DMSO | 46.7[20] | Polar Aprotic | SN2 Reactions[2][7] |
| Acetonitrile | MeCN | 37.5[20] | Polar Aprotic | SN2 Reactions[21] |
| Acetone | - | 20.7[20] | Polar Aprotic | SN2 Reactions[2][7] |
| Tetrahydrofuran | THF | 7.6[20] | Polar Aprotic | General purpose, good for organometallics[15] |
| Dichloromethane | DCM | 8.9[20] | Polar Aprotic | General purpose, inert[5] |
| Toluene | - | 2.4[20] | Non-polar | PTC, some specific applications[6][22] |
| Methanol | MeOH | 32.7[20] | Polar Protic | SN1 Reactions[7][10] |
| Ethanol | EtOH | 24.6[20] | Polar Protic | SN1 Reactions[7][10] |
| Water | H2O | 80.1[20] | Polar Protic | SN1 Reactions, solvolysis[7][10] |
Experimental Protocol: General Procedure for Solvent Screening in an SN2 Benzylation
This protocol outlines a systematic approach to identify the optimal solvent for a Williamson ether synthesis, a common type of benzylation.
Reaction: Sodium phenoxide + Benzyl bromide → Benzyl phenyl ether
-
Preparation: In separate, dry, inert-atmosphere reaction vessels (e.g., small Schlenk tubes), add sodium phenoxide (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: To each vessel, add a different candidate solvent (e.g., DMF, MeCN, THF, Toluene) to a consistent concentration (e.g., 0.5 M).
-
Reactant Addition: Add benzyl bromide (1.1 eq) to each vessel.
-
Reaction Monitoring: Stir all reactions at a consistent temperature (e.g., 60 °C). At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze by a suitable method (e.g., TLC, GC, or LC-MS) to determine the extent of conversion and the formation of any side products.
-
Evaluation: Compare the reaction rates and purity profiles across the different solvents to identify the optimal choice.
Visualizing the Concepts
Diagram 1: Solvent Influence on SN1 vs. SN2 Pathways
Caption: Mechanistic pathways for SN1 and SN2 reactions and the differential effects of solvent types.
Diagram 2: Troubleshooting Workflow for a Failing Benzylation Reaction
Caption: A decision tree for troubleshooting low-yield benzylation reactions based on solvent choice.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 6. benchchem.com [benchchem.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. Khan Academy [khanacademy.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 19. biomedres.us [biomedres.us]
- 20. Dielectric Constant [macro.lsu.edu]
- 21. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 22. francis-press.com [francis-press.com]
Technical Support Center: Acetovanillone Synthesis
Introduction to Purity Control in Acetovanillone Synthesis
Welcome to the technical support center for acetovanillone (Apocynin) synthesis. Acetovanillone, or 1-(4-hydroxy-3-methoxyphenyl)ethanone, is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility as a versatile building block is contingent upon its purity, as even trace impurities can compromise the safety and efficacy of the final drug product.[1][2][3] Commercial grades of acetovanillone typically require an assay of 98.0% or higher.[4]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, controlling, and removing common impurities encountered during the synthesis of acetovanillone. We will explore the causality behind impurity formation and provide validated protocols for troubleshooting and purification.
Common Synthetic Pathways and Key Impurity Profiles
The impurity profile of acetovanillone is intrinsically linked to its synthetic route. The two most prevalent industrial methods are the Friedel-Crafts acylation of guaiacol and the Fries rearrangement of guaiacyl acetate.[5][6][7] Understanding the potential side reactions of each pathway is the first step in effective impurity management.
| Synthetic Route | Primary Reagents | Common Process-Related Impurities | Potential Side Reactions |
| Friedel-Crafts Acylation | Guaiacol, Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride), Lewis Acid (e.g., AlCl₃, ZnCl₂)[5][8] | Isoacetovanillone (Positional Isomer)[5][9], Unreacted Guaiacol, Di-acylated Products, Catechol (from demethylation)[9] | Competing C-acylation at the position para to the methoxy group, O-acylation, Polysubstitution, Demethylation.[9] |
| Fries Rearrangement | Guaiacyl Acetate, Lewis/Brønsted Acid (e.g., AlCl₃, HF, Methanesulfonic Acid)[7][10] | Isoacetovanillone and other positional isomers[9][11], Unreacted Guaiacyl Acetate, Phenolic byproducts | The rearrangement is ortho, para-selective; reaction temperature can influence the ratio of isomers formed.[7] |
| General Impurities | (Applicable to all routes) | Vanillin, Vanillic Acid, Diapocynin (oxidative dimer)[4], Residual Solvents[3][4] | Oxidation of starting materials or product; incomplete reaction or purification. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during acetovanillone synthesis and purification in a practical question-and-answer format.
Issue 1: Isomeric Impurities
Q: My HPLC analysis shows a significant peak with the same mass as acetovanillone, which I suspect is the isomer isoacetovanillone. Why is this forming and how can I minimize it?
A: This is the most common process-related impurity. Isoacetovanillone, or 1-(3-hydroxy-4-methoxyphenyl)ethanone, arises from the electrophilic acylation occurring at the carbon para to the methoxy group of guaiacol, rather than the desired position para to the hydroxyl group.[5][9]
Causality: The guaiacol ring has two activating groups: hydroxyl (-OH) and methoxy (-OCH₃). Both are ortho, para-directing. The acylation reaction is an electrophilic aromatic substitution.[8]
-
Desired Reaction: Acylation occurs at position 4 (para to the -OH group), which is sterically accessible and electronically activated.
-
Side Reaction: Acylation can also occur at position 5 (para to the -OCH₃ group), yielding isoacetovanillone.[5]
The selectivity of the reaction is highly dependent on the reaction conditions and the Lewis acid catalyst used.[5][7]
Troubleshooting & Optimization:
-
Catalyst Choice: Strong Lewis acids like AlCl₃ can be less selective. Milder catalysts or solid acid catalysts like specific zeolites or cesium-modified heteropolyacids have been shown to improve selectivity for the desired product.[6]
-
Temperature Control: In Fries rearrangement, lower temperatures generally favor the formation of the para-product (acetovanillone), while higher temperatures can increase the yield of ortho-isomers.[7][10] Careful temperature management is critical.
-
Solvent System: The choice of solvent can influence the reactivity and selectivity of the acylium ion intermediate. Experimenting with different solvents may be necessary to optimize the isomeric ratio.
Issue 2: Discolored Product
Q: My isolated acetovanillone is a yellow or brown powder, not the expected off-white solid. What causes this discoloration and how can I remove it?
A: Discoloration is typically caused by the presence of phenolic impurities that have been oxidized to form colored quinone-like structures or by polymeric byproducts. The oxidative dimer, diapocynin, is one such identified impurity.[4]
Causality: Phenols, including guaiacol and acetovanillone itself, are susceptible to oxidation, especially at elevated temperatures or when exposed to air and trace metal catalysts. This can happen during the reaction, work-up, or even storage.[4]
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the synthesis and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Quench and Work-up: Ensure the reaction is properly quenched to deactivate the catalyst and that the work-up is performed promptly.
-
Purification - Activated Carbon: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon to the solution. The carbon will adsorb many of the colored impurities.[12] Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[12][13]
-
Purification - Recrystallization: A carefully executed recrystallization is often sufficient to leave colored impurities behind in the mother liquor.[14]
Issue 3: Poor Yield and Unreacted Starting Material
Q: My final yield is low, and analysis of the crude product shows a large amount of unreacted guaiacol (or guaiacyl acetate). What are the likely causes?
A: This issue points to an incomplete reaction, which can stem from several factors related to reagents, catalysts, or reaction conditions.
Causality:
-
Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are highly moisture-sensitive. Trace amounts of water in the reagents or solvent can hydrolyze and deactivate the catalyst, halting the reaction.
-
Insufficient Reagent: The stoichiometry of the reaction is critical. In Friedel-Crafts acylations, the catalyst forms complexes with both the starting material and the ketone product, often requiring more than a stoichiometric amount.[7]
-
Reaction Time/Temperature: The reaction may not have been allowed to run to completion. Acylation reactions can be slow, and insufficient time or a temperature that is too low will result in incomplete conversion.
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous grade solvents and ensure reagents are dry.
-
Verify Catalyst Stoichiometry: For Lewis acid-catalyzed reactions, ensure you are using a sufficient molar excess as recommended by established protocols.[7]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material. Do not stop the reaction until the starting material is consumed or its concentration has plateaued.
-
Reagent Purity: Verify the purity of your starting materials and acylating agent. Degradation of the acylating agent (e.g., hydrolysis of acetyl chloride) will lead to a lower effective concentration.
Visual Guides
Reaction Pathway: Formation of Acetovanillone vs. Isoacetovanillone
Caption: Competing acylation pathways on the guaiacol ring.
Troubleshooting Workflow: Low Purity of Crude Product
Caption: Decision tree for diagnosing low-purity acetovanillone.
Key Protocols for Analysis and Purification
Protocol 1: HPLC Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of acetovanillone and quantifying impurities.[2][15][16] This protocol provides a general-purpose starting point for method development.
Objective: To separate acetovanillone from its common process-related impurities and degradation products.
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acidification improves peak shape for phenolic compounds and suppresses ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start at 10-20% B, ramp to 90-95% B over 20-30 min | A gradient is necessary to elute both polar (e.g., vanillic acid) and less polar (e.g., dimer) impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 - 40 °C | Improves peak symmetry and reduces viscosity. |
| Detection | UV at 275 nm and 310 nm | Acetovanillone has strong absorbance in this region, allowing for sensitive detection. |
| Injection Volume | 5 - 10 µL | |
| Sample Prep | Dissolve ~1 mg/mL in mobile phase (50:50 A:B) or methanol. | Ensures sample is fully dissolved and compatible with the mobile phase. |
Protocol 2: High-Yield Recrystallization
Recrystallization is a powerful and cost-effective method for purifying solids.[17] The key is selecting a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[13][14] For acetovanillone, a mixed solvent system like ethanol/water or purification from hot water is effective.[18][19]
Objective: To remove soluble impurities and obtain high-purity crystalline acetovanillone.
Methodology:
-
Dissolution: Place the crude acetovanillone in an Erlenmeyer flask. Add a minimal amount of a good solvent (e.g., hot ethanol or methanol) and heat gently until the solid is fully dissolved.[13][20]
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated carbon and swirl the hot solution for a few minutes.[12]
-
Hot Filtration (Optional): If carbon or other insoluble matter is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it. This must be done quickly to prevent premature crystallization.[13]
-
Induce Crystallization: To the hot, clear solution, slowly add a poor solvent (e.g., warm water) dropwise until the solution becomes faintly cloudy (turbid).[14][20] Add a few drops of the good solvent (hot ethanol) to just redissolve the cloudiness.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[21] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[21]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent (the same ethanol/water ratio) to remove any adhering mother liquor.[13]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3: Column Chromatography for Isomer Separation
When recrystallization fails to adequately remove closely-related impurities like isoacetovanillone, column chromatography is the preferred method.[5][20]
Objective: To separate acetovanillone from its positional isomer, isoacetovanillone.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a common choice.[20] Aim for a system that gives a good separation between the product and impurity spots, with an Rf value for the desired product between 0.25 and 0.35. A typical starting point is a 7:3 hexanes:ethyl acetate mixture.[20]
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase (or a less polar solvent like pure hexanes). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure desired product and remove the solvent using a rotary evaporator to yield the purified acetovanillone.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. moravek.com [moravek.com]
- 4. veeprho.com [veeprho.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. acetoisovanillone, 6100-74-9 [thegoodscentscompany.com]
- 12. m.youtube.com [m.youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. rubingroup.org [rubingroup.org]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
- 19. Acetovanillone | 498-02-2 [chemicalbook.com]
- 20. benchchem.com [benchchem.com]
- 21. people.chem.umass.edu [people.chem.umass.edu]
Overcoming challenges in scaling up 4-Benzyloxy-3-methoxyacetophenone synthesis
Welcome to the technical support center for the synthesis of 4-Benzyloxy-3-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when scaling up this important chemical transformation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can troubleshoot and optimize your synthesis with confidence.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of 4-Benzyloxy-3-methoxyacetophenone, a key intermediate in the preparation of various pharmaceutical compounds.[1]
Q1: What is the most common method for synthesizing 4-Benzyloxy-3-methoxyacetophenone?
The most prevalent and industrially relevant method is the Williamson ether synthesis.[2][3][4][5] This reaction involves the O-alkylation of 4-hydroxy-3-methoxyacetophenone (also known as acetovanillone or apocynin) with a benzylating agent, typically benzyl bromide or benzyl chloride, in the presence of a base.[6][7] The reaction proceeds via an SN2 mechanism, where the phenoxide ion of acetovanillone acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide leaving group.[2]
Q2: What are the critical starting materials for this synthesis?
The primary starting materials are:
-
4-Hydroxy-3-methoxyacetophenone (Acetovanillone): A phenolic ketone that provides the core structure.[1][8][9]
-
Benzylating Agent: Typically benzyl bromide or benzyl chloride. Benzyl bromide is generally more reactive than benzyl chloride.
-
Base: A base is required to deprotonate the phenolic hydroxyl group of acetovanillone to form the more nucleophilic phenoxide ion. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH).[3][6][7]
-
Solvent: A suitable solvent is needed to dissolve the reactants. Common choices include N,N-dimethylformamide (DMF), acetone, and tetrahydrofuran (THF).[2][6][7]
Q3: Why is the choice of base important?
The choice of base is critical for the success of the reaction. The base must be strong enough to deprotonate the phenolic hydroxyl group of acetovanillone but not so strong as to cause unwanted side reactions.
-
Potassium Carbonate (K₂CO₃): A commonly used mild base, particularly in polar aprotic solvents like DMF.[6] It is advantageous for large-scale synthesis due to its low cost and ease of handling.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the phenol.[7] It is often used in solvents like THF or DMF. Caution is required as it is highly reactive with water and protic solvents.[7]
-
Potassium Hydroxide (KOH): A strong base that can be used in both aqueous and organic solvents.[3]
Q4: Can Phase-Transfer Catalysis (PTC) be used for this synthesis?
Yes, Phase-Transfer Catalysis (PTC) is an excellent methodology to enhance the efficiency and selectivity of this synthesis, especially for large-scale production.[10][11] PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase with the substrate). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the aqueous/solid phase to the organic phase where it can react with the benzyl halide.[12][13] This can lead to increased reaction rates, milder reaction conditions, and reduced side reactions.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Benzyloxy-3-methoxyacetophenone.
Problem 1: Low Yield of the Desired Product
A low yield of 4-Benzyloxy-3-methoxyacetophenone can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of C-Alkylated Byproducts
While O-alkylation is the desired reaction, competitive C-alkylation on the aromatic ring can occur, leading to impurities that are difficult to separate.
Q: What causes C-alkylation and how can it be minimized?
A: C-alkylation is a known side reaction in the benzylation of phenols.[14] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. The ratio of O- to C-alkylation is influenced by several factors:
-
Solvent: Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[2] They solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion that preferentially attacks the benzyl halide at the oxygen atom.
-
Base/Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction site.
-
Temperature: Higher reaction temperatures can sometimes favor C-alkylation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
To minimize C-alkylation, consider using a polar aprotic solvent like DMF and a base such as K₂CO₃ at a moderate temperature (e.g., 40-60 °C).[6]
Problem 3: Incomplete Reaction or Stalled Reaction
Q: My reaction is not going to completion, even after an extended period. What should I do?
A: An incomplete or stalled reaction can be due to several reasons:
-
Insufficient Base: The deprotonation of the phenol is a prerequisite for the reaction. Ensure at least one equivalent of a suitable base is used. For weaker bases like K₂CO₃, using a slight excess (e.g., 1.5 equivalents) can be beneficial.[6]
-
Poor Quality Benzylating Agent: Benzyl bromide and chloride can degrade over time. Using a fresh bottle or purifying the reagent before use is recommended.
-
Presence of Water: Water can react with strong bases like NaH and can also hinder the reaction by solvating the phenoxide ion.[7] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Low Temperature: While high temperatures can cause side reactions, a temperature that is too low may result in an impractically slow reaction rate. A moderate temperature increase might be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal balance.
Problem 4: Difficulty in Product Purification
Q: The crude product is an oil or difficult to crystallize. What purification strategies are effective?
A: 4-Benzyloxy-3-methoxyacetophenone is a solid at room temperature with a melting point of 85-87°C.[1] If the crude product is oily, it is likely due to the presence of impurities.
-
Recrystallization: This is the most common method for purification. A suitable solvent system needs to be identified. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.
-
Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography is a reliable alternative.[15] A solvent gradient of ethyl acetate in hexanes or dichloromethane in petroleum ether can be used to elute the product.[15]
Optimized Experimental Protocol
This protocol is based on a reliable and high-yielding procedure for the synthesis of 4-Benzyloxy-3-methoxyacetophenone.[6]
Materials:
-
4-Hydroxy-3-methoxyacetophenone (1 equivalent)
-
Benzyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 4-hydroxy-3-methoxyacetophenone and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask (approximately 20 mL per 1 g of acetovanillone).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 40-50°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water to remove DMF and inorganic salts.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from ethanol or purify by column chromatography.
Data Summary: Reaction Condition Optimization
The choice of reaction parameters significantly impacts the outcome of the synthesis. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | 4-Hydroxy-3-methoxyacetophenone | Purity is crucial; impurities can lead to side reactions and lower yields. |
| Benzylating Agent | Benzyl bromide (1.05-1.2 eq.) | Benzyl bromide is more reactive than benzyl chloride. A slight excess ensures complete reaction. |
| Base | K₂CO₃ (1.5-2.0 eq.) | A mild, inexpensive, and effective base for O-alkylation.[6] NaH can be used for faster reaction but requires stricter anhydrous conditions.[7] |
| Solvent | DMF, Acetone | Polar aprotic solvents favor the SN2 reaction and O-alkylation.[2] Ensure the solvent is anhydrous. |
| Temperature | 40-80 °C | Balances reaction rate and minimization of side products. Monitor by TLC to avoid prolonged heating. |
| Catalyst (Optional) | Tetrabutylammonium iodide (TBAI) | Can be used as a phase-transfer catalyst to accelerate the reaction, especially with benzyl chloride.[12] |
Reaction Workflow Diagram
References
- 1. Cas 1835-11-6,4-BENZYLOXY-3-METHOXYACETOPHENONE | lookchem [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Williamson Synthesis [organic-chemistry.org]
- 5. francis-press.com [francis-press.com]
- 6. 4-BENZYLOXY-3-METHOXYACETOPHENONE | 1835-11-6 [chemicalbook.com]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4'-Hydroxy-3'-methoxyacetophenone, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 498-02-2 CAS | 4'-HYDROXY-3'-METHOXYACETOPHENONE | Ketones | Article No. 04126 [lobachemie.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. rsc.org [rsc.org]
Technical Support Center: Optimizing Benzylation Reactions
Welcome to the technical support center for benzylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for one of the most fundamental transformations in organic synthesis. My goal is to move beyond simple protocols and equip you with the understanding to rationally select catalysts and optimize reaction conditions for clean, efficient, and scalable benzylation.
Part 1: The Art of Catalyst Selection in Benzylation
The success of a benzylation reaction hinges on the judicious selection of a catalyst. The ideal catalyst not only accelerates the reaction but also dictates selectivity, minimizes side products, and, in the context of green chemistry, allows for easy separation and reuse. The choice is primarily governed by the nature of the nucleophile (the molecule being benzylated) and the benzylating agent.
Catalyst Selection Framework
To navigate the vast landscape of available catalysts, consider the following decision points:
Caption: Catalyst selection workflow for benzylation reactions.
Comparison of Common Catalyst Systems
The choice between homogeneous and heterogeneous catalysts often involves a trade-off between activity, selectivity, and practicality.
| Catalyst Type | Examples | Advantages | Disadvantages | Best For... |
| Homogeneous Lewis Acids | AlCl₃, FeCl₃, BF₃, TiCl₄ | High activity, low cost. | Moisture sensitive, corrosive, stoichiometric amounts often needed, difficult to remove/recycle, can lead to over-alkylation.[1][2] | Friedel-Crafts benzylation of arenes with benzyl halides. |
| Homogeneous Brønsted Acids | H₂SO₄, p-TsOH | Inexpensive, effective for benzyl alcohol reagents. | Corrosive, harsh conditions, difficult to recycle, can cause side reactions like etherification of the benzyl alcohol.[2][3] | Activating benzyl alcohols for Friedel-Crafts type reactions. |
| Heterogeneous Solid Acids | Zeolites (e.g., HY, ZSM-5), Clays (e.g., Montmorillonite K-10), Metal Oxides (e.g., Fe₂O₃/ZrO₂), Supported HPAs | Reusable, non-corrosive, easy separation, shape selectivity possible with zeolites.[2][4][5][6] | Lower activity than homogeneous counterparts, potential for catalyst deactivation.[4] | Greener Friedel-Crafts reactions, continuous flow processes. |
| Bases (for O- and N-Benzylation) | NaH, K₂CO₃, Cs₂CO₃ | Effective for deprotonating alcohols, phenols, and amines. | Stoichiometric use, requires anhydrous conditions (especially NaH), workup can be cumbersome.[7][8] | Williamson ether synthesis; N-alkylation of amines with benzyl halides. |
| Phase-Transfer Catalysts (PTC) | Quaternary Ammonium Salts (e.g., TBAB, Benzyltriethylammonium chloride) | Mild conditions, suitable for biphasic systems (aqueous/organic), avoids need for strictly anhydrous solvents.[9][10] | Catalyst can sometimes compete as an alkylating agent (e.g., benzyl quats), potential for side reactions with certain solvents.[11] | O- and N-benzylation in systems with insoluble bases or salts. |
| "Borrowing Hydrogen" Catalysts | Pd, Ni, Ru, Ir complexes (Homogeneous or Heterogeneous) | Highly atom-economical (uses benzyl alcohol, produces only water), green methodology.[12][13] | Often requires higher temperatures, catalyst cost can be high, potential for side reactions like hydrogenolysis.[13] | N-alkylation of amines and amides with benzyl alcohols. |
| Modern "Green" Catalysts | Metal-Organic Frameworks (MOFs), FeCl₃·6H₂O | High surface area and tunable porosity (MOFs), mild and environmentally benign.[1][14][15] | Stability can be an issue for some MOFs, activity may be lower than traditional Lewis acids. | Benzylation of activated arenes with benzyl alcohols under mild, sustainable conditions.[14][15] |
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during benzylation reactions. The key to effective troubleshooting is to understand the underlying chemical principles.
FAQ 1: My yield is very low or zero. What's the first thing I should check?
Answer: Low conversion is the most frequent issue. Before making drastic changes, systematically verify the fundamentals.
Troubleshooting Workflow for Low Yield
Caption: Step-by-step troubleshooting for low yield reactions.
-
Causality 1: Reagent Quality. Benzyl halides can hydrolyze to inactive benzyl alcohol, and Lewis acids like AlCl₃ are notoriously sensitive to moisture.[2][7] In N-benzylation with a base, moisture can consume the base and hydrolyze the benzylating agent.
-
Field Insight: Always use freshly opened or distilled solvents and reagents. If using a solid base like K₂CO₃, consider oven-drying it before use. For moisture-sensitive reactions, flame-drying glassware under an inert atmosphere (Nitrogen or Argon) is critical.[16]
-
-
Causality 2: Inadequate Base/Catalyst Activity. In O- or N-benzylation, the base must be strong enough to deprotonate the nucleophile. For instance, a weak base like sodium bicarbonate may be insufficient for deprotonating an alcohol.[7] In Friedel-Crafts reactions, the Lewis acid catalyst may be old or partially hydrolyzed, rendering it inactive.
-
Field Insight: For N-H bonds on amides or carbamates, a stronger base like sodium hydride (NaH) is often required for complete deprotonation compared to the weaker bases used for amines.[8]
-
-
Causality 3: Suboptimal Temperature. Many benzylations proceed well at room temperature, but less reactive substrates may require heating. Conversely, excessive heat can promote side reactions or decomposition.[7]
-
Field Insight: Start your optimization at room temperature and monitor by TLC or LCMS. If no reaction occurs after a few hours, incrementally increase the temperature by 20 °C.
-
FAQ 2: I'm getting multiple products. How can I improve selectivity?
Answer: Poor selectivity usually points to over-alkylation (polybenzylation) or side reactions involving the solvent or benzylating agent.
-
Problem: Polybenzylation in Friedel-Crafts Reactions. The initial benzylated product is often more nucleophilic than the starting arene, making it susceptible to a second benzylation. This is a classic challenge in Friedel-Crafts chemistry.
-
Solution 1: Stoichiometry Control. Use a large excess of the arene relative to the benzylating agent. This statistically favors the mono-benzylated product.
-
Solution 2: Catalyst Choice. Heterogeneous catalysts with defined pore structures, like zeolites, can offer "shape selectivity."[4] The pores may be large enough to allow the starting material to enter and react but too small for the bulkier mono-benzylated product to re-enter and react again.
-
Solution 3: Use a Milder Benzylating Agent. Benzyl alcohol with a solid acid catalyst is often less aggressive than benzyl chloride with AlCl₃, which can help reduce polyalkylation.[5]
-
-
Problem: Formation of Dibenzyl Ether. When using benzyl alcohol as the benzylating agent, especially with strong Brønsted or Lewis acids, it can self-condense to form dibenzyl ether.
-
Solution: This side reaction is concentration-dependent. Slowly add the benzyl alcohol to the reaction mixture containing the catalyst and the substrate. Some catalyst systems, like TPA on polyaniline, have been shown to convert any formed dibenzyl ether back into the active benzylating species in the presence of water.[5]
-
-
Problem: N- vs. C-Benzylation. For substrates with multiple nucleophilic sites (e.g., anilines), you may get a mixture of N-benzylated and C-benzylated (on the aromatic ring) products.
-
Solution: This is controlled by reaction conditions. N-benzylation is typically favored under basic or neutral conditions (e.g., "borrowing hydrogen" catalysis). C-benzylation (a Friedel-Crafts reaction) is favored under strong acidic conditions. Choose your catalyst system accordingly.
-
FAQ 3: My heterogeneous catalyst stopped working after the first run. What causes deactivation?
Answer: Catalyst deactivation is a critical issue for process chemistry and reusability. The causes can be broadly categorized into poisoning, coking, and structural changes.[17]
-
Cause 1: Poisoning. The active sites of the catalyst are blocked by impurities or byproducts. In base-catalyzed reactions, acidic byproducts can neutralize the catalyst. In acid-catalyzed reactions, strongly basic molecules (like nitrogen-containing substrates) can adsorb irreversibly to the acid sites.
-
Field Insight: Ensure your starting materials are free of impurities. If your substrate is a strong Lewis base, you may need a higher catalyst loading or a catalyst that is less susceptible to poisoning.
-
-
Cause 2: Coking/Fouling. Heavy, non-volatile organic byproducts (often polymeric) can deposit on the catalyst surface, blocking pores and active sites.[17] This is particularly common in reactions run at high temperatures.
-
Solution: Deactivated catalysts can often be regenerated. A common method is calcination (heating to a high temperature in the presence of air or oxygen) to burn off the carbonaceous deposits.[4] Always follow the manufacturer's or literature procedure for regeneration, as excessive temperatures can damage the catalyst structure.
-
-
Cause 3: Leaching. The active catalytic species can detach from the solid support and dissolve into the reaction medium. This is a known issue for some supported catalysts, especially if the reaction medium is acidic or contains strong coordinating ligands.[18]
-
Solution: Test for leaching by filtering the hot reaction mixture to remove the catalyst and then allowing the filtrate to continue reacting. If the reaction proceeds, leaching is occurring. The solution may involve choosing a more robust support or modifying the reaction conditions (e.g., using a less polar solvent) to minimize dissolution.
-
Part 3: Key Experimental Protocols
Protocol 1: Classic Friedel-Crafts Benzylation of Toluene (Heterogeneous Catalyst)
This protocol uses a reusable solid acid catalyst, offering a greener alternative to traditional AlCl₃.
-
Catalyst Activation: Place 500 mg of Fe₂O₃/ZrO₂ catalyst in a round-bottom flask.[2] Heat at 120 °C under vacuum for 2 hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To the flask containing the activated catalyst, add toluene (20 mL, large excess). Equip the flask with a reflux condenser.
-
Reagent Addition: Begin stirring the mixture. Add benzyl chloride (1.0 mL, ~8.7 mmol) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to recover the catalyst. The catalyst can be washed with dichloromethane, dried, and stored for reuse.
-
Purification: Wash the filtrate with a 5% NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield a mixture of benzyltoluene isomers.
Protocol 2: Green N-Benzylation via "Borrowing Hydrogen"
This protocol uses benzyl alcohol as the alkylating agent, producing only water as a byproduct.[12][13]
-
Reaction Setup: In an oven-dried Schlenk tube, combine aniline (0.5 mmol), benzyl alcohol (0.6 mmol, 1.2 equiv.), a Pd-based catalyst (e.g., Pd@La-BDC MOF, 2 mol%), and toluene (2 mL).[12][19]
-
Inert Atmosphere: Seal the tube and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. If using a heterogeneous catalyst, it can be removed by filtration or centrifugation.
-
Purification: Remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-benzylaniline.
Mechanism Insight: The "Borrowing Hydrogen" Pathway
Caption: Simplified mechanism for N-alkylation via borrowing hydrogen.
The catalyst first "borrows" hydrogen from the benzyl alcohol to form a temporary metal-hydride species and an aldehyde intermediate. The aldehyde then condenses with the amine to form an imine, releasing water. Finally, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-benzylated amine product and regenerating the catalyst.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. CN105294407A - Benzyl alcohol route anisole benzylation reaction green catalysis method - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 6. Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. biomedres.us [biomedres.us]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzylation of Arenes with Benzyl Alcohols Under Green Conditions: Crucial Role of Iron(III) Hexahydrate as the Catalyst and Propylene Carbonate as a Green and Recyclable Solvent | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
Introduction
In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural confirmation of molecules is a cornerstone of scientific rigor. 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone, a key intermediate derived from the protection of acetovanillone, is frequently encountered in the synthesis of various biologically active compounds. Its correct identification and purity assessment are critical for the validity of subsequent research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple peak list, we will explore the causal relationships between the molecule's electronic environment and its spectral signature. Furthermore, we will present a comparative analysis against structurally similar alternatives, providing the experimental data and logical framework necessary for researchers to differentiate these compounds with confidence.
Definitive Structural Elucidation of this compound
The molecular structure dictates a unique set of signals in the ¹H NMR spectrum. The substituents on the aromatic rings—acetyl, methoxy, and benzyloxy groups—create distinct electronic environments, which shield or deshield adjacent protons to varying degrees, resulting in a characteristic pattern of chemical shifts and coupling constants.[1][2]
Caption: Structure of this compound.
Predicted ¹H NMR Signal Assignments:
-
Aromatic Protons (Acetophenone Ring, δ 6.9-7.6 ppm): This ring system gives rise to three distinct signals.
-
H-5 (~δ 7.55 ppm, dd): This proton is ortho to the electron-withdrawing acetyl group, resulting in a significant downfield shift.[3][4] It appears as a doublet of doublets (dd) due to coupling with both H-6 (ortho coupling, J ≈ 8-9 Hz) and H-2 (meta coupling, J ≈ 2 Hz).
-
H-2 (~δ 7.53 ppm, d): This proton is also ortho to the acetyl group but para to the methoxy group. It appears as a doublet (d) due to meta coupling with H-6 (J ≈ 2 Hz).
-
H-6 (~δ 6.95 ppm, d): This proton is ortho to the strongly electron-donating benzyloxy group, causing it to be the most shielded (upfield) of the aromatic protons on this ring. It appears as a doublet (d) due to ortho coupling with H-5 (J ≈ 8-9 Hz).
-
-
Aromatic Protons (Benzyl Ring, δ 7.3-7.5 ppm): The five protons of the unsubstituted phenyl ring of the benzyloxy group typically appear as a complex multiplet, a classic signature of a monosubstituted benzene ring where the ortho, meta, and para protons have very similar chemical environments.[1][5]
-
Benzylic Protons (-O-CH₂-Ph, ~δ 5.1-5.2 ppm): The two methylene protons of the benzyloxy group are chemically equivalent and appear as a sharp singlet. Their position is downfield due to the deshielding effect of the adjacent oxygen atom. This singlet is a key identifier for the presence of the benzyl protecting group.[6][7]
-
Methoxy Protons (-OCH₃, ~δ 3.9 ppm): The three equivalent protons of the methoxy group appear as a distinct singlet. Their chemical shift is characteristic for methoxy groups on an aromatic ring.[8]
-
Acetyl Protons (-COCH₃, ~δ 2.5-2.6 ppm): The three protons of the methyl ketone group also produce a sharp singlet. The adjacent carbonyl group deshields these protons, shifting them downfield relative to a typical aliphatic methyl group.[4][9]
Comparative Analysis with Structural Alternatives
A researcher might encounter several related compounds during synthesis, either as starting materials, byproducts, or isomers. Comparing the spectrum of the target compound to these alternatives is crucial for confirming reaction success and purity.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Differentiating Feature |
| This compound (Target) | -OCH₂ Ph | ~5.1-5.2 | s | 2H | Presence of benzylic singlet (~5.1 ppm) and benzyl multiplet (~7.4 ppm). |
| Benzyl-H | ~7.3-7.5 | m | 5H | ||
| -OCH₃ | ~3.9 | s | 3H | ||
| -COCH₃ | ~2.5-2.6 | s | 3H | ||
| 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) | -OH | ~6.0-6.5 (variable) | br s | 1H | Absence of benzyloxy signals. Presence of a broad, exchangeable phenolic -OH proton.[10][11] |
| -OCH₃ | ~3.9 | s | 3H | ||
| -COCH₃ | ~2.5 | s | 3H | ||
| 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone) | -OCH₃ (C4) | ~3.95 | s | 3H | Absence of benzyloxy signals. Presence of a second methoxy singlet.[12][13] |
| -OCH₃ (C3) | ~3.93 | s | 3H | ||
| -COCH₃ | ~2.5 | s | 3H |
This comparative data highlights the diagnostic power of ¹H NMR. The presence or absence of the characteristic benzylic methylene singlet at ~5.1 ppm and the associated 5-proton multiplet in the aromatic region is the most definitive way to distinguish the target molecule from its hydroxylated precursor (acetovanillone) or its dimethoxy analog (acetoveratrone).
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
The integrity of spectral data is predicated on a meticulous experimental approach. This protocol outlines a self-validating system for acquiring a high-resolution ¹H NMR spectrum.
Rationale
The choice of solvent is critical; Deuterated Chloroform (CDCl₃) is an excellent first choice for this class of compounds due to its good solubilizing power and relatively clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) for proton NMR. Proper magnetic field shimming is non-negotiable as it directly impacts spectral resolution, allowing for the accurate determination of coupling constants.
Step-by-Step Methodology
-
Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ containing 0.03% v/v TMS. c. Cap the vial securely and vortex until the sample is fully dissolved. A clear, particulate-free solution is required. d. Using a Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube.
-
NMR Data Acquisition (400 MHz Spectrometer or higher): a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock: The instrument's software locks onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field during acquisition. c. Shim: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field. A well-shimmed field results in sharp, symmetrical peaks. d. Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse angle, 2-second relaxation delay, 16 scans). Averaging multiple scans improves the signal-to-noise ratio.
-
Data Processing: a. Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID). b. Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are purely absorptive and upright. c. Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity. d. Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. e. Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
Caption: Workflow for NMR Spectrum Analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a rich tapestry of information that, when properly interpreted, serves as an unequivocal structural fingerprint. The key diagnostic signals—the benzylic methylene singlet around δ 5.1 ppm, the complex 5-proton multiplet of the benzyl ring, and the characteristic three-proton pattern of the substituted acetophenone ring—are definitive markers. By employing the comparative analysis and rigorous experimental protocol detailed in this guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. scribd.com [scribd.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. youtube.com [youtube.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR [m.chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 498-02-2|1-(4-Hydroxy-3-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 12. rsc.org [rsc.org]
- 13. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Characterization of 4-Benzyloxy-3-methoxyacetophenone by Mass Spectrometry and Comparative Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of chemical entities is a cornerstone of rigorous scientific practice. 4-Benzyloxy-3-methoxyacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds, including epinephrine metabolites, demands precise characterization to ensure the integrity of subsequent research and development.[1] This guide provides an in-depth analysis of the characterization of 4-benzyloxy-3-methoxyacetophenone using mass spectrometry, offering a comparative perspective on different ionization techniques and contextualizing these findings with alternative analytical methods.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation patterns upon ionization. The choice of ionization technique is critical, as it dictates the extent of fragmentation and the nature of the resulting mass spectrum. Here, we compare two of the most common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach for Detailed Fragmentation
Electron Ionization (EI) is a high-energy, "hard" ionization technique that involves bombarding a molecule with a beam of electrons, typically at 70 eV. This high energy input leads to extensive and reproducible fragmentation, providing a detailed fingerprint of the molecule's structure.
The EI mass spectrum of 4-benzyloxy-3-methoxyacetophenone (Molecular Formula: C₁₆H₁₆O₃, Molecular Weight: 256.3 g/mol ) is characterized by a series of fragment ions that reveal its structural motifs.[1] The molecular ion peak (M⁺˙) at m/z 256 is often observed, though its intensity can be low due to the extensive fragmentation.
-
Sample Preparation: Dissolve a small amount of 4-benzyloxy-3-methoxyacetophenone in a volatile solvent such as dichloromethane or methanol.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment peaks.
The fragmentation of 4-benzyloxy-3-methoxyacetophenone in EI-MS is primarily driven by the stability of the resulting fragments. The most prominent fragmentation pathways are α-cleavage at the carbonyl group and cleavage of the benzylic ether bond.
dot graph EI_Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="M+•\nm/z 256", fillcolor="#FBBC05"]; F1 [label="[M - CH₃]+ \nm/z 241", fillcolor="#EA4335"]; F2 [label="[C₈H₉O₂]+ \nm/z 151", fillcolor="#34A853"]; F3 [label="[C₇H₇]+ \nm/z 91", fillcolor="#4285F4"]; F4 [label="[C₈H₇O]+ \nm/z 119"]; F5 [label="[C₆H₅]+ \nm/z 77"];
M -> F1 [label="- •CH₃ (α-cleavage)"]; M -> F2 [label="- C₈H₇O•"]; F2 -> F4 [label="- CH₃OH"]; F1 -> F3 [label="- C₈H₈O₃"]; M -> F3 [label="Benzylic Cleavage"]; F3 -> F5 [label="- CH₂"]; } EI Fragmentation of 4-Benzyloxy-3-methoxyacetophenone
Key Fragment Ions in the EI Mass Spectrum:
| m/z | Proposed Fragment | Description |
| 256 | [C₁₆H₁₆O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 241 | [C₁₅H₁₃O₃]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage. |
| 165 | [C₉H₉O₃]⁺ | Putative ion from cleavage of the benzyl group. |
| 151 | [C₈H₉O₂]⁺ | Fragment containing the methoxyacetophenone moiety. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group.[2] |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the tropylium ion. |
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach for Molecular Ion Confirmation
Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules. In contrast to EI, ESI typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it an excellent method for confirming the molecular weight of a compound.
When coupled with tandem mass spectrometry (MS/MS), ESI can provide structural information through collision-induced dissociation (CID) of the protonated molecular ion.
-
Sample Preparation: Dissolve 4-benzyloxy-3-methoxyacetophenone in an HPLC-grade solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Mass Range: m/z 100-300 for full scan MS; for MS/MS, select the precursor ion at m/z 257.
-
-
Sample Introduction: Infuse the sample solution directly into the ESI source using a syringe pump.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ at m/z 257.
-
Perform a product ion scan (MS/MS) on the precursor ion at m/z 257. Apply a collision energy (typically 10-30 eV) to induce fragmentation.
-
The fragmentation of the protonated molecule [M+H]⁺ of 4-benzyloxy-3-methoxyacetophenone is expected to be directed by the initial site of protonation, which is likely the carbonyl oxygen. The primary fragmentation pathway would involve the cleavage of the benzyl ether bond, which is the most labile bond in the protonated molecule.
dot graph ESI_Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
MH [label="[M+H]+\nm/z 257", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1 [label="[C₉H₁₁O₃]+\nm/z 167", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2 [label="[C₇H₇]+\nm/z 91", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C₉H₉O₂]+\nm/z 149"];
MH -> F1 [label="- C₇H₆ (Toluene)"]; MH -> F2 [label="- C₉H₁₀O₃"]; F1 -> F3 [label="- H₂O"]; } Proposed ESI-MS/MS Fragmentation of 4-Benzyloxy-3-methoxyacetophenone
Key Predicted Fragment Ions in the ESI-MS/MS Spectrum:
| m/z | Proposed Fragment | Description |
| 257 | [C₁₆H₁₇O₃]⁺ | Protonated Molecule ([M+H]⁺) |
| 167 | [C₉H₁₁O₃]⁺ | Loss of toluene (C₇H₈), resulting from the cleavage of the benzyl ether bond. |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed by the cleavage of the benzyl ether bond. |
Comparative Analysis: EI-MS vs. ESI-MS
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | Desolvation of charged droplets |
| Ionization "Hardness" | Hard | Soft |
| Molecular Ion | M⁺˙, often weak or absent | [M+H]⁺ or [M-H]⁻, typically the base peak |
| Fragmentation | Extensive and reproducible | Minimal in full scan, controlled in MS/MS |
| Primary Use | Structural elucidation via fragmentation patterns | Molecular weight determination, analysis of polar/labile molecules |
| Coupling | Primarily with Gas Chromatography (GC) | Primarily with Liquid Chromatography (LC) |
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of 4-benzyloxy-3-methoxyacetophenone relies on the integration of data from multiple analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like 4-benzyloxy-3-methoxyacetophenone. A reverse-phase HPLC method with UV detection is well-suited for this purpose.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 275 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming its connectivity and stereochemistry.
The ¹H and ¹³C NMR spectra of 4-benzyloxy-3-methoxyacetophenone would exhibit characteristic signals corresponding to its distinct chemical environments.
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.5-7.3 ppm (m, 5H): Protons of the benzyl ring.
-
δ ~7.2-7.0 ppm (m, 3H): Protons of the substituted acetophenone ring.
-
δ ~5.1 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
δ ~3.9 ppm (s, 3H): Methoxyl protons (-OCH₃).
-
δ ~2.5 ppm (s, 3H): Acetyl protons (-COCH₃).
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~197 ppm: Carbonyl carbon.
-
δ ~152, 149, 136, 130 ppm: Aromatic carbons.
-
δ ~128-127 ppm: Aromatic carbons of the benzyl group.
-
δ ~123, 113, 112 ppm: Aromatic carbons of the substituted acetophenone ring.
-
δ ~71 ppm: Methylene carbon of the benzyl group.
-
δ ~56 ppm: Methoxyl carbon.
-
δ ~26 ppm: Acetyl carbon.
Conclusion
The comprehensive characterization of 4-benzyloxy-3-methoxyacetophenone is best achieved through a multi-technique approach. Electron Ionization mass spectrometry provides a detailed fragmentation fingerprint for structural confirmation, while Electrospray Ionization mass spectrometry is ideal for unambiguous molecular weight determination. When combined with the purity assessment from HPLC and the detailed structural connectivity from NMR, a complete and robust analytical profile of this important pharmaceutical intermediate can be established, ensuring the quality and reliability of its use in drug development and scientific research.
References
A Strategic Guide to Alcohol Protection: Comparing Benzyl and Silyl Ethers in Complex Synthesis
In the landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. For researchers, scientists, and professionals in drug development, the choice of a protecting group for a hydroxyl moiety is a critical decision that can dictate the efficiency, and ultimately the viability, of a synthetic route. Among the most prevalent choices are benzyl (Bn) ethers and a diverse family of silyl ethers. This guide provides an in-depth, objective comparison of these two classes of protecting groups, grounded in their chemical principles and supported by experimental data, to empower chemists to make informed strategic decisions.
The Principle of Orthogonal Protection
Before delving into a direct comparison, it is crucial to understand the concept of orthogonal protection. In a complex molecule with multiple functional groups, an orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others by employing specific reaction conditions that do not affect the other protecting groups.[1][2] This precise control is paramount in the synthesis of intricate molecules like peptides and carbohydrates, enabling the sequential modification of different parts of the molecule.[1][3] The differing chemical labilities of benzyl and silyl ethers make them excellent candidates for orthogonal strategies.[4]
Benzyl Ethers: Robust and Reliable Guardians
Benzyl ethers have long been a mainstay for alcohol protection due to their general robustness.[5] They are stable to a wide range of reaction conditions, including strongly acidic and basic media, making them a reliable choice for lengthy synthetic sequences.[5][6]
Introduction: The most common method for the formation of benzyl ethers is the Williamson ether synthesis, where an alkoxide, generated by deprotonating the alcohol with a strong base like sodium hydride (NaH), reacts with benzyl bromide (BnBr).[7][8] For substrates sensitive to strongly basic conditions, alternative methods utilizing benzyl trichloroacetimidate under acidic conditions are available.[7]
Deprotection: The key advantage of the benzyl group lies in its unique and mild removal by catalytic hydrogenolysis.[5][9] Using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, the benzyl ether is cleaved to regenerate the alcohol and toluene, a volatile and easily removable byproduct.[9][10] An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like formic acid or cyclohexene in the presence of a palladium catalyst.[6][11][12] This method can be advantageous as it often avoids the need for specialized high-pressure hydrogenation apparatus.[6] While benzyl ethers can be cleaved by strong acids, this method is less common due to its harshness.[7]
Silyl Ethers: A Tunable Toolkit
Silyl ethers offer a versatile and tunable approach to alcohol protection. Their stability and reactivity are highly dependent on the steric bulk of the substituents on the silicon atom.[13] This allows for a range of silyl ethers with varying labilities, from the highly sensitive trimethylsilyl (TMS) group to the more robust tert-butyldiphenylsilyl (TBDPS) group.[13] The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used and versatile protecting group, offering a good balance of stability and ease of removal.[13][14]
Introduction: Silyl ethers are typically formed by reacting the alcohol with a silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole or triethylamine in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).[15][16] For sterically hindered alcohols, more reactive silylating agents like silyl triflates (e.g., TBS-OTf) are employed.[14]
Deprotection: The hallmark of silyl ether cleavage is their exceptional lability towards fluoride ions.[17][18] Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to cleanly remove silyl ethers.[17][19] The driving force for this reaction is the formation of the very strong silicon-fluoride bond.[14] The rate of fluoride-mediated cleavage is influenced by the steric hindrance around the silicon atom, allowing for selective deprotection. For instance, a primary TBS ether can often be cleaved in the presence of a more hindered secondary or tertiary silyl ether. Silyl ethers also exhibit varying stability to acidic and basic conditions, generally being less stable to acid than benzyl ethers.[5][20]
Head-to-Head Comparison: Benzyl vs. Silyl Ethers
| Feature | Benzyl Ethers | Silyl Ethers |
| General Stability | Very high; stable to strong acids and bases.[5][21] | Moderate to high; stability is tunable based on steric bulk. Generally less stable to acid than benzyl ethers.[5][13] |
| Introduction Conditions | Typically basic (e.g., NaH, BnBr)[8] or acidic (benzyl trichloroacetimidate).[7] | Typically mild base (e.g., imidazole, silyl chloride).[15] |
| Deprotection Conditions | Catalytic hydrogenolysis (H₂/Pd-C)[9] or transfer hydrogenation.[6] | Fluoride ion source (e.g., TBAF)[17]; acidic or basic conditions.[22] |
| Orthogonality | Orthogonal to silyl ethers, acetals, and esters.[5] | Orthogonal to benzyl ethers and other groups stable to fluoride ions.[5] |
| Key Advantages | High stability to a wide range of reagents.[5] | Tunable stability, mild deprotection with fluoride. |
| Potential Liabilities | Incompatible with reactions involving catalytic reduction (e.g., hydrogenation of alkenes).[21] | Can be labile to acidic conditions; potential for silicon migration in certain substrates.[15] |
Experimental Protocols
Protocol 1: Benzylation of a Primary Alcohol using Sodium Hydride and Benzyl Bromide
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzyl bromide (BnBr) (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the primary alcohol (1.0 equiv) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Transfer Hydrogenation
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
Palladium on carbon (Pd/C), 10 wt% (0.1 equiv)
-
Formic acid (HCOOH)
-
Methanol (MeOH)
-
Celite
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (0.1 equiv) to the solution.
-
To the stirred suspension, add formic acid (excess, e.g., 5-10 equiv).
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol. Further purification may be required.
Protocol 3: Silylation of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBS-Cl)
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBS-Cl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv), TBS-Cl (1.1 equiv), and imidazole (2.2 equiv) in anhydrous DMF.
-
Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1 equiv) to the stirred solution at room temperature.[17]
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflows
Caption: Comparative workflows for the protection and deprotection of alcohols.
Conclusion
The choice between benzyl and silyl ethers for alcohol protection is not a matter of inherent superiority but of strategic selection based on the specific demands of a synthetic route. Benzyl ethers offer unparalleled stability, making them ideal for protecting alcohols through numerous synthetic steps that do not involve reductive conditions. In contrast, the tunable nature of silyl ethers and their unique cleavage with fluoride ions provide a level of versatility and orthogonality that is invaluable in complex molecule synthesis. A thorough understanding of the stability, introduction, and cleavage of each protecting group, as outlined in this guide, is essential for the rational design and successful execution of modern organic synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. General Silylation Procedures - Gelest [technical.gelest.com]
- 17. benchchem.com [benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 22. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Comparative Guide to the Certificate of Analysis for 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone: A Critical Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, the quality and purity of starting materials are paramount. A comprehensive Certificate of Analysis (CoA) is not merely a document; it is the foundation upon which the integrity of subsequent research and development rests. This guide provides an in-depth technical comparison of the analytical data for 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone, a key intermediate, and its precursor, Acetovanillone. By understanding the nuances of their analytical profiles, researchers can make informed decisions about the suitability of these materials for their specific applications.
The Critical Role of a Certificate of Analysis in Pharmaceutical Development
In the highly regulated landscape of pharmaceutical manufacturing, a Certificate of Analysis serves as a vital quality assurance tool.[1] It is a formal declaration from the manufacturer or supplier that a specific batch of a substance meets predetermined quality standards.[1] For pharmaceutical intermediates like this compound, the CoA provides essential verification of identity, purity, and strength, ensuring compliance with regulatory bodies such as the FDA and EMA.[2] This documentation is crucial for traceability throughout the supply chain and is a key component of regulatory submissions.[1][2]
A robust CoA for a pharmaceutical intermediate should, at a minimum, include the following information:
-
Product Identification: Name of the intermediate, batch or lot number, and CAS number.[3]
-
Physical and Chemical Properties: Appearance, melting point, and solubility.
-
Identification Tests: Spectroscopic data (NMR, IR, MS) confirming the chemical structure.
-
Assay: Quantitative determination of the compound's purity, typically by HPLC.
-
Impurities: Identification and quantification of any related substances, residual solvents, and elemental impurities.
-
Dates: Date of manufacture and expiry.[2]
-
Authorization: Signature of authorized quality control personnel.[2]
In-Depth Analysis of this compound
This compound, also known as Acetovanillone benzyl ether, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary role is often to protect the phenolic hydroxyl group of Acetovanillone during subsequent synthetic steps.
Certificate of Analysis: this compound
| Test | Specification | Typical Results | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identification by ¹H NMR | Conforms to structure | Conforms | 500 MHz NMR |
| Identification by IR | Conforms to structure | Conforms | FTIR (ATR) |
| Melting Point | 85-89 °C | 86-88 °C | USP <741> |
| Assay (by HPLC) | ≥ 99.0% | 99.5% | HPLC |
| Related Substances (by HPLC) | HPLC | ||
| Acetovanillone | ≤ 0.15% | 0.05% | |
| Dibenzyl ether | ≤ 0.10% | Not Detected | |
| Unspecified Impurities | ≤ 0.10% | 0.08% | |
| Total Impurities | ≤ 0.50% | 0.13% | |
| Residual Solvents | Per USP <467> | Conforms | GC-HS |
| Loss on Drying | ≤ 0.5% | 0.2% | USP <731> |
Interpreting the Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals for this compound in CDCl₃ are:
-
~2.5 ppm (s, 3H): Acetyl group (–COCH₃) protons.
-
~3.9 ppm (s, 3H): Methoxy group (–OCH₃) protons.
-
~5.2 ppm (s, 2H): Benzylic protons (–OCH₂Ph).
-
~6.9-7.6 ppm (m, 8H): Aromatic protons from both the substituted phenyl ring and the benzyl group.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.
-
~1670 cm⁻¹: Strong C=O stretch of the ketone.
-
~1590, 1510 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1260, 1140 cm⁻¹: C-O stretching of the ether linkages.
Mass Spectrometry (MS): Electron ionization mass spectrometry will typically show a molecular ion peak ([M]⁺) at m/z 256. A prominent fragment is often observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the benzyl group. Another significant fragment can be seen at m/z 165, resulting from the loss of the benzyl group.
Comparative Analysis: this compound vs. Acetovanillone
The primary alternative to using the pre-benzylated intermediate is to start with its precursor, Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone), and perform the benzylation in-house. This decision has significant implications for process control, impurity profiling, and cost.
Certificate of Analysis: Acetovanillone
| Test | Specification | Typical Results | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identification by ¹H NMR | Conforms to structure | Conforms | 500 MHz NMR |
| Identification by IR | Conforms to structure | Conforms | FTIR (ATR) |
| Melting Point | 112-116 °C | 114-115 °C | USP <741> |
| Assay (by HPLC) | ≥ 99.0% | 99.7% | HPLC |
| Related Substances (by HPLC) | HPLC | ||
| Vanillin | ≤ 0.20% | 0.08% | |
| Vanillic Acid | ≤ 0.15% | 0.03% | |
| Diapocynin | ≤ 0.10% | Not Detected | |
| Unspecified Impurities | ≤ 0.10% | 0.05% | |
| Total Impurities | ≤ 0.50% | 0.16% | |
| Residual Solvents | Per USP <467> | Conforms | GC-HS |
| Loss on Drying | ≤ 0.5% | 0.1% | USP <731> |
Key Differences and Considerations
-
Purity Profile: The impurity profile of this compound will include byproducts of the benzylation reaction, such as unreacted Acetovanillone and dibenzyl ether. In contrast, the impurities in Acetovanillone are typically related to its synthesis, such as vanillin and vanillic acid.[4]
-
Process Control: Using the pre-benzylated compound outsources the benzylation step, which can simplify in-house synthesis. However, it also means relying on the supplier's control of this critical step. Performing the benzylation in-house provides greater control over reaction conditions and the resulting impurity profile but adds a synthetic step.
-
Cost: Acetovanillone is generally less expensive than its benzylated derivative. The cost-effectiveness of performing the benzylation in-house versus purchasing the protected intermediate depends on the scale of the synthesis and available resources.
-
Analytical Overhead: Utilizing Acetovanillone requires the development and validation of analytical methods to monitor the benzylation reaction and ensure the quality of the resulting intermediate.
Experimental Protocols
HPLC Method for Assay and Related Substances
This gradient HPLC method is suitable for the analysis of both this compound and Acetovanillone, allowing for the quantification of the main component and key impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
¹H NMR Sample Preparation and Analysis
-
Accurately weigh approximately 10 mg of the sample into an NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Vortex the tube until the sample is fully dissolved.
-
Acquire the ¹H NMR spectrum using a 500 MHz spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and assign the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
Visualizing the Workflow
The following diagrams illustrate the synthetic relationship between Acetovanillone and its benzylated derivative, as well as a typical analytical workflow.
Caption: Synthetic pathway from Acetovanillone to its benzylated derivative.
Caption: Workflow for generating a comprehensive Certificate of Analysis.
Conclusion
The choice between utilizing this compound or its precursor, Acetovanillone, is a critical decision in the drug development process. A thorough understanding and comparison of their respective Certificates of Analysis are essential for ensuring the quality, purity, and consistency of the synthetic pathway. By carefully evaluating the analytical data, impurity profiles, and process implications, researchers can select the most appropriate starting material to meet the stringent demands of pharmaceutical development, ultimately contributing to the safety and efficacy of the final drug product.
References
A Comparative Guide to HPLC Purity Analysis of 4-Benzyloxy-3-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity analysis is paramount to ensure safety, efficacy, and batch-to-batch consistency. 4-Benzyloxy-3-methoxyacetophenone, a key building block in organic synthesis, requires a robust analytical method for its quality control. This guide provides an in-depth comparison of a developed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the purity assessment of this compound. The methodologies, validation principles, and comparative performance data presented herein are grounded in established scientific principles and regulatory guidelines to ensure trustworthiness and applicability in a research and development setting.
The Analytical Challenge: Ensuring the Purity of 4-Benzyloxy-3-methoxyacetophenone
4-Benzyloxy-3-methoxyacetophenone is synthesized from 4-hydroxy-3-methoxyacetophenone and benzyl bromide.[1] This synthesis route can potentially introduce impurities such as unreacted starting materials, by-products from side reactions, and degradation products. A reliable analytical method must be able to separate the main component from these potential impurities, allowing for accurate quantification and a comprehensive purity assessment.
Primary Analytical Approach: A Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone for the quality control of many organic compounds due to its high resolving power, sensitivity, and quantitative accuracy. A reverse-phase HPLC method is proposed for the purity analysis of 4-Benzyloxy-3-methoxyacetophenone, designed to be stability-indicating as per the principles outlined in international guidelines.[2][3]
Rationale for Method Development
The selection of chromatographic parameters is based on the physicochemical properties of 4-Benzyloxy-3-methoxyacetophenone and general principles of HPLC method development for aromatic ketones.[4][5]
-
Stationary Phase: A C18 column is chosen for its hydrophobicity, which is well-suited for the retention and separation of moderately polar aromatic compounds like the target analyte.[6]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is selected to ensure the elution of both polar and non-polar impurities within a reasonable runtime. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) can improve peak shape and reproducibility.[4]
-
Detection Wavelength: Based on the UV absorbance characteristics of similar acetophenone derivatives, a detection wavelength in the range of 258-280 nm is expected to provide good sensitivity for 4-Benzyloxy-3-methoxyacetophenone and its potential aromatic impurities.[5][6]
Experimental Protocol: HPLC-UV Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-80% B, 15-20 min: 80% B, 20-22 min: 80-50% B, 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a stock solution of 4-Benzyloxy-3-methoxyacetophenone in acetonitrile at a concentration of 1.0 mg/mL. From this stock, prepare a working solution of 0.1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The acceptance criteria should be in line with USP <621> guidelines, for example, the relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.[7]
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[2][3][8][9] This involves subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The developed HPLC method should be able to resolve the main peak from all degradation product peaks.
Comparative Analysis with Alternative Techniques
While HPLC is a robust method, other techniques can offer complementary information or advantages in specific scenarios. Here, we compare the proposed HPLC method with Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to traditional HPLC.[10][11]
Key Advantages of UHPLC:
-
Speed: Analysis times can be reduced by a factor of 5-10.[5]
-
Resolution: Sharper and narrower peaks lead to better separation of closely eluting impurities.
-
Sensitivity: Increased peak height results in lower detection limits.
-
Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage.
Experimental Protocol: UHPLC-UV Method
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min: 50% B, 0.5-3 min: 50-90% B, 3-3.5 min: 90% B, 3.5-3.7 min: 90-50% B, 3.7-4 min: 50% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 2 µL |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a high sample throughput and is a cost-effective alternative for purity analysis.[12][13][14] It is particularly useful for screening multiple samples simultaneously.
Key Advantages of HPTLC:
-
High Throughput: Multiple samples can be analyzed on a single plate.
-
Cost-Effective: Lower solvent consumption per sample compared to HPLC.
-
Flexibility: Different detection modes can be applied to the same plate.
Experimental Protocol: HPTLC Method
| Parameter | Condition |
| Stationary Phase | HPTLC silica gel 60 F254 plates |
| Mobile Phase | Toluene : Ethyl Acetate (8:2, v/v) |
| Application | 5 µL of a 1 mg/mL solution in acetonitrile applied as bands |
| Development | In a twin-trough chamber saturated with the mobile phase |
| Detection | Densitometric scanning at 275 nm |
Performance Comparison
The following table summarizes the expected performance characteristics of the three methods for the purity analysis of 4-Benzyloxy-3-methoxyacetophenone.
| Parameter | HPLC | UHPLC | HPTLC |
| Analysis Time | ~25 minutes | ~4 minutes | ~30 minutes (for multiple samples) |
| Resolution | Good | Excellent | Moderate |
| Sensitivity (LOD/LOQ) | Low ng range | Sub-ng range | ng range |
| Quantitative Accuracy | High | High | Good |
| Solvent Consumption | Moderate | Low | Very Low (per sample) |
| Throughput | Low to Moderate | High | Very High |
Workflow and Logic Diagrams
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of analytical techniques.
Conclusion and Recommendations
For the routine quality control and purity assessment of 4-Benzyloxy-3-methoxyacetophenone, the proposed stability-indicating HPLC-UV method offers a robust and reliable solution. It provides the necessary resolution to separate the main component from potential process-related impurities and degradation products, ensuring accurate quantification.
The choice between HPLC, UHPLC, and HPTLC will depend on the specific needs of the laboratory. For high-throughput environments where speed is critical, transitioning to a UHPLC method is highly recommended. HPTLC serves as a valuable, cost-effective tool for rapid screening of multiple samples, particularly in early-stage synthesis or for qualitative purity checks.
Ultimately, the validation of any chosen method according to ICH guidelines is essential to ensure its suitability for its intended purpose and to generate reliable and defensible analytical data.[7]
References
- 1. 4-BENZYLOXY-3-METHOXYACETOPHENONE | 1835-11-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Separation of 4’-Methoxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. validated hplc methods: Topics by Science.gov [science.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. jascoinc.com [jascoinc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. ijirt.org [ijirt.org]
A Comparative Guide to the FT-Raman Spectrum of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
For researchers and professionals in drug development, a comprehensive understanding of a molecule's structural and vibrational properties is paramount. Fourier-Transform Raman (FT-Raman) spectroscopy offers a powerful, non-destructive method for obtaining a unique molecular fingerprint, providing invaluable insights into chemical composition and structure.[1][2] This guide provides an in-depth analysis of the expected FT-Raman spectrum of 1-(4-(benzyloxy)-3-methoxyphenyl)ethanone, a key intermediate and derivative of apocynin. Due to the limited availability of its published spectrum, this guide adopts a comparative approach, leveraging the spectra of structurally related compounds to predict and interpret its key vibrational modes. By comparing it with Acetovanillone (Apocynin) and 1-[4-(Benzyloxy)phenyl]ethan-1-one , we will dissect the spectral contributions of the benzyloxy and methoxy functional groups, offering a didactic framework for spectral interpretation.
Introduction to FT-Raman Spectroscopy in Pharmaceutical Analysis
FT-Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, typically from a laser source.[2][3] When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). In Raman scattering, the energy of the scattered photon is shifted up or down, and this energy difference, known as the Raman shift, corresponds to the energy of a specific molecular vibration.[2][4]
The technique is particularly advantageous for the analysis of solid pharmaceutical samples for several reasons:
-
Minimal Sample Preparation: Solid samples can often be analyzed directly without the need for dissolution or pressing into pellets.[1]
-
Non-Destructive: The low energy of the laser used typically does not damage the sample, allowing for further analysis.
-
Complementary to FT-IR: Raman and Infrared spectroscopy are governed by different selection rules. Vibrations that are weak in IR spectra, such as those from non-polar bonds (e.g., C=C, C-C), often produce strong signals in Raman spectra.[2]
-
Water Insensitivity: Water is a weak Raman scatterer, making it an excellent solvent for Raman analysis and allowing for the analysis of hydrated samples.[1]
These features make FT-Raman an ideal tool for raw material identification, polymorphism studies, and quality control in the pharmaceutical industry.[1]
Experimental Protocol: Acquiring an FT-Raman Spectrum
A robust and reproducible experimental setup is crucial for obtaining a high-quality FT-Raman spectrum. The following protocol outlines a standard procedure for the analysis of a solid organic compound like this compound.
Methodology
-
Sample Preparation:
-
Ensure the solid sample is crystalline or powdered. For powdered samples, gently place a small amount onto a microscope slide and cover with a cover glass to create a relatively flat surface.[5]
-
No extensive sample preparation is typically needed, but a flat surface is preferable for consistent focusing, especially for Raman imaging.[5]
-
-
Instrumentation:
-
Utilize a high-resolution FT-Raman spectrometer, such as a Bruker MultiRAM or similar, equipped with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm) to minimize fluorescence.[1]
-
The instrument should be coupled with a microscope for precise sample targeting.
-
-
Data Acquisition:
-
Calibration: Before analysis, calibrate the spectrometer using a known standard, such as sulfur, to ensure wavenumber accuracy.
-
Focusing: Place the sample on the microscope stage and bring it into focus using the white light source and optical viewfinder.
-
Laser Focusing: Route the laser beam through the microscope objective and focus it onto the sample surface.
-
Spectral Range: Set the acquisition range to cover the typical fingerprint region for organic molecules (e.g., 100-3500 cm⁻¹).
-
Acquisition Parameters:
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample heating or degradation. A typical starting point is 50-200 mW.
-
Number of Scans: Co-add multiple scans (e.g., 64-256) to improve the signal-to-noise ratio.
-
Resolution: Set the spectral resolution to 4 cm⁻¹.
-
-
-
Data Processing:
-
Perform a baseline correction to remove any broad background signals.
-
Normalize the spectrum to facilitate comparison with other spectra.
-
Figure 1: A generalized workflow for acquiring the FT-Raman spectrum of a solid organic compound.
Comparative Spectral Analysis
To understand the FT-Raman spectrum of this compound, we will compare its expected vibrational modes with those of two related molecules. This comparison allows for the assignment of spectral features to specific functional groups.
Figure 2: Molecular structures of the target compound and the selected alternatives for comparison.
Key Vibrational Regions and Functional Group Analysis
The Raman spectrum of an organic molecule can be broadly divided into the high wavenumber region (2800-3800 cm⁻¹) and the fingerprint region (600-1800 cm⁻¹).[6]
High Wavenumber Region (C-H Stretching):
-
Aromatic C-H Stretching: Vibrations from the C-H bonds on the benzene rings are expected to appear above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.[7] All three molecules possess aromatic rings and will exhibit peaks in this region.
-
Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups give rise to stretching vibrations below 3000 cm⁻¹.
-
The acetyl methyl group (C(O)-CH₃) will show symmetric and asymmetric stretches around 2925 cm⁻¹.
-
The methoxy methyl group (-OCH₃) in the target molecule and acetovanillone will also contribute in this region.
-
The benzylic methylene group (-O-CH₂-Ph) in the target and comparison molecule 2 will have characteristic stretches around 2870 cm⁻¹ and 2950 cm⁻¹.
-
Fingerprint Region (Skeletal and Functional Group Vibrations): This region is rich in information and highly specific to the molecule's structure.
-
Carbonyl (C=O) Stretching: The C=O stretch of the ketone group is a strong Raman band. For acetophenone, this band is observed around 1685 cm⁻¹.[8] Conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone. We expect a strong band in the 1670-1690 cm⁻¹ range for all three molecules.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically produce a series of bands between 1400 cm⁻¹ and 1620 cm⁻¹.[3] Key bands are often observed near 1600 cm⁻¹ and 1580 cm⁻¹.[3] The target molecule, with its two distinct phenyl rings, will have a more complex pattern in this region compared to acetovanillone.
-
C-O Stretching: The ether linkages (Ar-O-CH₃ and Ar-O-CH₂) will have stretching vibrations in the 1200-1300 cm⁻¹ region. The Ar-O stretch is often a strong band in the IR spectrum but can also be observed in the Raman spectrum.
-
Ring Breathing Modes: A sharp, strong band around 1000 cm⁻¹ is characteristic of the symmetric "breathing" mode of the monosubstituted benzene ring of the benzyl group.[3] The para-disubstituted ring will also have a characteristic breathing mode, often at a slightly different frequency.
Predicted Spectral Differences
By comparing the three molecules, we can predict the key differences in their FT-Raman spectra:
-
Target vs. Acetovanillone: The most significant difference will be the presence of bands associated with the benzyl group in the target molecule. These include the aromatic C-H stretch (~3060 cm⁻¹), the methylene C-H stretches (~2870, 2950 cm⁻¹), and the characteristic ring breathing mode of a monosubstituted benzene ring (~1000 cm⁻¹).
-
Target vs. 1-[4-(Benzyloxy)phenyl]ethan-1-one: The primary difference here will be the bands related to the methoxy group (-OCH₃) on the acetophenone ring. This includes C-H stretching vibrations and C-O stretching modes. The substitution pattern on the main phenyl ring is different (1,2,4-trisubstituted vs 1,4-disubstituted), which will lead to subtle but distinct shifts in the aromatic C=C stretching and C-H bending modes.
-
Acetovanillone vs. 1-[4-(Benzyloxy)phenyl]ethan-1-one: This comparison highlights the spectral signatures of a hydroxyl/methoxy substitution versus a benzyloxy substitution on the phenyl ring.
Data Summary Table
The following table summarizes the expected characteristic Raman shifts for the key functional groups in the three molecules. These are predictive assignments based on established group frequencies and data from related compounds.
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Target Molecule | Acetovanillone | 1-[4-(Benzyloxy)phenyl]ethan-1-one |
| Aromatic C-H Stretch | 3050 - 3100 | ✓ | ✓ | ✓ |
| Aliphatic C-H Stretch (Acetyl CH₃) | ~2925 | ✓ | ✓ | ✓ |
| Aliphatic C-H Stretch (Methoxy CH₃) | ~2840, 2940 | ✓ | ✓ | |
| Aliphatic C-H Stretch (Benzyl CH₂) | ~2870, 2950 | ✓ | ✓ | |
| Carbonyl (C=O) Stretch | 1670 - 1690 | ✓ | ✓ | ✓ |
| Aromatic C=C Stretch | 1580 - 1620 | ✓ | ✓ | ✓ |
| C-O-C Stretch (Ether) | 1200 - 1300 | ✓ | ✓ | ✓ |
| Benzene Ring Breathing | ~1000 | ✓ | ✓ |
Conclusion and Implications
While a definitive, published FT-Raman spectrum for this compound remains elusive, a detailed and scientifically grounded interpretation can be constructed through a comparative analysis with structurally analogous compounds. This guide demonstrates that by understanding the characteristic vibrational frequencies of key functional groups—the carbonyl, methoxy, and benzyloxy moieties—researchers can confidently predict and assign the major bands in its spectrum.
For professionals in drug development and quality control, this comparative methodology provides a robust framework for identifying this molecule and distinguishing it from related impurities or precursors. The distinct spectral features arising from the benzyl and methoxy groups serve as unique identifiers. This approach underscores the power of vibrational spectroscopy not just as a tool for identification, but as a technique for elucidating the structure-property relationships that are fundamental to pharmaceutical science.
References
A Senior Application Scientist's Guide to Selecting the Optimal Base for Williamson Ether Synthesis
For professionals in organic synthesis and drug development, the Williamson ether synthesis remains a cornerstone for constructing ether linkages.[1][2] Developed in 1850, its enduring prevalence is a testament to its versatility and simplicity.[2][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[1][2][3][5][6] The critical first step, the deprotonation of an alcohol to form the requisite alkoxide nucleophile, is entirely governed by the choice of base.[2][4]
This guide provides an in-depth comparison of commonly employed bases, moving beyond simple procedural lists to explain the causality behind their selection. We will explore how factors like substrate electronics, steric hindrance, and desired reaction conditions dictate the optimal choice, ensuring high yields while minimizing competing side reactions.
The Central Role of the Base: More Than Just a Proton Abstraction
The selection of a base is not a trivial decision. It directly influences the reaction's efficiency and outcome. The primary function of the base is to deprotonate the alcohol (R-OH) to form the more nucleophilic alkoxide (R-O⁻).[3][4] A successful deprotonation requires the base's conjugate acid to have a higher pKa than the starting alcohol. Aliphatic alcohols typically have pKa values in the range of 16-18, while more acidic phenols are around 10.[7][8][9] Therefore, a sufficiently strong base is necessary to shift the equilibrium towards the formation of the alkoxide.[5]
However, the alkoxide itself is a strong base.[3][6] This duality introduces the main competing reaction: E2 elimination, which is favored by strong bases and sterically hindered substrates.[3][4][6][10] The choice of base, solvent, and temperature can tip the balance between the desired SN2 substitution and the undesired E2 elimination.[1]
Caption: General mechanism of the Williamson ether synthesis, highlighting the desired SN2 pathway and the competing E2 elimination side reaction.
Comparison of Common Bases
The choice of base is fundamentally linked to the acidity of the alcohol substrate. A base must be strong enough to deprotonate the alcohol effectively but not so aggressive that it promotes elimination or other side reactions.
| Base | Formula | Relative Strength | Typical Substrates | Advantages | Limitations & Side Reactions |
| Sodium Hydride | NaH | Very Strong | Aliphatic Alcohols (1°, 2°) | Irreversible deprotonation (H₂ byproduct escapes), non-nucleophilic, high yields.[3][5] | Highly flammable, moisture-sensitive, requires anhydrous solvents (e.g., THF, DMF).[3] Can promote E2 with hindered substrates. |
| Potassium Hydroxide | KOH | Strong | Phenols, some 1° Alcohols | Inexpensive, readily available. Effective for more acidic alcohols. | Less effective for standard aliphatic alcohols (pKa ~16-18). Water byproduct can interfere. |
| Sodium Hydroxide | NaOH | Strong | Phenols | Very inexpensive, suitable for large-scale synthesis with phenols.[11] | Generally not strong enough for complete deprotonation of common alcohols. |
| Potassium Carbonate | K₂CO₃ | Moderate | Phenols, Carboxylic Acids | Mild, easy to handle, inexpensive. Good for sensitive substrates. | Requires higher temperatures or longer reaction times. Not strong enough for aliphatic alcohols.[12] |
| Sodium/Potassium Alkoxides | RONa, ROK | Strong | Used directly | Pre-formed nucleophile, avoids separate deprotonation step. | Can be sterically hindered themselves. Often used with the parent alcohol as solvent.[3] |
| Phase-Transfer Catalysis (PTC) | e.g., NaOH/TBAB | Varies | Phenols, Alcohols | Uses inexpensive bases (NaOH, KOH) in a biphasic system, avoids anhydrous conditions, milder conditions.[13][14][15] | Requires a catalyst (e.g., tetrabutylammonium bromide), which adds cost and another component to remove. |
Strong, Non-Nucleophilic Bases: The Sodium Hydride (NaH) Standard
For general-purpose synthesis with primary or secondary alcohols, sodium hydride is often the base of choice.[3][5]
Causality: NaH is an exceptionally strong base (the conjugate acid, H₂, has a pKa of ~35), ensuring the complete and irreversible deprotonation of the alcohol.[3] The hydrogen gas byproduct simply bubbles out of the reaction, driving the equilibrium forward.[5] Crucially, the hydride ion is not a competing nucleophile, so it will not react with the alkyl halide. This cleanliness leads to high yields of the desired ether.[2]
Trustworthiness: The protocol is self-validating. The visible cessation of hydrogen evolution provides a clear endpoint for the deprotonation step before the alkyl halide is added, minimizing side reactions.
Limitations: The primary drawback is safety and handling. NaH is a flammable solid that reacts violently with water. Therefore, strictly anhydrous solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are required.[3][16] While highly effective for primary alkyl halides, with secondary alkyl halides, the strongly basic nature of the generated alkoxide can favor the E2 elimination pathway.[3][10] For tertiary alkyl halides, elimination is almost always the exclusive outcome.[3]
Weaker Bases for Acidic Substrates: Carbonates and Hydroxides
When the alcohol is significantly more acidic, such as a phenol (pKa ≈ 10), extremely strong bases are unnecessary and can be overkill.[5][7][11]
Causality: Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficiently strong to deprotonate phenols.[11][12] The use of a milder base is advantageous as it reduces the likelihood of side reactions with sensitive functional groups on either the phenol or the alkylating agent. K₂CO₃ is particularly useful as it is non-hygroscopic, easy to handle, and works well in solvents like acetone or acetonitrile.[12]
Trustworthiness: These reactions are often characterized by their simplicity and high functional group tolerance. The use of a base that is "just strong enough" is a hallmark of robust process chemistry. A study comparing K₂CO₃ in acetone with NaH in DMF for the synthesis of propargyl ethers found that while NaH gave slightly higher yields (80-96%), K₂CO₃ still provided very good yields (70-89%) under milder conditions.[12][16]
The Phase-Transfer Catalysis (PTC) Approach: Mild and Efficient
A significant advancement for the Williamson synthesis is the use of phase-transfer catalysis. This method allows for the use of inexpensive, water-soluble bases like NaOH or KOH with organic-soluble reactants.[14]
Causality: The reaction takes place in a two-phase system (e.g., water and an organic solvent).[14] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide or alkoxide ion from the aqueous phase into the organic phase.[13][14] This allows the deprotonation and subsequent SN2 reaction to occur in the organic phase under much milder conditions than traditional anhydrous methods.[14][15]
Trustworthiness: The major advantage is the elimination of the need for anhydrous solvents, which simplifies the experimental setup and is often more environmentally friendly and scalable.[14][15] The reaction can proceed at lower temperatures, which can further suppress the E2 elimination side reaction.
Caption: A typical experimental workflow for a Williamson ether synthesis using a strong base like sodium hydride.
Experimental Protocols
Protocol 1: Synthesis of Benzyl Propyl Ether using Sodium Hydride
This protocol is representative of a standard synthesis using a strong, non-nucleophilic base with a primary alcohol.
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-propanol (10 mmol, 1.0 eq) and 30 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 12 mmol, 1.2 eq) portion-wise to the stirred solution.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 15 minutes and then warm to room temperature. Stir for an additional 30 minutes, or until the evolution of hydrogen gas has ceased.
-
Alkylation: Add benzyl bromide (11 mmol, 1.1 eq) dropwise to the solution.
-
Reaction: Heat the mixture to reflux (approx. 66°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 2-4 hours), cool the flask to 0°C and cautiously quench the excess NaH by the slow addition of 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel, add 30 mL of diethyl ether, and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final benzyl propyl ether.
Protocol 2: Synthesis of 4-Ethylphenetole using NaOH and Phase-Transfer Catalysis
This protocol demonstrates the synthesis of an aryl ether under mild, biphasic conditions.[13]
-
Setup: In a 50 mL conical vial equipped with a magnetic spin vane and a reflux condenser, combine 4-ethylphenol (5 mmol, 1.0 eq) and sodium hydroxide (7.5 mmol, 1.5 eq).[13]
-
Melt and Catalyst Addition: Gently heat the mixture until it becomes a liquid. Add the phase-transfer catalyst, tetrabutylammonium bromide (0.5 mmol, 0.1 eq).[13]
-
Alkylation: Through the top of the condenser, add methyl iodide (7.5 mmol, 1.5 eq).[13]
-
Reaction: Gently reflux the mixture for one hour. Ensure the reflux is controlled to prevent the loss of the volatile methyl iodide.[13]
-
Workup: Cool the reaction to room temperature. Add 10 mL of diethyl ether and 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 10 mL of diethyl ether.[13]
-
Washing: Combine the organic extracts and wash with 5% aqueous sodium hydroxide (1 x 15 mL) and then with water (1 x 15 mL).[13]
-
Purification: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4-ethylphenetole, which can be further purified if necessary.[13]
Conclusion and Recommendations
The choice of base in a Williamson ether synthesis is a critical parameter that must be tailored to the specific substrates involved.
-
For standard primary and secondary alcohols , sodium hydride in an anhydrous aprotic solvent like THF remains the gold standard, providing irreversible deprotonation and high yields.
-
For more acidic phenols , milder and easier-to-handle bases like potassium carbonate or sodium hydroxide are more than sufficient and often preferable, reducing the risk of side reactions with sensitive functional groups.
-
Phase-transfer catalysis offers a modern, scalable, and environmentally conscious alternative, allowing the use of inexpensive hydroxide bases without the need for stringent anhydrous conditions. It is particularly well-suited for industrial applications and syntheses where mild conditions are paramount.
By understanding the interplay between substrate pKa, base strength, and the competing SN2/E2 pathways, the synthetic chemist can rationally select the optimal conditions to maximize the yield and purity of the desired ether product.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 7. Acidity of Alcohols and Phenols | OpenOChem Learn [learn.openochem.org]
- 8. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 12. researchgate.net [researchgate.net]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Acetovanillone Benzyl Ether: A Comparative Analysis of Routes
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of intermediates is paramount. Acetovanillone benzyl ether, a key building block in the synthesis of various biologically active compounds, serves as an excellent case study for evaluating different synthetic strategies. This guide provides an in-depth, objective comparison of the primary synthesis routes to this valuable compound, supported by experimental data and field-proven insights to inform your selection of the most appropriate method for your research and development needs.
Introduction: The Importance of Strategic Synthesis
The selection of a synthetic route is not merely a matter of achieving the desired transformation. It is a strategic decision that impacts yield, purity, scalability, cost-effectiveness, and the overall timeline of a project. In the case of acetovanillone benzyl ether, the primary objective is the protection of the phenolic hydroxyl group of acetovanillone as a benzyl ether. This transformation is crucial for preventing unwanted side reactions in subsequent synthetic steps. This guide will dissect the most common method, the Williamson ether synthesis, and compare it with viable alternatives, offering a comprehensive validation framework for your synthetic route.
The Classic Approach: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and remains a widely used method for the O-benzylation of phenols like acetovanillone.[1][2] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to displace a halide from a benzyl halide.[1][3]
Reaction Mechanism
The generally accepted mechanism for the Williamson ether synthesis of acetovanillone benzyl ether is a two-step process:
-
Deprotonation: The acidic phenolic proton of acetovanillone is abstracted by a base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the ether linkage.
dot graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; acetovanillone [label="Acetovanillone"]; base [label="Base (e.g., NaH, K2CO3)", shape=ellipse, fillcolor="#FFFFFF"]; phenoxide [label="Acetovanillone Phenoxide"]; benzyl_halide [label="Benzyl Halide (e.g., BnBr)"]; product [label="Acetovanillone Benzyl Ether"]; halide_ion [label="Halide Ion (e.g., Br-)"];
acetovanillone -> phenoxide [label=" + Base"]; phenoxide -> product [label=" + Benzyl Halide"]; benzyl_halide -> product; product -> halide_ion [style=invis]; } caption { label = "Figure 1: Williamson Ether Synthesis Workflow"; fontsize = 10; } /dot
Experimental Protocol: A Validated Method
A reliable and reproducible protocol for the synthesis of acetovanillone benzyl ether via the Williamson ether synthesis is as follows:
-
To a solution of acetovanillone (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure acetovanillone benzyl ether.[4][5]
Performance and Challenges
The Williamson ether synthesis is a robust and generally high-yielding reaction for this transformation. However, it is not without its potential drawbacks.
| Parameter | Williamson Ether Synthesis |
| Typical Yield | 85-95% |
| Purity | High, following chromatographic purification |
| Scalability | Readily scalable for industrial production[3] |
| Reagents | Readily available and relatively inexpensive |
| Reaction Conditions | Requires anhydrous conditions and a strong base |
| Potential Side Reactions | C-alkylation, elimination of benzyl halide[6] |
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly for more acidic phenols, and may be preferred for safety reasons on a larger scale.[1]
-
Solvent Choice: A polar aprotic solvent like DMF is chosen to dissolve the phenoxide salt and facilitate the SN2 reaction.
-
Purification: Column chromatography is typically necessary to remove unreacted starting materials and any C-alkylated byproducts.[4]
Alternative Synthesis Routes: A Comparative Overview
While the Williamson ether synthesis is a workhorse, alternative methods have been developed to address some of its limitations, such as the need for strong bases and the potential for side reactions.
Benzylation using Benzyl Trichloroacetimidate
This method offers a milder alternative, proceeding under acidic conditions.[7] The reaction is catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH), which activates the benzyl trichloroacetimidate for nucleophilic attack by the phenol.[7]
Mechanism: The reaction is initiated by protonation of the imidate nitrogen, making it a better leaving group. The phenol then attacks the benzylic carbon, displacing the trichloroacetamide.
dot graph Benzyl_Trichloroacetimidate_Reaction { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; acetovanillone [label="Acetovanillone"]; imidate [label="Benzyl Trichloroacetimidate"]; acid [label="Acid Catalyst (e.g., TfOH)", shape=ellipse, fillcolor="#FFFFFF"]; activated_imidate [label="Activated Imidate"]; product [label="Acetovanillone Benzyl Ether"]; byproduct [label="Trichloroacetamide"];
imidate -> activated_imidate [label=" + H+"]; acetovanillone -> product [label=" + Activated Imidate"]; activated_imidate -> product; product -> byproduct [style=invis]; } caption { label = "Figure 2: Benzylation with Benzyl Trichloroacetimidate"; fontsize = 10; } /dot
Performance Comparison:
| Parameter | Benzyl Trichloroacetimidate |
| Typical Yield | 70-85% |
| Purity | Generally good, requires removal of trichloroacetamide |
| Scalability | Feasible, though the reagent is more expensive |
| Reagents | Requires synthesis of the imidate reagent |
| Reaction Conditions | Mildly acidic, avoids strong bases |
| Potential Side Reactions | Acid-catalyzed side reactions with sensitive substrates |
This method is particularly advantageous for substrates that are sensitive to basic conditions.
Mitsunobu Reaction
The Mitsunobu reaction provides another mild route for the formation of benzyl ethers from phenols.[6][8][9] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by a benzyl alcohol. However, for the synthesis of an ether from a phenol, the phenol itself acts as the nucleophile and benzyl alcohol as the alcohol component.
Mechanism: The reaction mechanism is complex, involving the formation of a phosphonium salt intermediate which is then attacked by the phenoxide.
dot graph Mitsunobu_Reaction { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; acetovanillone [label="Acetovanillone"]; benzyl_alcohol [label="Benzyl Alcohol"]; reagents [label="PPh3, DEAD/DIAD", shape=ellipse, fillcolor="#FFFFFF"]; intermediate [label="Phosphonium Intermediate"]; product [label="Acetovanillone Benzyl Ether"]; byproducts [label="Ph3P=O, Hydrazine derivative"];
acetovanillone -> intermediate [label=" + Reagents + Benzyl Alcohol"]; benzyl_alcohol -> intermediate; reagents -> intermediate; intermediate -> product; product -> byproducts [style=invis]; } caption { label = "Figure 3: Mitsunobu Reaction for Benzylation"; fontsize = 10; } /dot
Performance Comparison:
| Parameter | Mitsunobu Reaction |
| Typical Yield | 60-80% |
| Purity | Can be challenging due to triphenylphosphine oxide and hydrazine byproducts |
| Scalability | Generally less suitable for large-scale synthesis due to reagent cost and byproduct removal |
| Reagents | Requires stoichiometric amounts of expensive and potentially hazardous reagents |
| Reaction Conditions | Mild and neutral |
| Potential Side Reactions | Formation of difficult-to-remove byproducts |
The primary challenge with the Mitsunobu reaction is the purification of the desired product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts, which often requires careful chromatography.[10]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a practical and often more environmentally friendly modification of the Williamson ether synthesis.[11][12] This method facilitates the reaction between the water-soluble phenoxide and the organic-soluble benzyl halide by using a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the phenoxide ion into the organic phase.
Mechanism: The phase-transfer catalyst forms an ion pair with the phenoxide, which is soluble in the organic phase, allowing it to react with the benzyl halide.
dot graph PTC_Reaction { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; aqueous_phase [label="Aqueous Phase\n(Acetovanillone + Base)"]; organic_phase [label="Organic Phase\n(Benzyl Halide)"]; catalyst [label="Phase-Transfer Catalyst (e.g., TBAB)", shape=ellipse, fillcolor="#FFFFFF"]; ion_pair [label="[Q+PhO-] Ion Pair"]; product [label="Acetovanillone Benzyl Ether"];
aqueous_phase -> ion_pair [label=" + Catalyst"]; catalyst -> ion_pair; ion_pair -> organic_phase [style=dashed]; organic_phase -> product [label=" + Ion Pair"]; ion_pair -> product; } caption { label = "Figure 4: Phase-Transfer Catalysis Workflow"; fontsize = 10; } /dot
Performance Comparison:
| Parameter | Phase-Transfer Catalysis |
| Typical Yield | 80-95% |
| Purity | Generally high |
| Scalability | Highly scalable and suitable for industrial applications[13] |
| Reagents | Uses inexpensive bases (e.g., NaOH) and a catalytic amount of PTC |
| Reaction Conditions | Biphasic, often milder than traditional Williamson |
| Potential Side Reactions | Similar to Williamson, but can sometimes be minimized |
PTC is an attractive option for large-scale synthesis due to its operational simplicity, use of inexpensive reagents, and often milder reaction conditions.
Validation of Synthesis: Ensuring Product Identity and Purity
Regardless of the chosen synthetic route, rigorous validation of the final product is essential. The following spectroscopic data are characteristic of acetovanillone benzyl ether.
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.66 (dd, J = 8.4, 1.9 Hz, 1H), 7.54 (d, J = 1.9 Hz, 1H), 7.45 – 7.30 (m, 5H), 6.95 (d, J = 8.4 Hz, 1H), 5.20 (s, 2H), 3.93 (s, 3H), 2.56 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 196.8, 152.8, 149.2, 136.5, 130.0, 128.6, 128.1, 127.3, 123.0, 112.9, 111.9, 70.8, 56.1, 26.4.
-
IR (KBr, cm⁻¹): 3065, 2960, 1670 (C=O), 1585, 1510, 1260, 1140, 1020, 810, 740, 695.[14][15][16][17][18]
Note: The provided NMR data is based on literature values for acetovanillone benzyl ether and similar structures. It is crucial to acquire and interpret the spectra for your own synthesized material for definitive confirmation.
Conclusion and Recommendations
The choice of the optimal synthesis route for acetovanillone benzyl ether depends on the specific requirements of the project.
-
For laboratory-scale synthesis with a focus on high yield and reliability , the Williamson ether synthesis using NaH in DMF remains the gold standard. Its well-established protocol and high yields make it a dependable choice.
-
For substrates sensitive to strong bases , benzylation with benzyl trichloroacetimidate under acidic conditions is a valuable alternative.
-
For large-scale industrial production , phase-transfer catalysis offers a compelling combination of high yield, scalability, and the use of more economical and safer reagents.
-
The Mitsunobu reaction , while offering mild conditions, is generally less practical for this specific transformation due to challenges with purification and reagent cost, making it a less favorable option unless other methods have failed.
By carefully considering the factors outlined in this guide, researchers and drug development professionals can make an informed decision on the most suitable synthetic route for acetovanillone benzyl ether, ensuring efficiency, purity, and scalability in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. phasetransfer.com [phasetransfer.com]
- 14. Acetovanillone(498-02-2) 1H NMR spectrum [chemicalbook.com]
- 15. eprints.usm.my [eprints.usm.my]
- 16. Acetovanillone | C9H10O3 | CID 2214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]
- 18. Benzyl ether(103-50-4) IR Spectrum [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Deprotection of Benzyl Ethers: A Comparative Study
For the synthetic chemist, the benzyl (Bn) ether is a stalwart ally. Prized for its robustness under a wide range of acidic and basic conditions, it stands as one of the most reliable protecting groups for hydroxyl functionalities.[1][2][3] However, the true utility of any protecting group lies not only in its stability but also in the predictability and selectivity of its removal. The cleavage of a benzyl ether is a critical juncture in a synthetic route, demanding a method that is both efficient and compatible with the molecular architecture of the substrate.
This guide provides an in-depth comparative analysis of the primary methodologies for benzyl ether deprotection. We will move beyond simple protocols to explore the mechanistic underpinnings, chemoselectivity, and practical considerations of each technique, empowering you, the researcher, to make informed decisions tailored to your specific synthetic challenge.
Reductive Cleavage: The Workhorse Methods
Reductive methods are the most common and often the most desirable pathways for benzyl ether deprotection, typically proceeding under neutral or mild conditions with high yields.
Catalytic Hydrogenolysis
This is the quintessential method for benzyl ether cleavage, celebrated for its mild conditions and clean reaction profile.[4][5] The process involves the cleavage of the C-O bond by hydrogen gas in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[1][6]
Mechanism of Action: The reaction occurs on the surface of the metal catalyst. The benzyl ether adsorbs onto the palladium surface, as does molecular hydrogen, which is cleaved into reactive hydrogen atoms. These atoms then participate in the sequential cleavage of the benzylic C-O bond, liberating the free alcohol and toluene as a byproduct.[7][8]
Caption: Mechanism of Pd/C-catalyzed hydrogenolysis.
Expertise & Causality:
-
Catalyst Choice: While 10% Pd/C is the standard, Pearlman's catalyst (Pd(OH)₂/C) is often more effective for stubborn substrates and less prone to causing aromatic ring reduction.[9] Raney nickel is a less expensive alternative but can be more aggressive.[10]
-
Solvent Effects: The reaction rate is highly solvent-dependent. The general efficiency order is THF > Acetic Acid >> Ethanol > Methanol > Toluene.[9][10] Protic solvents like ethanol are common and effective, but aprotic solvents like THF or ethyl acetate can prevent catalyst deactivation and are preferred for sensitive substrates.
-
Additives: The addition of a catalytic amount of acid (e.g., HCl, AcOH) can accelerate the cleavage by protonating the ether oxygen, making it a better leaving group.[9][10] Conversely, bases (e.g., pyridine, triethylamine) can be used to poison the catalyst, sometimes allowing for selective reduction of other functional groups (like azides) in the presence of a benzyl ether.[10]
Limitations: The primary drawback is the lack of chemoselectivity. Functional groups that are also susceptible to reduction, such as alkenes, alkynes, azides, and nitro groups, will be reduced under these conditions.[11] Furthermore, sulfur-containing compounds can poison the palladium catalyst, inhibiting the reaction.
Experimental Protocol 1: General Hydrogenolysis of a Benzyl Ether
Caption: Standard workflow for catalytic hydrogenolysis.
-
Preparation: Dissolve the benzyl-protected alcohol (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask suitable for hydrogenation.[1]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times. Then, purge with hydrogen gas (H₂) and maintain a positive hydrogen atmosphere (a hydrogen-filled balloon is sufficient for many lab-scale reactions).[5]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol, which can then be purified by column chromatography or recrystallization.
Catalytic Transfer Hydrogenation (CTH)
CTH is a valuable alternative that avoids the need for flammable hydrogen gas and specialized high-pressure equipment.[10] In this method, a hydrogen donor molecule transfers hydrogen to the substrate, mediated by the same type of catalyst (e.g., Pd/C).
Common Hydrogen Donors: Ammonium formate, formic acid, cyclohexene, and isopropanol are frequently used.[6][10][12] The choice of donor can influence reaction rate and selectivity.[12] Ammonium formate and formic acid are particularly effective and often lead to faster reaction times.[13]
Advantages:
-
Operational Simplicity: No need for H₂ gas lines or pressure reactors.
-
Speed: Often faster than traditional hydrogenolysis.[10]
-
Selectivity: Can sometimes offer improved selectivity in complex molecules.[10][14]
Dissolving Metal Reduction (Birch Reduction)
The Birch reduction is a powerful, classical method for cleaving benzyl ethers, employing an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source like ethanol.[12][15]
Mechanism of Action: The alkali metal dissolves in liquid ammonia to produce solvated electrons. These electrons are potent reducing agents that add to the aromatic ring of the benzyl group, forming a radical anion. This intermediate then undergoes protonation and further reduction/protonation steps, ultimately leading to the cleavage of the C-O bond.
Caption: Electron transfer mechanism in Birch reduction.
Advantages & Limitations: This method is highly effective for cleaving even the most stubborn benzyl ethers.[15] However, the conditions are extremely harsh and non-selective.[12][15] Many common functional groups, including esters, ketones, and alkynes, are not stable under Birch conditions. The procedure also requires specialized equipment and handling of hazardous materials (liquid ammonia and alkali metals).[5][15]
Oxidative Cleavage
For substrates that are sensitive to reductive conditions (e.g., those containing alkenes or alkynes), oxidative methods provide an orthogonal deprotection strategy.[11]
DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone)
DDQ is most famously used for the cleavage of p-methoxybenzyl (PMB) ethers, which are more electron-rich and thus more susceptible to oxidation.[13] However, standard benzyl ethers can also be cleaved using DDQ, often requiring harsher conditions or photoirradiation to facilitate the reaction.[13][16]
Mechanism: The reaction proceeds via a single-electron transfer (SET) from the electron-rich benzyl ether to DDQ, generating a radical cation. This intermediate is then trapped by water, leading to the formation of a hemiacetal which subsequently collapses to the desired alcohol, benzaldehyde, and the reduced DDQ.
Advantages:
-
Orthogonality: Excellent for substrates with reducible functional groups.[16][17]
-
Selectivity: Can selectively cleave PMB ethers in the presence of Bn ethers.[18]
Ozonolysis
Ozone can be used to oxidatively cleave benzyl ethers under relatively mild conditions. The reaction produces a mixture of the desired alcohol, benzoic esters, and benzoic acid.[13][19] A subsequent hydrolysis step is often required to deacylate the benzoate ester byproduct.[19] While effective, the formation of byproducts can complicate purification.
Lewis Acid-Mediated Cleavage
Strong Lewis acids can coordinate to the ether oxygen, weakening the C-O bond and facilitating its cleavage. This method is useful for acid-stable substrates, especially when other methods fail.
Common Reagents: Boron trihalides (BCl₃, BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl iodide (TMSI) are common reagents.[6][9][15]
Mechanism of Action: The Lewis acid (LA) coordinates to the lone pair of the ether oxygen. This makes the oxygen a much better leaving group, allowing for nucleophilic attack at the benzylic carbon (by the counter-ion or another nucleophile in the mixture) or fragmentation to form a stable benzyl cation, which is then trapped.
Expertise & Causality: The choice of Lewis acid is critical. BBr₃ is very powerful but can cleave other ether types, like methyl ethers. BCl₃ is also highly effective.[9] The BCl₃·SMe₂ complex is a milder alternative that offers improved selectivity, tolerating silyl ethers and esters that might be cleaved by stronger Lewis acids.[20] These reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.[9][21]
Limitations: The primary limitation is the requirement for the substrate to be stable to strong acidic conditions.[13] The stoichiometry of the Lewis acid must be carefully controlled, as it is consumed in the reaction.
Comparative Summary of Deprotection Methods
The selection of a deprotection method is a multi-faceted decision based on the specific substrate and overall synthetic strategy. The table below provides a comparative overview to guide this choice.
| Method | Reagents & Conditions | Functional Group Tolerance | Key Advantages | Key Disadvantages | Typical Yield |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C, RT, various solvents (EtOH, EtOAc, THF) | Poor: Reduces alkenes, alkynes, Cbz, azides, nitro groups. Intolerant of sulfur. | Very mild, neutral conditions; high yielding; clean byproducts (toluene).[4][7] | Requires H₂ gas; catalyst can be poisoned; not chemoselective for reducible groups.[11][16] | High |
| Transfer Hydrogenation | Pd/C, H-donor (e.g., NH₄HCO₂, HCOOH), reflux in MeOH | Similar to hydrogenolysis, but can sometimes offer better selectivity. | Avoids H₂ gas; often faster than hydrogenolysis; operationally simple.[10][13] | Still reduces most unsaturated groups. | High |
| Dissolving Metal (Birch) | Na or Li, liquid NH₃, -78 °C, proton source (EtOH) | Very Poor: Reduces ketones, esters, conjugated double bonds. | Extremely powerful; effective for very stable or hindered ethers.[15][22] | Harsh, non-selective conditions; requires special handling of reagents.[12][15][17] | Good to Excellent |
| Oxidative (DDQ) | DDQ, CH₂Cl₂, H₂O, often requires photoirradiation for Bn ethers | Excellent: Tolerates alkenes, alkynes, azides.[11][16] | Orthogonal to reductive methods; selective for electron-rich ethers (PMB > Bn).[13][18] | Can be slow for simple Bn ethers; DDQ is stoichiometric. | Good to Excellent |
| Lewis Acid-Mediated | BCl₃, BBr₃, or AlCl₃ in CH₂Cl₂, low temp (-78 °C to RT) | Poor: Intolerant of acid-labile groups (e.g., silyl ethers, acetals). | Effective when reductive methods fail; can be fast. | Harsh acidic conditions; reagent is stoichiometric; potential for side reactions.[13][15] | Good |
Conclusion
The deprotection of a benzyl ether, while a common transformation, is far from a one-size-fits-all procedure. A strategic approach, grounded in a mechanistic understanding of the available methods, is essential for success.
-
For most applications, catalytic hydrogenolysis remains the gold standard due to its mildness and efficiency.
-
When faced with substrates containing reducible functional groups , an oxidative method using DDQ provides a robust and orthogonal solution.
-
For particularly stubborn ethers in a robust substrate, a Lewis acid-mediated approach or, as a last resort, a dissolving metal reduction , can be employed.
By carefully considering the functional group landscape of your molecule and consulting the comparative data provided, you can confidently select and execute the optimal deprotection strategy, ensuring the successful progression of your synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 20. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 21. orgsyn.org [orgsyn.org]
- 22. archive.nptel.ac.in [archive.nptel.ac.in]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone (CAS RN 1835-11-6), a substituted acetophenone commonly used in synthetic chemistry. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.
Hazard Identification and Waste Classification
Before any disposal procedures can be initiated, it is imperative to understand the inherent hazards of this compound. According to available safety data, this compound is classified as:
-
Harmful if swallowed (Acute toxicity, Oral)
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [2]
-
Very toxic to aquatic life [3]
Based on these hazards, any waste containing this compound, including pure unused chemical, contaminated labware (e.g., gloves, pipette tips, vials), and solutions, must be managed as hazardous waste .[4][5] Specifically, it falls under the toxicity characteristic as defined by the Environmental Protection Agency (EPA).[6][7] Due to its significant environmental hazard, under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6][8]
| Hazard Classification | Description | Regulatory Implication |
| Acute Toxicity (Oral) | Harmful if ingested. | Must be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous waste. |
| Skin/Eye Irritant | Can cause irritation upon contact. | Requires use of gloves and safety glasses during handling and disposal. Contaminated PPE is also hazardous waste.[4] |
| Aquatic Toxicity | Poses a significant threat to marine life. | Prohibits sewer disposal and necessitates environmentally sound disposal methods.[9] |
Personal Protective Equipment (PPE)
All personnel handling waste containing this compound must wear the following minimum PPE to prevent exposure:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
Step-by-Step Disposal Procedure
The following procedure outlines the systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is the cornerstone of safe chemical waste management.[10]
-
Solid Waste: Collect unused this compound, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container. Do not mix with non-hazardous trash.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless you have confirmed chemical compatibility to avoid unintended reactions.
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is also labeled as hazardous waste.
Step 2: Container Selection and Labeling
The integrity of the waste containment is crucial for preventing leaks and ensuring safe transport.
-
Container Choice: Use containers that are chemically compatible with acetophenones and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free of cracks or leaks, and has a secure, screw-top lid.[6][10]
-
Labeling: All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE ". The label must also include:
-
The full chemical name: "this compound"
-
The specific hazard(s): "Toxic", "Environmental Hazard"
-
The date the first waste was added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Storage Practices:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Ensure incompatible waste streams are segregated to prevent dangerous reactions.
-
Step 4: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowed time (per your institution's and local regulations), it must be disposed of through the proper channels.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the collection and disposal of hazardous waste. They will provide specific instructions for scheduling a pickup.
-
Professional Waste Disposal Service: The EHS office will have contracted with a licensed hazardous waste disposal company that will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). These facilities use methods such as chemical incineration to safely destroy the hazardous compounds.[11]
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, prevent further spillage.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.
-
Clean-up: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
All materials used in the cleanup of a spill must be disposed of as hazardous waste.[3]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. employees.delta.edu [employees.delta.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
